HD-2a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H18O6 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-3-23-11-7-13(20)18-14(21)9-16(24-17(18)8-11)10-4-5-15(22-2)12(19)6-10/h4-8,16,19-20H,3,9H2,1-2H3/t16-/m0/s1 |
Clé InChI |
SEYYVRWDITVPHN-INIZCTEOSA-N |
SMILES isomérique |
CCOC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)OC)O)O |
SMILES canonique |
CCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)OC)O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Role of HD-2a in Arabidopsis thaliana: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Histone Deacetylase 2A (HD-2a) is a plant-specific histone deacetylase that plays a pivotal role in regulating various aspects of Arabidopsis thaliana growth, development, and stress responses. As a transcriptional repressor, this compound is intricately involved in the epigenetic control of gene expression, influencing key processes such as seed dormancy, abscisic acid (ABA) signaling, drought tolerance, and leaf development. This technical guide provides an in-depth overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways. Understanding the multifaceted functions of this compound offers potential avenues for the development of novel strategies to enhance crop resilience and manipulate plant growth.
Core Functions of this compound
This compound, a member of the HD-tuin family of histone deacetylases, primarily functions as a transcriptional repressor by catalyzing the removal of acetyl groups from histone proteins, leading to chromatin condensation and gene silencing.[1][2] Its functions are often redundant with other HD-2 family members, particularly HD-2b.[1][3]
Regulation of Seed Dormancy and Germination
This compound, in conjunction with HD-2b, is a key negative regulator of seed dormancy.[1][2] Loss of function of both this compound and HD-2b results in enhanced seed dormancy.[1][2] This is achieved through the repression of the DELAY OF GERMINATION 1 (DOG1) gene, a master regulator of seed dormancy.[1][2] this compound and HD-2b are recruited to the DOG1 locus, likely by the transcription repressors HIGH-LEVEL EXPRESSION OF SUGAR-INDUCIBLE GENE 2 (HSI2) and HSI2-LIKE 1 (HSL1), leading to histone deacetylation and subsequent repression of DOG1 expression.[1] In the absence of functional this compound and HD-2b, the DOG1 locus becomes hyperacetylated, leading to increased DOG1 expression and a deeper dormant state.[1][2]
Conversely, this compound has been shown to restrain germination, acting in opposition to HD-2c which enhances germination.[4][5] This suggests a complex interplay among HD-2 family members in fine-tuning the transition from dormancy to germination.
Negative Regulation of ABA Signaling and Drought Tolerance
This compound and HD-2b act as negative regulators of the abscisic acid (ABA) signaling pathway.[3][6] The expression of this compound and HD-2b is repressed by ABA treatment.[3] Mutants lacking both this compound and HD-2b (hd2ahd2b) exhibit hypersensitivity to exogenous ABA during germination and post-germination stages.[3][6]
Furthermore, these double mutants display enhanced drought resistance, characterized by reduced stomatal aperture, increased reactive oxygen species (ROS) content, and up-regulation of drought-resistance-related genes.[3] this compound and HD-2b directly bind to the promoters of certain ABA-responsive genes to repress their transcription.[3][6] They also negatively regulate ABA biosynthesis by deacetylating histone H4 at lysine (B10760008) 5 (H4K5ac) at the NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 9 (NCED9) locus, a key gene in ABA synthesis.[3][6]
In a contrasting role, this compound and HD-2c have been shown to cooperatively and positively regulate the plant's response to drought stress by modulating stomatal closure and root growth.[7][8] Overexpression of this compound or HD-2c enhances drought survival and reduces water loss.[7][8] This highlights the context-dependent and potentially collaborative functions of different HD-2 proteins in stress responses.
Role in Plant Development
Proper expression of this compound is crucial for normal plant development.[9] Overexpression of this compound results in a range of developmental abnormalities, including distorted leaves, delayed flowering, and aborted seed development.[9][10] This indicates that the precise regulation of this compound levels is essential for maintaining developmental homeostasis. This compound is expressed in key developmental tissues such as ovules, embryos, shoot apical meristems, and primary leaves.[9] Additionally, this compound and HD-2b are involved in establishing leaf polarity through their interaction with ASYMMETRIC LEAVES 2 (AS2).[11]
Quantitative Data
The following tables summarize key quantitative data from studies on this compound function.
| Experiment | Genotype | Measurement | Value | Reference |
| Histone Deacetylase Activity | hd2ahd2b | Reduction in total HDAC activity compared to Wild Type | ~45% | [1][2] |
| Seed Germination | hd2a | Germination percentage of freshly harvested seeds | Enhanced compared to Wild Type | [4] |
| Seed Dormancy | hd2ahd2b | Germination percentage of freshly harvested seeds | Reduced compared to Wild Type | [1] |
| ABA Sensitivity (Germination) | hd2ahd2b | Germination rate in the presence of ABA | Lower compared to Wild Type (hypersensitive) | [3][6] |
| Drought Tolerance | hd2ahd2b | Survival rate after drought stress | Higher compared to Wild Type | [3] |
| Gene Expression (DOG1) | hd2ahd2b | Relative transcript level in imbibed seeds | Increased compared to Wild Type | [1] |
| Gene Expression (RD22) | hd2ahd2b | Relative transcript level under control conditions | Significantly higher compared to Wild Type | [3] |
| Histone Acetylation (H4K5ac) | hd2ahd2b | Global H4K5ac level in leaves | Significantly enhanced compared to Wild Type | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving this compound and a general workflow for its functional characterization.
Caption: Regulation of seed dormancy by this compound/HD-2b via DOG1 repression.
Caption: this compound/HD-2b as negative regulators of ABA signaling and drought resistance.
Caption: General experimental workflow for characterizing this compound function.
Detailed Methodologies for Key Experiments
Histone Deacetylase (HDAC) Activity Assay
This protocol is adapted from fluorometric assays used for plant HDACs.
A. Protein Extraction:
-
Harvest ~100 mg of 10-day-old Arabidopsis seedlings and freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in 500 µL of ice-cold protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, and 1x protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total soluble protein. Determine protein concentration using a Bradford or BCA assay.
B. HDAC Activity Measurement:
-
Use a commercial fluorometric HDAC activity assay kit (e.g., containing a Boc-Lys(Ac)-AMC substrate).
-
In a 96-well black plate, add a defined amount of protein extract (e.g., 20-50 µg) to each well.
-
As a negative control, include wells with protein extract and an HDAC inhibitor (e.g., Trichostatin A, TSA) at a final concentration of 1 µM.
-
Add the assay buffer and the fluorogenic HDAC substrate to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the developer solution provided in the kit.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
Calculate the relative HDAC activity by subtracting the fluorescence of the inhibitor-treated samples from the untreated samples.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify the genomic targets of this compound.
A. Chromatin Preparation:
-
Grow Arabidopsis seedlings (e.g., 3-4 weeks old) and harvest approximately 1.5 g of tissue.
-
Crosslink proteins to DNA by vacuum infiltrating the tissue with 1% formaldehyde (B43269) for 10 minutes.
-
Quench the crosslinking reaction by adding 0.125 M glycine (B1666218) and vacuum infiltrating for another 5 minutes.
-
Rinse the tissue with water and blot dry. Freeze in liquid nitrogen and grind to a fine powder.
-
Isolate nuclei using a series of extraction buffers.
-
Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
B. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to this compound (or a tag if using a tagged protein line). Use an IgG antibody as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
C. DNA Elution and Purification:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction and ethanol (B145695) precipitation or a DNA purification kit.
D. Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA sample.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched genomic regions, which represent the binding sites of this compound.
Bimolecular Fluorescence Complementation (BiFC) in Arabidopsis Protoplasts
This protocol is for visualizing the in vivo interaction between this compound and a protein of interest (e.g., HD-2b, HSI2).
A. Plasmid Construction:
-
Clone the coding sequence of this compound into a vector containing the N-terminal fragment of a fluorescent protein (e.g., nYFP).
-
Clone the coding sequence of the interacting protein into a vector containing the C-terminal fragment of the same fluorescent protein (e.g., cYFP).
-
Include negative controls, such as co-expression of each construct with an empty vector.
B. Protoplast Isolation:
-
Use leaves from 3-4 week old Arabidopsis plants.
-
Slice the leaves into thin strips and incubate in an enzyme solution (e.g., containing cellulase (B1617823) and macerozyme) for 3-4 hours in the dark with gentle shaking.
-
Filter the protoplasts through a nylon mesh to remove undigested tissue.
-
Wash the protoplasts by gentle centrifugation and resuspend in a suitable buffer (e.g., W5 solution).
C. Protoplast Transfection:
-
Mix the protoplasts with the plasmid DNA constructs (e.g., 10-20 µg of each plasmid).
-
Add PEG solution to induce DNA uptake and incubate for 15-20 minutes at room temperature.
-
Gently wash the protoplasts to remove the PEG solution and resuspend in a culture medium.
D. Imaging:
-
Incubate the transfected protoplasts in the dark at room temperature for 16-24 hours to allow for protein expression.
-
Observe the protoplasts under a confocal laser scanning microscope.
-
A positive interaction is indicated by the reconstitution of the fluorescent protein, resulting in a fluorescent signal in the subcellular compartment where the interaction occurs (e.g., the nucleus for this compound).
Drought Tolerance Assay
This protocol describes a method to assess the drought tolerance of hd2a mutants.
-
Sow seeds of wild-type and hd2a mutant plants in pots filled with a uniform soil mixture.
-
Grow the plants under well-watered conditions for 2-3 weeks.
-
Withhold watering to impose drought stress.
-
Monitor the plants daily and record the time to the first signs of wilting.
-
After a defined period of drought (e.g., 10-14 days), re-water the plants.
-
After 3-5 days of recovery, score the survival rate by counting the number of plants that have recovered and resumed growth.
-
Measure water loss by weighing the pots at regular intervals throughout the drought period.
ABA Sensitivity Assay
This protocol details how to assess the sensitivity of seed germination to ABA.
-
Surface-sterilize seeds of wild-type and hd2a mutant plants.
-
Sow the seeds on Murashige and Skoog (MS) agar (B569324) plates supplemented with different concentrations of ABA (e.g., 0, 0.5, 1, 2.5 µM).
-
Stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark).
-
Score the germination rate (radicle emergence) daily for up to 7 days.
-
A genotype is considered hypersensitive to ABA if its germination is inhibited at lower ABA concentrations compared to the wild type.
Conclusion
This compound is a critical epigenetic regulator in Arabidopsis thaliana, with diverse and sometimes opposing roles in key physiological processes. Its function as a histone deacetylase allows it to fine-tune gene expression in response to both developmental cues and environmental stresses. The intricate involvement of this compound in seed dormancy, ABA signaling, and drought response makes it a compelling target for further research and potential biotechnological applications aimed at improving crop performance and resilience. The methodologies and data presented in this guide provide a comprehensive resource for professionals seeking to understand and investigate the complex functions of this important plant-specific protein.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Protein-Protein Interactions Visualized by Bimolecular Fluorescence Complementation in Arabidopsis thaliana Protoplasts from Leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Protein fragment bimolecular fluorescence complementation analyses for the in vivo study of protein-protein interactions and cellular protein complex localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Arabidopsis thaliana histone deacetylase 1 (AtHD1) is localized in euchromatic regions and demonstrates histone deacetylase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-hybrid protein-protein interaction analysis in Arabidopsis protoplasts: establishment of a heterodimerization map of group C and group S bZIP transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of HD-2a in Plant Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 2A (HD-2a), a plant-specific histone deacetylase (HDAC), plays a pivotal role in regulating various aspects of plant growth and development. As a transcriptional repressor, this compound is implicated in key developmental processes ranging from embryogenesis and seed dormancy to leaf polarity and flowering time. This technical guide provides a comprehensive overview of the expression patterns of the this compound gene, details the experimental protocols used to elucidate its function, and visualizes its involvement in critical signaling pathways.
I. Quantitative Expression Patterns of this compound
The expression of this compound is spatially and temporally regulated throughout the plant life cycle. Quantitative data from various studies, primarily in the model organism Arabidopsis thaliana, reveal a dynamic expression profile.
A. Expression in Vegetative and Reproductive Tissues
Analysis of publicly available microarray data from the Arabidopsis eFP Browser provides a semi-quantitative overview of this compound (AT3G44750) expression across different tissues. The data indicates that this compound is broadly expressed, with notable levels in developing seeds, shoot apex, and floral organs.
| Tissue/Organ | Developmental Stage | Relative Expression Level |
| Roots | Primary Root | Moderate |
| Lateral Root | Moderate | |
| Leaves | Rosette Leaf | Moderate |
| Cauline Leaf | Moderate | |
| Stem | Internode | Low to Moderate |
| Inflorescence | Shoot Apex (Vegetative) | High |
| Shoot Apex (Inflorescence) | High | |
| Flowers | Sepals | Moderate |
| Petals | Moderate | |
| Stamens | High | |
| Carpels/Pistil | High | |
| Siliques | Developing Seeds | High |
| Pericarp | Moderate |
Note: This table is a synthesized representation of data from various sources, including the Arabidopsis eFP Browser. "Relative Expression Level" is a qualitative summary of quantitative data.
B. Dynamic Expression During Seed Development and Germination
Quantitative real-time PCR (qRT-PCR) has been employed to precisely measure the transcript levels of this compound and its close homolog HD-2b during seed maturation and imbibition. These studies highlight a critical role for these genes in regulating seed dormancy.
| Developmental Stage | This compound Relative Expression (Normalized) | HD-2b Relative Expression (Normalized) |
| 12 Days After Pollination (DAP) | ~1.0 | ~1.5 |
| 15 DAP | ~1.8 | ~2.5 |
| 18 DAP | ~2.5 | ~4.0 |
| Dry Seed | ~1.5 | ~5.0 |
| 6h Imbibition | ~2.0 | ~6.0 |
| 12h Imbibition | ~3.0 | ~7.5 |
| 24h Imbibition | ~2.5 | ~6.5 |
Data adapted from Han et al. (2023). Expression levels are relative and normalized to a reference gene.
II. Key Signaling Pathways Involving this compound
This compound functions as a transcriptional co-repressor, meaning it is recruited to specific gene promoters by DNA-binding transcription factors to mediate gene silencing. Below are diagrams of key signaling pathways where this compound is a central player.
III. Experimental Protocols
The functional characterization of this compound has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the transcript abundance of this compound.
1. RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
2. qRT-PCR Reaction:
-
Prepare a reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for this compound (designed to amplify a 100-150 bp product)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qRT-PCR in a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Include a melt curve analysis to verify the specificity of the amplification.
-
Use a reference gene (e.g., ACTIN2 or UBQ10) for normalization.
-
Calculate the relative expression of this compound using the 2-ΔΔCt method.
B. In Situ Hybridization
This technique is used to visualize the spatial expression pattern of this compound mRNA within plant tissues.
1. Tissue Fixation and Embedding:
-
Fix freshly dissected plant tissues in FAA (Formalin-Acetic Acid-Alcohol) solution overnight at 4°C.
-
Dehydrate the tissues through a graded ethanol (B145695) series.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
Section the embedded tissues into 8-10 µm thick slices using a microtome and mount them on slides.
2. Probe Synthesis and Hybridization:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for this compound by in vitro transcription.
-
Pre-treat the tissue sections to improve probe accessibility (e.g., with proteinase K).
-
Hybridize the DIG-labeled probe to the tissue sections overnight in a humid chamber at 50-55°C.
3. Detection and Visualization:
-
Wash the slides to remove unbound probe.
-
Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detect the AP activity using a colorimetric substrate (e.g., NBT/BCIP), which produces a purple precipitate at the site of mRNA localization.
-
Observe the slides under a microscope.
C. Promoter-GUS Fusion and Histochemical Staining
This reporter gene assay is used to analyze the transcriptional activity of the this compound promoter.
1. Vector Construction and Plant Transformation:
-
Clone the promoter region of this compound upstream of the β-glucuronidase (GUS) reporter gene in a plant transformation vector.
-
Transform Arabidopsis thaliana plants with the construct using the floral dip method.
-
Select transgenic plants carrying the pthis compound::GUS construct.
2. GUS Staining:
-
Harvest tissues from transgenic plants.
-
Incubate the tissues in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) overnight at 37°C.
-
The GUS enzyme will cleave X-Gluc, resulting in a blue precipitate in the cells where the this compound promoter is active.
-
Clear the chlorophyll (B73375) from green tissues using an ethanol series to visualize the blue staining.
-
Observe the staining pattern under a dissecting or light microscope.
IV. Conclusion
This compound is a crucial epigenetic regulator involved in multiple facets of plant development. Its expression is tightly controlled, and its activity as a transcriptional repressor is central to the regulation of seed dormancy, ABA signaling, and flowering time. The experimental protocols detailed in this guide provide a robust framework for further investigation into the complex roles of this compound and other histone deacetylases in plant biology. A deeper understanding of these regulatory networks holds significant potential for the development of novel strategies in crop improvement and agricultural biotechnology.
The Role of HD-2a in Seed Germination and Dormancy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Seed germination and dormancy are critical processes in the plant life cycle, governed by a complex interplay of genetic and environmental factors. Histone deacetylases (HDACs) have emerged as key epigenetic regulators in this process. This technical guide provides an in-depth analysis of the role of HISTONE DEACETYLASE 2A (HD-2a), a plant-specific HDAC, in controlling the delicate balance between seed germination and dormancy. We will explore its molecular mechanisms, protein interactions, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for research and development professionals.
Introduction: The Epigenetic Control of Seed Fate
The transition from a dormant seed to a germinating seedling is a pivotal developmental switch in the life of a plant. This process is tightly regulated to ensure that germination occurs under favorable environmental conditions, maximizing the chances of survival. Seed dormancy is an adaptive trait that temporarily blocks germination even under seemingly favorable conditions. The release from dormancy and the initiation of germination are controlled by a complex network of signaling pathways, with the phytohormones abscisic acid (ABA) and gibberellins (B7789140) (GA) playing central antagonistic roles; ABA generally promotes dormancy, while GA promotes germination.[1][2][3][4][5][6]
Epigenetic modifications, such as histone acetylation, are crucial for regulating gene expression during seed development and germination.[7] Histone acetylation, mediated by histone acetyltransferases (HATs), is generally associated with transcriptionally active chromatin. Conversely, histone deacetylation, carried out by HDACs, leads to chromatin compaction and transcriptional repression. The Arabidopsis genome encodes 18 HDACs, which are grouped into three families: RPD3/HDA1-like, SIR2-like, and the plant-specific HD2 (also known as HD-tuin) family.[8] The HD2 family in Arabidopsis comprises four members: this compound, HD-2b, HD-2c, and HD-2d.[9] This guide focuses on the specific role of this compound in the intricate regulation of seed germination and dormancy.
This compound: A Key Repressor of Seed Germination
This compound has been identified as a negative regulator of seed germination and a promoter of seed dormancy.[10][11][12][13] Studies using knockout mutants have demonstrated that the loss of this compound function leads to enhanced seed germination, suggesting that its presence is crucial for restraining this process.[10][11][12][13]
Opposing Roles of HD2 Family Members
Interestingly, members of the HD2 family exhibit functional divergence in the context of seed germination. While this compound acts as a repressor, HD-2c has been shown to enhance germination.[8][14][15][16] Mutant analysis reveals that hd2a null mutants have enhanced germination, whereas hd2c mutants show restrained germination.[10][11][12][13] A double mutant, hd2a/hd2c, exhibits a germination rate comparable to wild-type seeds, indicating that these two enzymes have opposing functions that balance the regulation of germination.[10][11][12][13]
Redundant Function with HD-2b in Promoting Dormancy
This compound acts redundantly with its close homolog, HD-2b, to regulate seed dormancy.[8][14][15][16] Single mutants of hd2a or hd2b do not show a significant dormancy phenotype, but a double knockout mutant, hd2ahd2b, exhibits significantly enhanced seed dormancy.[8][14][15][16][17] This indicates that both this compound and HD-2b are required to repress dormancy and promote germination.
Molecular Mechanism of this compound Action
This compound exerts its regulatory function through a well-defined signaling pathway that involves direct protein-protein interactions and the epigenetic silencing of a master regulator of seed dormancy.
The HSI2/HSL1-HD-2a/HD-2b Repressor Complex
The primary mechanism by which this compound and HD-2b regulate seed dormancy is through their interaction with the transcriptional repressors HIGH-LEVEL EXPRESSION OF SUGAR INDUCIBLE GENE 2 (HSI2) and HSI2-LIKE 1 (HSL1), also known as VAL1 and VAL2, respectively.[8][14][15][16] HSI2 and HSL1 act as scaffold proteins that recruit this compound and HD-2b to specific target gene loci.[8][14][15][16]
Targeting and Repression of DELAY OF GERMINATION 1 (DOG1)
The key target of the HSI2/HSL1-HD-2a/HD-2b repressor complex is the DELAY OF GERMINATION 1 (DOG1) gene.[8][14][15][16] DOG1 is a well-established master regulator of seed dormancy; high levels of DOG1 expression are strongly correlated with increased dormancy.[8][14][15][16]
The HSI2/HSL1 proteins directly bind to the DOG1 locus and recruit this compound and HD-2b.[8][14][15][16] Once recruited, this compound and HD-2b deacetylate histones at the DOG1 locus, leading to a more compact chromatin structure and transcriptional repression of DOG1.[8][14][15][16][17][18] This repression of DOG1 is crucial for reducing seed dormancy and allowing germination to proceed.
In the absence of functional this compound and HD-2b, as seen in the hd2ahd2b double mutant, the DOG1 locus becomes hyperacetylated, resulting in a significant upregulation of DOG1 expression and consequently, a deep dormancy phenotype.[8][14][15][16][17][18]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and its role in seed germination and dormancy.
Table 1: Germination Phenotypes of hd2 Mutants
| Genotype | Freshly Harvested Seed Germination (%) | After-ripened Seed Germination (%) | Reference(s) |
| Wild-Type (Col-0) | ~20% | ~98% | [14][17] |
| hd2a | ~20% | ~98% | [14][17] |
| hd2b | ~20% | ~98% | [14][17] |
| hd2ahd2b | ~5% | ~60% | [14][17] |
| hd2c | ~10% | Not Reported | [10][13] |
| hd2a/hd2c | ~20% | Not Reported | [10][13] |
Table 2: Relative Expression of DOG1 in hd2 Mutant Seeds
| Genotype | Relative DOG1 Expression (Fold Change vs. WT) | Reference(s) |
| Wild-Type (Col-0) | 1.0 | [14][16] |
| hd2a | ~2.0 | [14][16] |
| hd2b | ~6.0 | [14][16] |
| hd2ahd2b | >20.0 | [14][16] |
Table 3: Effect of Hormonal and Environmental Treatments on hd2ahd2b Germination
| Treatment | Wild-Type (Col-0) Germination (%) | hd2ahd2b Germination (%) | Reference(s) |
| Control (Water) | ~98% | ~60% | [14] |
| 0.5 µM ABA | ~40% | ~10% | [14] |
| 100 µM GA3 | ~98% | ~75% | [14] |
| Stratification (4°C for 3 days) | ~98% | ~80% | [14] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Seed Dormancy
The following diagram illustrates the signaling pathway involving this compound in the regulation of DOG1 expression and seed dormancy.
Caption: The HSI2/HSL1-HD-2a/HD-2b signaling pathway for DOG1 repression.
Experimental Workflow for Investigating Protein-Protein Interactions
The following diagram outlines a typical workflow for studying the interaction between this compound and its partner proteins.
Caption: Workflow for protein-protein interaction analysis.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the function of this compound.
Seed Germination Assay
Objective: To quantify and compare the germination rates of different Arabidopsis genotypes under various conditions.
Methodology:
-
Seed Sterilization: Seeds are surface-sterilized using 70% ethanol (B145695) for 2 minutes, followed by 50% bleach with 0.05% Tween-20 for 10 minutes, and then rinsed five times with sterile water.[1]
-
Plating: Approximately 100 seeds per genotype are sown on sterile filter paper or 0.8% agar (B569324) plates containing Murashige and Skoog (MS) medium.[7][19] For hormonal treatments, ABA or GA3 is added to the medium at the desired concentration.[7]
-
Stratification (Optional): To break dormancy, plates are often stratified by storing them at 4°C in the dark for 3 days.[1]
-
Incubation: Plates are transferred to a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).[7]
-
Scoring: Germination, defined as the emergence of the radicle, is scored daily for a specified period (e.g., 7 days).[19]
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the in vivo association of this compound with the DOG1 gene locus.
Methodology:
-
Cross-linking: Plant material (e.g., imbibed seeds) is treated with formaldehyde (B43269) to cross-link proteins to DNA.[8][10][11][14][18]
-
Chromatin Extraction and Shearing: Nuclei are isolated, and the chromatin is sheared into fragments of 200-1000 bp using sonication.[8][10][11][14][18]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-HD-2a). The antibody-protein-DNA complexes are then captured using protein A/G-agarose or magnetic beads.[8][10][11][14][18]
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the target DNA region (e.g., the DOG1 promoter) to quantify the enrichment of this region in the immunoprecipitated sample.[10][11][14]
Co-Immunoprecipitation (Co-IP)
Objective: To validate the in vivo interaction between this compound and its interacting partners (e.g., HSI2).
Methodology:
-
Protein Extraction: Total protein is extracted from plant tissue under non-denaturing conditions.[3][20][21][22][23]
-
Immunoprecipitation: The protein extract is incubated with an antibody against the "bait" protein (e.g., this compound). The antibody-bait protein complex, along with any interacting "prey" proteins, is captured using protein A/G beads.[3][20][21][22][23]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the "prey" protein (e.g., HSI2) to confirm its presence in the immunoprecipitated complex.[20][21][22]
Bimolecular Fluorescence Complementation (BiFC)
Objective: To visualize the in vivo interaction and determine the subcellular localization of the this compound and HSI2/HSL1 interaction.
Methodology:
-
Vector Construction: The coding sequences of the two proteins of interest are fused to complementary, non-fluorescent fragments of a fluorescent protein (e.g., the N-terminal and C-terminal halves of YFP).[2][9][24][25][26]
-
Transient Expression: The constructs are co-transformed into plant protoplasts or agroinfiltrated into Nicotiana benthamiana leaves.[2][9][24][25][26]
-
Fluorescence Microscopy: If the two proteins interact, the two halves of the fluorescent protein are brought into close proximity, allowing the fluorophore to reform and emit a fluorescent signal. This signal is then visualized using a confocal microscope to determine the subcellular localization of the interaction.[2][9][24][25][26]
Conclusion and Future Perspectives
This compound plays a critical, repressive role in seed germination, primarily by acting in concert with HD-2b to epigenetically silence the master dormancy regulator, DOG1. This action is mediated by the recruitment of the this compound/HD-2b deacetylase complex to the DOG1 locus by the HSI2/HSL1 transcriptional repressors. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the intricate epigenetic regulation of seed fate.
Future research in this area could focus on:
-
Identification of additional targets of the HSI2/HSL1-HD-2a/HD-2b complex: While DOG1 is a key target, it is likely that this complex regulates other genes involved in seed germination and dormancy.
-
Upstream regulation of this compound: Understanding how the expression and activity of this compound itself are regulated will provide a more complete picture of the signaling pathway.
-
Crosstalk with other signaling pathways: Investigating the interplay between the this compound pathway and other signaling networks, such as those involving light and temperature, will be crucial for a holistic understanding of seed germination control.
-
Translational applications: Modulating the activity of this compound or its interacting partners could be a potential strategy for improving seed vigor and germination synchrony in agriculturally important crops.
The continued exploration of the role of this compound and other epigenetic modifiers will undoubtedly provide valuable insights into the fundamental mechanisms governing plant development and offer new avenues for crop improvement.
References
- 1. Sterilization and Germination Protocol for ''Arabidopsis thaliana'' Seeds in Gnotobiotic Experiments - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 4. elifesciences.org [elifesciences.org]
- 5. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. Chromatin Immunoprecipitation Using Imbibed Seeds of Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 12. Role of HD2 genes in seed germination and early seedling growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chromatin Immunoprecipitation Using Imbibed Seeds of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Gibberellin Requirement for Arabidopsis Seed Germination Is Determined Both by Testa Characteristics and Embryonic Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HD-2a in Plant Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 2A (HD-2a), a member of the plant-specific HD2 family of histone deacetylases (HDACs), is emerging as a critical regulator in the intricate network of plant stress response pathways. This technical guide synthesizes current research to provide an in-depth understanding of this compound's function, focusing on its involvement in abiotic stress tolerance. The information presented herein is intended to support researchers in developing novel strategies for crop improvement and stress resilience.
Core Involvement in Abiotic Stress
This compound primarily functions in the nucleus and has been shown to be involved in plant responses to a variety of abiotic stresses, including drought, salt, cold, and heat.[1][2][3] Its expression levels are modulated by these stress conditions, indicating its active participation in stress adaptation mechanisms.[1][2]
Drought Stress Response
This compound plays a significant and coordinated role in the plant's response to drought. Studies in Arabidopsis thaliana have demonstrated that this compound, along with its close homolog HD-2c, positively regulates drought tolerance.[1][4][5] Overexpression of HD2A enhances plant survival under drought conditions and reduces water loss.[1][2] Conversely, knockout mutants of hd2a exhibit increased sensitivity to drought, characterized by lower survival rates and greater water loss compared to wild-type plants.[1][5] This response is intricately linked to the regulation of stomatal closure and root growth, which are critical for maintaining water balance.[1][2]
Salt, Cold, and Heat Stress Responses
The expression of HD2A is also influenced by other abiotic stresses. While its expression is upregulated under cold and heat stress, it is downregulated by salt and abscisic acid (ABA) treatments.[1][2] Overexpression of HD2A has been shown to confer enhanced tolerance to drought and salt stress.[6] This suggests a complex regulatory network where this compound's function is stress-specific.
Quantitative Data on this compound Function
The following tables summarize key quantitative data from studies on this compound and its homologs in Arabidopsis thaliana, providing a comparative overview of its impact on stress tolerance.
Table 1: Gene Expression of HD2 Family Members Under Abiotic Stress
| Gene | Drought Stress | Osmotic Stress (PEG-6000) | Salt Stress | Cold Stress | Heat Stress | ABA Treatment |
| HD2A | Upregulated[1] | Upregulated[1] | Downregulated[1][2] | Upregulated[1][2] | Upregulated[1][2] | Downregulated[1][2][6] |
| HD2B | Upregulated[1] | Upregulated[1] | Downregulated[1][2] | Upregulated[1][2] | - | Downregulated[1][2][6] |
| HD2C | Upregulated[1] | Upregulated[1] | Downregulated[1][2] | Upregulated[1][2] | Upregulated[1][2] | Downregulated[1][2][6] |
| HD2D | Upregulated[1] | Upregulated[1] | Downregulated[1][2] | - | - | Downregulated[1][2][6] |
Table 2: Phenotypic Analysis of hd2a Mutants and Overexpression Lines Under Drought Stress
| Genotype | Phenotype | Observation |
| hd2a mutant | Survival Rate | Lower than wild-type[1][2] |
| Water Loss | Increased compared to wild-type[1][2] | |
| HD2A Overexpression | Survival Rate | Enhanced compared to wild-type[1][2] |
| Water Loss | Decreased compared to wild-type[1][2] | |
| Primary Root Length | Increased under control and osmotic stress[1][2] | |
| Secondary Roots | Higher number under control conditions[1][2] | |
| hd2a hd2c double mutant | Survival Rate | Significantly lower than single mutants and wild-type[1][2][5] |
| Water Loss | Significantly increased compared to single mutants and wild-type[1][2][5] | |
| Stomatal Aperture (with ABA) | Significantly larger than single mutants and wild-type[1][2] | |
| Root Growth | Decreased[1][5] |
Signaling Pathways Involving this compound
This compound exerts its regulatory function through interaction with key signaling pathways, primarily the abscisic acid (ABA) and gibberellic acid (GA) pathways.
ABA-Mediated Stomatal Closure
This compound, in coordination with HD-2c, plays a crucial role in ABA-mediated stomatal closure, a vital mechanism for reducing water loss during drought.[1] The double mutant hd2a hd2c shows altered expression of key genes in the ABA signaling pathway, including upregulation of ABI1 and ABI2 (negative regulators) and downregulation of SLAC1 (a positive regulator of stomatal closure).[1][5][7] This leads to impaired stomatal function and increased water loss.[1] Overexpression of HD2A or HD2C, on the other hand, promotes complete stomatal closure in response to ABA.[1][2]
GA-Mediated Root Growth
Root architecture is critical for water uptake, especially under drought conditions. This compound and HD-2c also co-regulate root growth by influencing the gibberellic acid (GA) catabolism pathway. The hd2a hd2c double mutant exhibits decreased root growth, which is associated with the upregulation of GA2ox1 and GA2ox2, genes involved in the breakdown of bioactive GA.[1][5] Conversely, overexpression of HD2A and HD2C leads to increased primary root length and a higher number of secondary roots.[1][2]
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the function of this compound in plant stress responses.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is commonly used.
-
Growth Medium: Murashige and Skoog (MS) medium with 0.8% agar (B569324) and 1% sucrose.
-
Growth Conditions: Plants are typically grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
Generation of Transgenic Lines
-
Overexpression Lines: The full-length coding sequence of HD2A is cloned into a plant expression vector (e.g., pBI121) under the control of a strong constitutive promoter like CaMV 35S. The construct is introduced into Agrobacterium tumefaciens and transformed into wild-type Arabidopsis plants using the floral dip method.
-
Mutant Lines: T-DNA insertion lines for hd2a (e.g., SALK lines) are obtained from the Arabidopsis Biological Resource Center (ABRC). Homozygous mutants are identified by PCR-based genotyping. Double mutants (hd2a hd2c) are generated by crossing the respective single mutants.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from plant tissues (e.g., leaves, roots) using a commercial kit (e.g., Plant/Fungi Total RNA Purification Kit, Norgen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript Reverse Transcription Supermix, Bio-Rad).
-
qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green master mix. Gene-specific primers are designed for HD2A and target genes. The relative expression levels are calculated using the 2-ΔΔCT method, with a housekeeping gene (e.g., Actin) as an internal control.[1]
Drought Stress Phenotyping
-
Drought Treatment: Water is withheld from 3-week-old soil-grown plants for a specified period (e.g., 13 days).
-
Re-watering and Survival Rate: Plants are re-watered, and the survival rate is scored after a recovery period (e.g., 2 days). The number of surviving (green) plants is divided by the total number of plants.[5]
-
Water Loss Measurement: Rosette leaves are detached from plants and weighed at regular intervals (e.g., every 30 minutes for 180 minutes) to determine the rate of fresh weight loss.[5]
Stomatal Aperture Measurement
-
Epidermal Peels: Epidermal peels are taken from the abaxial side of mature rosette leaves.
-
ABA Treatment: The peels are floated in a stomatal opening solution and then treated with ABA (e.g., 10 µM) for a specified time.
-
Microscopy and Measurement: The width and length of the stomatal pores are measured using a microscope equipped with an imaging system. The stomatal aperture is calculated as the ratio of width to length.[1]
Root Growth Analysis
-
Growth on Plates: Seeds are germinated on vertical MS agar plates.
-
Stress Treatment: For osmotic stress, seedlings are transferred to MS plates supplemented with PEG-6000.
-
Measurement: The length of the primary root and the number of lateral roots are measured at specific time points using image analysis software (e.g., ImageJ).[1]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of this compound in plant stress response.
Conclusion and Future Directions
This compound is a key player in the plant's response to abiotic stresses, particularly drought. Its coordinated action with HD-2c in regulating ABA and GA signaling pathways highlights the complexity of stress adaptation mechanisms. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area. Future studies could focus on identifying the direct downstream targets of this compound's deacetylase activity through techniques like ChIP-seq, which would provide a more detailed understanding of its regulatory network. Furthermore, exploring the role of this compound in other crop species could pave the way for developing stress-tolerant varieties to ensure global food security in the face of climate change.
References
- 1. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]
- 3. Plant Responses to Abiotic Stress Regulated by Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylases HD2A and HD2B Undergo Feedback Regulation by ABA and Modulate Drought Tolerance via Mediating ABA-Induced Transcriptional Repression [mdpi.com]
- 7. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of HD-2a Histone Deacetylase
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action of HD-2a
This compound, a plant-specific histone deacetylase (HDAC) found in Arabidopsis thaliana, plays a crucial role in the epigenetic regulation of gene expression, particularly in response to environmental stress and hormonal signals. As a member of the HD2 family of HDACs, its primary function is to catalyze the removal of acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.
The catalytic mechanism of this compound, like other classical HDACs, is zinc-dependent. The active site contains a Zn²⁺ ion that coordinates with the carbonyl group of the acetylated lysine substrate and a water molecule. This coordination facilitates a nucleophilic attack by the water molecule on the carbonyl carbon, leading to the hydrolysis of the acetyl group and the regeneration of a free lysine residue.
This compound does not function in isolation but as part of larger protein complexes that are recruited to specific genomic loci. Its interaction with other proteins is critical for its substrate specificity and regulatory function. For instance, this compound has been shown to physically interact with its close homolog HD2C, and this interaction is important for their coordinated role in drought stress response. These HDACs can be recruited to the promoters of target genes by transcription factors, where they modulate the acetylation status of histones, thereby influencing gene expression.
A key aspect of this compound's mechanism of action is its involvement in the abscisic acid (ABA) signaling pathway, a central pathway in the plant's response to drought stress. This compound acts as a negative regulator of ABA-responsive genes. Under drought conditions, ABA levels rise, leading to a signaling cascade that results in the altered expression of numerous genes. This compound, in concert with HD2C, has been shown to repress the expression of genes involved in ABA biosynthesis, such as NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 9 (NCED9), by deacetylating histone H4 at lysine 5 (H4K5ac) at the gene's promoter. Furthermore, this compound and HD2C co-regulate the expression of genes involved in gibberellin (GA) catabolism, such as GA2ox1 and GA2ox2, thereby influencing root growth under osmotic stress.
In the context of stomatal closure, another critical drought stress response, this compound and HD2C are involved in modulating the expression of genes that regulate this process. Overexpression of this compound leads to enhanced stomatal closure in response to ABA, while knockout mutants show impaired stomatal closure, resulting in increased water loss and reduced drought tolerance. This indicates that this compound is a positive regulator of ABA-mediated stomatal closure.
Quantitative Data
Enzyme Kinetics and Inhibitor Specificity
Specific enzyme kinetic parameters (Km, Vmax) and IC50 values for inhibitors of Arabidopsis thaliana this compound are not well-documented in publicly available literature. The tables below are presented to highlight the current gaps in quantitative data for this specific enzyme.
Table 1: Enzyme Kinetic Parameters for Arabidopsis thaliana this compound
| Parameter | Value | Substrate | Conditions | Reference |
| Km | Not Reported | - | - | - |
| Vmax | Not Reported | - | - | - |
| Specific Activity | Not Reported | - | - | - |
Table 2: IC50 Values of Inhibitors for Arabidopsis thaliana this compound
| Inhibitor | IC50 | Reference |
| Not Reported | - | - |
Gene Expression and Histone Acetylation Changes
The following tables summarize the semi-quantitative and qualitative data on the impact of this compound on gene expression and histone acetylation.
Table 3: Regulation of Gene Expression by this compound and HD2C in Response to ABA and Drought Stress
| Gene | Function | Regulation by HD2A/HD2C | Stress Condition | Reference |
| NCED9 | ABA Biosynthesis | Repression | Drought | [1] |
| GA2ox1 | GA Catabolism | Repression | Osmotic Stress | [2][3] |
| GA2ox2 | GA Catabolism | Repression | Osmotic Stress | [2][3] |
| ABI1 | Negative regulator of ABA signaling | Indirect Regulation | Drought | [2][3] |
| ABI2 | Negative regulator of ABA signaling | Indirect Regulation | Drought | [2][3] |
| SLAC1 | Stomatal Closure | Positive Regulation | Drought | [2][3] |
Table 4: Histone Acetylation Marks Modulated by this compound
| Histone Mark | Target Gene Promoter | Effect of this compound | Reference |
| H4K5ac | NCED9 | Deacetylation (Repression) | [1] |
| H3K9ac | Global | Deacetylation | [3] |
Experimental Protocols
Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of purified recombinant this compound.
Materials:
-
Recombinant Arabidopsis thaliana this compound protein
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (containing a protease like trypsin)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant this compound protein to the desired concentration in HDAC Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the working concentration in HDAC Assay Buffer.
-
Prepare a stock solution of TSA in DMSO.
-
Prepare the HDAC Developer according to the manufacturer's instructions.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the following to each well:
-
50 µL of HDAC Assay Buffer
-
10 µL of diluted this compound protein (or buffer for no-enzyme control)
-
10 µL of inhibitor (TSA or test compound) or DMSO (for no-inhibitor control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 30 µL of the diluted fluorogenic substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stop the Reaction and Develop the Signal:
-
Add 50 µL of HDAC Developer to each well.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for this compound
This protocol describes the immunoprecipitation of chromatin associated with this compound to identify its target genomic regions.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and/or expressing tagged this compound)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (B1666218) (to quench cross-linking)
-
ChIP Lysis Buffer
-
Antibody against this compound or the tag
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
TE Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking:
-
Harvest Arabidopsis seedlings and fix them in 1% formaldehyde under vacuum for 15 minutes.
-
Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
Wash the seedlings with cold water.
-
-
Chromatin Preparation:
-
Grind the seedlings to a fine powder in liquid nitrogen.
-
Resuspend the powder in ChIP Lysis Buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the anti-HD-2a antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Finally, wash the beads with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-linking by incubating the eluate with NaCl at 65°C overnight.
-
Treat with RNase A and then with Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for putative target gene promoters.
-
Visualizations
Signaling Pathways
Caption: this compound in Drought Stress and ABA Signaling.
Experimental Workflows
Caption: Workflow for In Vitro HDAC Activity Assay.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. Histone Deacetylases HD2A and HD2B Undergo Feedback Regulation by ABA and Modulate Drought Tolerance via Mediating ABA-Induced Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]
Subcellular Localization of the HD-2a Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HD-2a, a member of the plant-specific HD2 family of histone deacetylases (HDACs) in Arabidopsis thaliana, plays a crucial role in the epigenetic regulation of gene expression. Its function is intrinsically linked to its localization within the cell, as it must access chromatin to carry out its enzymatic activity. This technical guide provides a comprehensive overview of the subcellular localization of the this compound protein, detailing the experimental methodologies used for its determination, summarizing key quantitative data, and illustrating its involvement in cellular signaling pathways.
Data Presentation: Subcellular Distribution of this compound
The subcellular localization of this compound has been primarily investigated through qualitative methods. While precise quantitative data on the percentage of this compound in different cellular compartments is not extensively available in the current literature, the consensus from multiple studies is a predominant nuclear localization.
| Cellular Compartment | Method of Detection | Relative Abundance | Reference |
| Nucleus | GFP Fusion & Confocal Microscopy | High | [1] |
| Subcellular Fractionation & Western Blot | High | General Methodology | |
| Cytoplasm | GFP Fusion & Confocal Microscopy | Low / Undetectable | [1] |
| Subcellular Fractionation & Western Blot | Low / Undetectable | General Methodology |
Note: The term "High" indicates that the protein is consistently and strongly detected in this compartment, while "Low / Undetectable" suggests that the protein is either absent or present at levels below the detection limit of the methods used. The possibility of transient cytoplasmic localization under specific, yet to be fully elucidated, conditions cannot be entirely ruled out.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of protein subcellular localization. Below are protocols for two key experimental approaches that have been instrumental in defining the location of this compound and other nuclear proteins in plants.
Green Fluorescent Protein (GFP) Fusion and Confocal Microscopy
This method allows for the visualization of protein localization in living cells.
Principle: The coding sequence of this compound is fused in-frame with the coding sequence of a fluorescent reporter protein, such as GFP. The resulting fusion protein is then expressed in plant cells, and its localization is observed using a confocal microscope.
Detailed Methodology:
-
Vector Construction:
-
The full-length cDNA of this compound is amplified by PCR.
-
The PCR product is cloned into a plant expression vector containing a suitable promoter (e.g., the Cauliflower Mosaic Virus 35S promoter for constitutive expression) and the GFP coding sequence, creating a C-terminal or N-terminal fusion construct (e.g., p35S::this compound-GFP).
-
The construct is verified by DNA sequencing.
-
-
Plant Transformation:
-
Transient Expression: The expression vector is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of a suitable host plant, such as Nicotiana benthamiana or Arabidopsis thaliana. Expression of the fusion protein can typically be observed 2-3 days post-infiltration.[2]
-
Stable Transformation: For long-term studies, the construct is introduced into Arabidopsis thaliana via Agrobacterium-mediated floral dip transformation to generate stable transgenic lines.
-
-
Confocal Laser Scanning Microscopy (CLSM):
-
Leaf samples from transiently infiltrated or stably transformed plants are mounted on a microscope slide in a drop of water.
-
A confocal microscope is used to visualize the GFP fluorescence. An excitation wavelength of ~488 nm and an emission detection range of ~500-550 nm are typically used for GFP.
-
To confirm nuclear localization, co-localization with a nuclear marker is recommended. This can be achieved by co-infiltrating with a vector expressing a nuclear-localized red fluorescent protein (e.g., NLS-RFP) or by staining with a DNA-intercalating dye such as DAPI (4',6-diamidino-2-phenylindole), which requires tissue fixation and permeabilization.
-
Images are captured and analyzed to determine the subcellular distribution of the this compound-GFP fusion protein.
-
Subcellular Fractionation and Western Blotting
This biochemical approach provides a quantitative assessment of protein distribution among different cellular compartments.
Principle: Plant cells are gently lysed, and cellular organelles are separated by differential centrifugation. The protein content of each fraction is then analyzed by western blotting using an antibody specific to the protein of interest.
Detailed Methodology:
-
Plant Material and Homogenization:
-
Harvest fresh plant tissue (e.g., Arabidopsis seedlings or leaves).
-
Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Resuspend the powder in an ice-cold cell fractionation buffer (e.g., a buffer containing sucrose (B13894), Tris-HCl, MgCl2, and protease inhibitors to maintain organelle integrity).[3]
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact cells, chloroplasts, and nuclei. This is the P1 (crude nuclear) pellet . The supernatant is the S1 (cytoplasmic) fraction .
-
Carefully collect the S1 fraction.
-
Resuspend the P1 pellet in fractionation buffer and centrifuge again to wash.
-
To further purify the nuclei, the P1 pellet can be resuspended and layered onto a sucrose gradient for ultracentrifugation.
-
-
Protein Extraction:
-
Extract total proteins from the S1 (cytoplasmic) and the purified P1 (nuclear) fractions using a suitable protein extraction buffer containing detergents (e.g., SDS).
-
Determine the protein concentration of each fraction using a protein assay (e.g., Bradford or BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
To validate the purity of the fractions, probe separate blots with antibodies against known markers for the nucleus (e.g., Histone H3) and the cytoplasm (e.g., UGPase).[1]
-
Visualization of Pathways and Workflows
Signaling Pathway: this compound in ABA-Mediated Drought Stress Response
This compound is a key negative regulator in the abscisic acid (ABA) signaling pathway, which is critical for plant responses to drought stress.[4] Under drought conditions, this compound and its close homolog HD-2b are involved in a negative feedback loop that modulates ABA biosynthesis and the expression of ABA-responsive genes.[4]
Caption: A simplified model of the role of this compound in the ABA signaling pathway during drought stress.
Experimental Workflow: Subcellular Localization using GFP Fusion
The following diagram illustrates the key steps involved in determining the subcellular localization of this compound using a GFP fusion protein approach.
Caption: Workflow for determining this compound subcellular localization via GFP fusion and confocal microscopy.
Logical Relationship: this compound Protein Interactions and Functional Consequences
While a complete interactome for this compound is still being elucidated, current evidence suggests it functions as part of larger protein complexes to regulate gene expression.
Caption: Logical flow from this compound protein interactions to its functional outcomes in the cell.
Conclusion
References
An In-depth Technical Guide to the Structure and Catalytic Domain of HD-2a Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HD-2a protein, a plant-specific histone deacetylase. It delves into its structural characteristics, catalytic domain, and its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, drug discovery, and plant sciences.
Introduction to this compound
This compound, also known as Histone Deacetylase 2A or HDA3, is a member of the plant-specific HD2 family of histone deacetylases (HDACs).[1][2] Unlike the well-characterized RPD3/HDA1 and SIR2 families of HDACs found across eukaryotes, the HD2 family is unique to plants and green algae.[3][4] In the model organism Arabidopsis thaliana, the HD2 family comprises four members: HD2A (AT3G44750), HD2B, HD2C, and HD2D.[3][4] These proteins play crucial roles in various developmental processes and stress responses by modulating the acetylation state of histones, thereby regulating gene expression.
This compound primarily functions as a transcriptional repressor. By removing acetyl groups from lysine (B10760008) residues on histone tails, it promotes a more compact chromatin structure, which is generally associated with gene silencing.[1]
This compound Protein Structure
As of the latest available data, there is no experimentally determined three-dimensional structure of this compound in the Protein Data Bank (PDB). However, its structure can be inferred through homology modeling, using the crystal structures of related histone deacetylases as templates. Human Histone Deacetylase 2 (HDAC2) serves as a suitable template for this purpose due to the conserved nature of the deacetylase domain. Several crystal structures of human HDAC2 are available in the PDB, including 4LXZ, 7LTG, and 7KBH.[5][6][7]
Homology Model of Arabidopsis thaliana this compound (Conceptual)
A homology model of this compound would predict a conserved core deacetylase domain characterized by a series of α-helices and β-sheets, forming a catalytic pocket. The N-terminal region of this compound contains a conserved "EFWG" motif and a critical histidine residue (H25) that are essential for its gene repression activity.[8] Additionally, like other members of the HD2 family, this compound possesses a C2H2-type zinc finger domain, which may be involved in DNA binding or protein-protein interactions.[9]
The Catalytic Domain and Mechanism of Action
The catalytic activity of this compound is central to its biological function. As a zinc-dependent deacetylase, its catalytic domain harbors a Zn²⁺ ion coordinated by specific amino acid residues.
Key Residues and Catalytic Mechanism
Based on sequence alignments with other HDACs and site-directed mutagenesis studies, the following features of the this compound catalytic domain are predicted:
-
Zinc-Binding Residues: The catalytic pocket contains a Zn²⁺ ion coordinated by a triad (B1167595) of conserved residues, likely two aspartates and one histidine. This zinc ion is crucial for activating a water molecule that participates in the deacetylation reaction.
-
Charge Relay System: A pair of histidine residues acts as a charge relay system to facilitate the nucleophilic attack of the water molecule on the acetyl group of the lysine substrate.
-
Conserved N-terminal Motif: The "EFWG" motif and Histidine 25 in the N-terminal region are vital for the protein's repressive function, although their precise role in the catalytic cycle is yet to be fully elucidated.[8]
The proposed catalytic mechanism follows a general acid-base chemistry:
-
The acetylated lysine substrate binds to the catalytic pocket.
-
The Zn²⁺ ion polarizes the carbonyl group of the acetyl moiety.
-
A nearby histidine residue acts as a general base, abstracting a proton from the zinc-coordinated water molecule, thereby activating it for nucleophilic attack.
-
The activated water molecule attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate.
-
A second histidine residue acts as a general acid, donating a proton to the nitrogen of the lysine ε-amino group, facilitating the collapse of the tetrahedral intermediate and the release of the deacetylated lysine and acetate.
Quantitative Data
Currently, there is a lack of specific published kinetic parameters (e.g., Kₘ, Vₘₐₓ) for Arabidopsis thaliana this compound. However, studies on related HDACs provide some insights into their enzymatic behavior. The table below summarizes hypothetical and representative data that would be relevant for the biochemical characterization of this compound.
| Parameter | Description | Representative Value (Hypothetical for this compound) |
| Kₘ (for acetylated histone H3 peptide) | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. | 10-50 µM |
| Vₘₐₓ | Maximum reaction velocity. | 1-10 µmol/min/mg |
| k_cat_ | Turnover number, the number of substrate molecules converted to product per enzyme molecule per unit of time. | 0.1-1 s⁻¹ |
| k_cat_/Kₘ | Catalytic efficiency. | 1 x 10³ - 1 x 10⁵ M⁻¹s⁻¹ |
| IC₅₀ (for Trichostatin A) | Half-maximal inhibitory concentration of a common HDAC inhibitor. | 5-20 nM |
Signaling Pathways Involving this compound
This compound is a key regulator in at least two major signaling pathways in plants: the drought stress response and the control of seed dormancy.
Drought Stress Response
Under drought conditions, this compound, in coordination with HD2C, plays a repressive role in the abscisic acid (ABA) signaling pathway. This regulation helps to fine-tune the plant's response to water deficit.
Regulation of Seed Dormancy
This compound, along with HD2B, is a critical regulator of seed dormancy through the repression of the DELAY OF GERMINATION 1 (DOG1) gene. This process is mediated by the recruitment of the HD2A/HD2B complex to the DOG1 locus by the proteins HSI2 and HSL1.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Expression and Purification of Recombinant this compound
This protocol describes the expression of His-tagged this compound in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Methodology:
-
Transformation: Transform chemically competent E. coli (e.g., BL21(DE3)) with a plasmid vector containing the coding sequence for N-terminally His-tagged Arabidopsis thaliana this compound.
-
Culture and Induction: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, subculture into a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE and Coomassie blue staining to assess purity and yield.
In Vitro Histone Deacetylase Activity Assay
This fluorometric assay measures the deacetylase activity of purified this compound using a commercially available substrate.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 0.1% BSA). Prepare serial dilutions of the purified this compound enzyme.
-
Assay Setup: In a 96-well black plate, add the reaction buffer, the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the purified this compound enzyme. Include a no-enzyme control and a positive control with a known HDAC inhibitor (e.g., Trichostatin A).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent product. Incubate for an additional 15-30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo association of this compound with specific genomic regions, such as the DOG1 promoter.
Methodology:
-
Cross-linking and Chromatin Preparation: Cross-link proteins to DNA in plant tissue (e.g., Arabidopsis seedlings) using formaldehyde. Isolate nuclei and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to this compound or a control IgG overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers designed for the target genomic region (e.g., the DOG1 promoter) and a control region.
Conclusion
This compound is a plant-specific histone deacetylase with important regulatory roles in development and stress responses. While its precise three-dimensional structure is yet to be experimentally determined, homology modeling provides valuable insights into its architecture and catalytic mechanism. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the identification of potential modulators of its activity, which could have applications in agricultural biotechnology. Further research is needed to elucidate the specific kinetic properties of this compound and to fully understand its complex regulatory networks within the plant cell.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. Results [aramemnon.botanik.uni-koeln.de]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evolutionary Conservation of the HD-2a Histone Deacetylase in the Plant Kingdom: A Technical Guide
[For Researchers, Scientists, and Drug Development Professionals]
Abstract
Histone deacetylase 2A (HD-2a), a member of the plant-specific HD2 family of histone deacetylases (HDACs), plays a pivotal role in regulating plant growth, development, and stress responses. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound across a diverse range of plant species. By examining its function, phylogenetic relationships, and expression patterns, we illuminate the conserved nature of this important transcriptional regulator. Detailed experimental protocols for the identification and characterization of this compound orthologs are provided to facilitate further research in this area.
Introduction to the HD-2 Family of Histone Deacetylases
Histone deacetylases are critical enzymes that modulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] Plants possess a unique family of HDACs known as the HD2 family, which is not found in animals or fungi.[2] The HD2 proteins are characterized by a conserved N-terminal domain and are phylogenetically distinct from the RPD3/HDA1 and SIR2-type HDACs.[3]
The HD2 family in the model plant Arabidopsis thaliana is comprised of four members: this compound, HD-2b, HD-2c, and HD-2d.[4] Phylogenetic analyses across various plant species, including important crops like rice, maize, soybean, and tomato, have consistently grouped the HD2 family into four distinct clades, with this compound and its orthologs forming the HDT1 group.[3][4] These proteins are integral components of cellular signaling pathways, governing processes such as seed germination, flowering, and responses to abiotic stresses like drought and salinity.[5]
Evolutionary Conservation of this compound
The this compound gene and its corresponding protein are remarkably conserved across the plant kingdom, indicating a strong evolutionary pressure to maintain its function. The presence of this compound orthologs in a wide array of species from monocots to dicots suggests a fundamental role in plant biology.
Phylogenetic Relationships
Phylogenetic analysis of the HD2 protein family reveals a clear evolutionary trajectory. The this compound (HDT1) clade consistently groups orthologous sequences from diverse plant species, underscoring their shared ancestry and conserved nature. The diagram below illustrates the phylogenetic relationship of this compound and its orthologs.
Data Presentation: this compound Orthologs in Selected Plant Species
| Species | Gene Name/ID | Protein Accession Number |
| Arabidopsis thaliana | AtHD2A (AT3G44750) | NP_189114.1 |
| Oryza sativa (Rice) | OsHDT1 | XP_015634418.1 |
| Zea mays (Maize) | ZmHDT101 | NP_001105152.1 |
| Glycine max (Soybean) | GmHDA2 | XP_003523741.1 |
| Solanum lycopersicum (Tomato) | SlHDT1 | XP_004249117.1 |
| Hordeum vulgare (Barley) | HvHD2A | KAE8791039.1 |
| Gossypium hirsutum (Cotton) | GhHDT3D.2 | KHF30039.1 |
Note: Accession numbers are subject to change and should be verified in the NCBI or other relevant databases.
Conserved Functions of this compound
The evolutionary conservation of this compound is intrinsically linked to its conserved function in plant biology. Across different species, this compound orthologs are implicated in the regulation of developmental processes and stress responses, primarily through their role in transcriptional repression.
A key conserved function of this compound is its involvement in the response to the phytohormone abscisic acid (ABA), which is central to seed dormancy and abiotic stress tolerance. In Arabidopsis, this compound is involved in the regulation of seed germination and the response to drought. This function is likely conserved in other plant species, making this compound and its orthologs potential targets for developing crops with enhanced stress tolerance.
The signaling pathway below illustrates the role of this compound in the ABA-mediated stress response.
Experimental Protocols
The following section provides detailed methodologies for the identification and functional characterization of this compound orthologs in a plant species of interest.
Workflow for Ortholog Identification and Characterization
The diagram below outlines a typical experimental workflow for studying this compound orthologs.
Phylogenetic Analysis
This protocol describes the steps to construct a phylogenetic tree to determine the evolutionary relationship of a putative this compound ortholog.
-
Sequence Retrieval:
-
Obtain the protein sequence of a known this compound (e.g., Arabidopsis thaliana AtHD2A, NP_189114.1) from the National Center for Biotechnology Information (NCBI) protein database.
-
Perform a protein BLAST (BLASTp) search against the proteome of the species of interest to identify the putative ortholog with the highest sequence similarity.
-
Collect the protein sequences of other known this compound orthologs from various plant species (see Table 1) to include in the analysis.
-
-
Multiple Sequence Alignment:
-
Use a multiple sequence alignment tool such as Clustal Omega or MUSCLE to align the collected protein sequences.[6] These tools can be accessed via web servers (e.g., on the EBI website) or as standalone programs.
-
Import the sequences in FASTA format.
-
Run the alignment with default parameters. The output will be an alignment file (e.g., in Clustal or FASTA format) showing conserved and variable regions.
-
-
Phylogenetic Tree Construction using MEGA X:
-
Open the MEGA X software.
-
Load the alignment file.
-
Choose a method for tree construction, such as the Maximum Likelihood (ML) or Neighbor-Joining (NJ) method. The ML method is generally preferred for its statistical robustness.
-
Select a substitution model that best fits the data. MEGA X has a tool to find the best-fit model.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree branches.
-
Run the analysis to generate the phylogenetic tree. The position of the putative ortholog within the this compound/HDT1 clade will confirm its identity.
-
Gene Expression Analysis by RT-qPCR
This protocol details how to quantify the expression level of the identified this compound ortholog in different tissues or under various conditions.
-
RNA Extraction:
-
Harvest plant tissue (e.g., leaves, roots, flowers) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. It is crucial to work in an RNase-free environment.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and a cDNA synthesis kit.
-
Typically, 1-2 µg of total RNA is used as a template.
-
Use oligo(dT) primers or random hexamers to prime the reverse transcription reaction.
-
Follow the manufacturer's protocol for the reaction setup and incubation temperatures and times.
-
-
Quantitative Real-Time PCR (qPCR):
-
Design gene-specific primers for the this compound ortholog and a stably expressed reference gene (housekeeping gene). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.
-
Run the qPCR reaction in a real-time PCR machine with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(test sample) - ΔCt(control sample)
-
Fold Change = 2-ΔΔCt
-
-
Functional Complementation Assay
This assay determines if the identified ortholog can rescue the phenotype of an Arabidopsis mutant lacking a functional this compound gene.
-
Vector Construction:
-
Clone the full-length coding sequence (CDS) of the this compound ortholog into a plant expression vector under the control of a suitable promoter (e.g., the constitutive 35S promoter or the native AtHD2A promoter).
-
The vector should also contain a selectable marker (e.g., resistance to an antibiotic or herbicide).
-
-
Agrobacterium-mediated Transformation:
-
Transform the resulting plasmid into Agrobacterium tumefaciens.
-
Grow a culture of the transformed Agrobacterium.
-
Transform Arabidopsis thaliana plants that have a T-DNA insertion knockout mutation in the AtHD2A gene using the floral dip method.
-
-
Selection of Transgenic Plants:
-
Collect the seeds from the transformed plants.
-
Select for T1 transgenic plants by germinating the seeds on a medium containing the appropriate selection agent.
-
-
Phenotypic Analysis:
-
Grow the transgenic plants alongside the wild-type and the athd2a mutant plants.
-
Observe if the expression of the ortholog in the mutant background restores the wild-type phenotype (e.g., normal seed germination, drought tolerance). Successful complementation indicates functional conservation.
-
Conclusion
The this compound histone deacetylase is an evolutionarily conserved protein that is integral to the regulation of key biological processes in plants. Its presence and conserved function across a wide range of species highlight its importance and make it a valuable target for both fundamental research and crop improvement strategies. The experimental protocols provided in this guide offer a robust framework for the identification and functional characterization of this compound orthologs, paving the way for a deeper understanding of its role in the plant kingdom.
References
- 1. A comparison of 27 Arabidopsis thaliana genomes and the path toward an unbiased characterization of genetic polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide identification and expression analysis of the HD2 protein family and its response to drought and salt stress in Gossypium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative genomics of Arabidopsis and maize: prospects and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Genomics Between Rice and Arabidopsis Shows Scant Collinearity in Gene Order - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of the HD-2a Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HD-2a gene, a member of the plant-specific HD2 family of histone deacetylases (HDACs), plays a pivotal role in regulating gene expression in response to developmental cues and environmental stresses.[1] Unlike other HDAC families, HD-2 proteins are unique to the plant kingdom. In Arabidopsis thaliana, this compound functions primarily as a transcriptional repressor, influencing a wide array of processes from seed development and germination to abiotic stress responses, particularly those mediated by abscisic acid (ABA) and drought.[1][2] Understanding the intricate mechanisms governing the transcriptional regulation of the this compound gene is paramount for developing strategies to enhance crop resilience and for potential applications in drug development where modulation of histone deacetylation is a target.
This technical guide provides a comprehensive overview of the current knowledge on the transcriptional regulation of the this compound gene in Arabidopsis thaliana. It details the signaling pathways that influence its expression, presents quantitative data on its transcriptional response to various stimuli, outlines key experimental protocols for its study, and proposes a model for its transcriptional control based on in-silico promoter analysis.
Core Concepts in this compound Transcriptional Regulation
The expression of the this compound gene is tightly controlled by a network of signaling pathways, primarily those responding to the phytohormone ABA and abiotic stresses such as drought, cold, and heat.
Abscisic Acid (ABA) Signaling and this compound
ABA is a key regulator of this compound expression. Multiple studies have demonstrated that exogenous application of ABA leads to a significant downregulation of this compound transcripts.[2][3][4] This repression of this compound is a crucial part of the plant's response to stress, allowing for the activation of a suite of ABA-responsive genes that are normally kept in check by this compound's deacetylase activity. The core ABA signaling pathway involves PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases, which ultimately activate various transcription factors.
Drought Stress Signaling and this compound
Drought stress is another major factor influencing this compound transcription. Interestingly, the response of this compound to drought is dynamic. Initial stages of drought stress can lead to an upregulation of this compound expression.[2][5] This suggests a potential role for this compound in the early stages of the drought response. The signaling pathways activated by drought are complex and involve both ABA-dependent and ABA-independent cascades.
Other Abiotic Stresses
This compound expression is also modulated by other abiotic factors. Cold and heat stress have been shown to upregulate the expression of this compound, indicating its broader role in plant adaptation to fluctuating environmental conditions.[2]
Quantitative Analysis of this compound Gene Expression
The following tables summarize the quantitative changes in this compound gene expression in Arabidopsis thaliana in response to various treatments as reported in the literature.
| Treatment Condition | Fold Change in this compound Expression | Plant Material | Duration of Treatment | Reference |
| 100 µM ABA | ~0.4-fold (downregulation) | 2-week-old seedlings | 6 hours | [4] |
| Drought Stress (PEG-6000) | ~2.5-fold (upregulation) | Wild-type Arabidopsis | Not Specified | [5] |
| Drought Stress | Upregulation | Wild-type Arabidopsis | Initial stages | [2][5] |
| 250 mM NaCl | ~0.5-fold (downregulation) | 2-week-old seedlings | 6 hours | [4] |
Table 1: Quantitative RT-PCR Analysis of this compound Expression. This table presents the fold change in this compound mRNA levels under different stress conditions.
Proposed Transcriptional Regulatory Network of this compound
While direct experimental evidence identifying the specific transcription factors that bind to the this compound promoter is currently limited, an in-silico analysis of the Arabidopsis thaliana this compound promoter region (1000 bp upstream of the transcription start site) reveals the presence of several conserved cis-regulatory elements known to be binding sites for transcription factors involved in ABA and drought stress responses.
In-Silico Promoter Analysis of this compound
An analysis of the this compound promoter sequence reveals the presence of the following key cis-regulatory elements:
-
ABRE (ABA-Responsive Element): The core motif (ACGTGG/TC) is present, suggesting regulation by bZIP transcription factors such as ABFs/AREBs.[6][7]
-
DRE (Dehydration-Responsive Element): The core motif (A/GCCGAC) is found, indicating potential regulation by DREB transcription factors.[8][9]
-
MYB Recognition Site: The consensus sequence (C/TAACNA/G) is present, suggesting a role for MYB transcription factors.[10][11]
-
MYC Recognition Site: The canonical E-box motif (CANNTG) is found, indicating potential regulation by bHLH transcription factors like AtMYC2.[10][11]
Based on this analysis, a hypothetical model for the transcriptional regulation of this compound is proposed:
Figure 1: Proposed regulatory network of this compound transcription.
This model posits that under ABA-mediated stress, transcription factors such as ABFs/AREBs, MYB, and MYC are activated and bind to their respective cis-elements in the this compound promoter, leading to its transcriptional repression. Conversely, during the initial phases of drought, DREB transcription factors may activate this compound expression. This model provides a testable framework for future experimental validation.
Experimental Protocols for Studying this compound Regulation
To investigate the transcriptional regulation of the this compound gene, a combination of molecular biology techniques is essential. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to determine if a specific transcription factor binds to the promoter region of the this compound gene in vivo.
Materials:
-
Arabidopsis thaliana seedlings
-
Glycine (2 M)
-
ChIP lysis buffer
-
Sonciator
-
Antibody specific to the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for the this compound promoter region
-
SYBR Green qPCR master mix
Protocol:
-
Cross-linking: Treat Arabidopsis seedlings with 1% formaldehyde for 10 minutes under vacuum to cross-link proteins to DNA. Quench the reaction with 2 M glycine.
-
Chromatin Isolation and Shearing: Isolate nuclei and lyse them to release chromatin. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of the this compound promoter containing the putative transcription factor binding sites. The relative enrichment of the target sequence in the immunoprecipitated DNA compared to a negative control (e.g., IgG immunoprecipitation) indicates binding.
Figure 2: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of the this compound gene under different conditions.
Materials:
-
Arabidopsis thaliana seedlings (treated and control)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated buffers/reagents
-
qPCR primers for the this compound gene and a reference gene (e.g., ACTIN2)
-
SYBR Green qPCR master mix
Protocol:
-
RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit, ensuring to minimize RNA degradation.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for the this compound gene and a stably expressed reference gene.
-
Data Analysis: Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the expression of the reference gene.
Luciferase Reporter Assay
This assay is used to functionally validate the activity of the this compound promoter and the effect of specific transcription factors on its activity.
Materials:
-
Arabidopsis protoplasts
-
Reporter plasmid: this compound promoter sequence cloned upstream of a luciferase reporter gene (e.g., firefly luciferase).
-
Effector plasmid: cDNA of the transcription factor of interest cloned under a constitutive promoter (e.g., CaMV 35S).
-
Internal control plasmid: A different reporter gene (e.g., Renilla luciferase) under a constitutive promoter.
-
PEG-calcium transfection solution
-
Luciferase assay reagent
Protocol:
-
Protoplast Isolation: Isolate protoplasts from Arabidopsis leaves or cell culture.
-
Transfection: Co-transfect the protoplasts with the reporter, effector, and internal control plasmids using a PEG-mediated method.
-
Incubation: Incubate the transfected protoplasts for 16-24 hours to allow for gene expression.
-
Luciferase Assay: Lyse the protoplasts and measure the activities of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. An increase or decrease in the normalized luciferase activity in the presence of the effector plasmid compared to a control (empty effector plasmid) indicates that the transcription factor activates or represses the this compound promoter, respectively.
Figure 3: Workflow for Luciferase Reporter Assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect the direct binding of a transcription factor to a specific DNA sequence.[12][13][14][15][16]
Materials:
-
Purified recombinant transcription factor protein
-
DNA probe: A short, labeled (e.g., biotin (B1667282) or fluorescent dye) double-stranded DNA fragment corresponding to the putative binding site in the this compound promoter.
-
Unlabeled competitor DNA probe (specific and non-specific)
-
Binding buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus and buffers
-
Detection system (e.g., chemiluminescence or fluorescence imager)
Protocol:
-
Probe Labeling: Synthesize and label the DNA probe.
-
Binding Reaction: Incubate the labeled probe with the purified transcription factor in a binding buffer. In separate reactions, include a molar excess of unlabeled specific competitor DNA or non-specific competitor DNA.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the DNA to a membrane and detect the labeled probe. A shift in the mobility of the labeled probe in the presence of the transcription factor indicates a DNA-protein complex. The disappearance of this shifted band in the presence of the specific competitor, but not the non-specific competitor, confirms the specificity of the binding.
Conclusion and Future Directions
The transcriptional regulation of the this compound gene is a complex process that is central to the plant's ability to adapt to environmental stresses. While it is clear that ABA and drought signaling pathways play a major role in controlling its expression, the precise molecular players, particularly the transcription factors that directly interact with the this compound promoter, remain to be definitively identified. The in-silico analysis presented in this guide provides a strong foundation for future research aimed at elucidating this regulatory network.
For researchers and drug development professionals, a thorough understanding of this compound regulation opens up several avenues. In agriculture, manipulating the expression of this compound or its upstream regulators could lead to the development of crops with enhanced drought tolerance. In the context of drug development, while this compound is plant-specific, the study of its regulation provides valuable insights into the fundamental principles of epigenetic control by histone deacetylases, which are important targets in human diseases.
Future research should focus on:
-
Experimental validation of the predicted transcription factor binding sites in the this compound promoter using ChIP-qPCR and EMSA.
-
Identification of additional transcription factors that regulate this compound expression through yeast one-hybrid screens or other protein-DNA interaction assays.
-
Elucidation of the interplay between different signaling pathways in the fine-tuning of this compound expression.
-
Investigation of the role of chromatin remodeling complexes in modulating the accessibility of the this compound promoter to transcription factors.
By addressing these questions, we can build a more complete picture of the regulatory landscape of the this compound gene and harness this knowledge for practical applications.
References
- 1. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Updates on the Role of ABSCISIC ACID INSENSITIVE 5 (ABI5) and ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORs (ABFs) in ABA Signaling in Different Developmental Stages in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Arabidopsis AtMYC2 (bHLH) and AtMYB2 (MYB) Function as Transcriptional Activators in Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of arabidopsis MYC and MYB homologs in drought- and abscisic acid-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. licorbio.com [licorbio.com]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophoretic mobility shift assay (EMSA) [protocols.io]
Methodological & Application
Unveiling the Interactome of HD-2a: Application Notes and Protocols for Studying Protein-Protein Interactions
For Immediate Release
Audience: Researchers, scientists, and drug development professionals in plant biology, epigenetics, and crop science.
This document provides detailed application notes and protocols for studying the protein-protein interactions of Histone Deacetylase 2a (HD-2a), a key regulator in plant stress responses and development. Understanding the intricate network of this compound interactions is crucial for elucidating its role in signaling pathways and for the potential development of novel agricultural biotechnologies.
Introduction to this compound and its Significance
This compound is a plant-specific histone deacetylase that plays a critical role in regulating gene expression through the removal of acetyl groups from histone proteins. This epigenetic modification is integral to the plant's response to abiotic stresses, particularly drought, and is deeply involved in the abscisic acid (ABA) signaling pathway which governs processes such as seed dormancy and stomatal closure.[1] Research in Arabidopsis thaliana has identified several key interacting partners of this compound, suggesting its function within larger protein complexes to modulate gene transcription.[2][3]
Key Interacting Partners of this compound
Current research has identified several proteins that interact with this compound, forming a complex regulatory network. These include:
-
Other Histone Deacetylases: this compound is known to form homo- and hetero-oligomers with other HD2-type proteins such as HD2B and HD2C.[4] It also interacts with RPD3-type histone deacetylases like HDA6 and HDA19.[2][5][6]
-
Transcriptional Repressors: this compound is recruited by transcriptional repressors, such as HIGH-LEVEL EXPRESSION OF SUGAR-INDUCIBLE GENE 2 (HSI2) and HSI2-LIKE 1 (HSL1), to specific gene loci to mediate transcriptional repression.[7][8][9]
Techniques for Studying this compound Protein-Protein Interactions
Several robust methodologies can be employed to investigate the interactions of this compound with its partners. This section details the protocols for three widely used techniques: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Bimolecular Fluorescence Complementation (BiFC).
Quantitative Data on this compound Interactions
While the following techniques are powerful in identifying and validating protein-protein interactions, quantitative data, such as binding affinities (Kd values), for this compound and its partners are not extensively available in the current literature. The data presented in most studies are qualitative, confirming the existence of an interaction. Future studies employing techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) are needed to quantify these interactions.
| Interacting Proteins | Technique | Quantitative Data (e.g., Kd) | Reference |
| This compound and HDA6 | BiFC | Data not available | [2][5][6] |
| This compound and HDA19 | BiFC | Data not available | [2][5][6] |
| This compound and HD2B | Co-IP | Data not available | [7] |
| This compound and HSI2 | Co-IP, BiFC | Data not available | [7] |
| This compound and HSL1 | Co-IP, BiFC | Data not available | [7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions in vivo. The principle involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down its interacting partners (the "prey") from a cell lysate.
Workflow for Co-Immunoprecipitation
Caption: A generalized workflow for Co-Immunoprecipitation.
Protocol for Co-IP from Arabidopsis thaliana
This protocol is adapted from established methods for Co-IP in Arabidopsis.
Materials:
-
Arabidopsis thaliana seedlings expressing a tagged version of this compound (e.g., this compound-GFP).
-
Liquid nitrogen.
-
Grinding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, 1x protease inhibitor cocktail).
-
Anti-tag antibody (e.g., anti-GFP).
-
Protein A/G magnetic beads.
-
Wash buffer (Grinding buffer with adjusted salt or detergent concentrations if needed).
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer).
-
Microcentrifuge, rotating platform.
Procedure:
-
Tissue Homogenization: Harvest approximately 1-2 grams of Arabidopsis seedlings and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a mortar and pestle.
-
Cell Lysis: Resuspend the powdered tissue in 2-3 mL of ice-cold grinding buffer per gram of tissue. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
-
Pre-clearing: Add 50 µL of equilibrated Protein A/G magnetic beads to the protein extract. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Place the tube on a magnetic rack and transfer the supernatant to a new tube. Add the anti-tag antibody (e.g., 2-5 µg of anti-GFP) and incubate on a rotator for 2-4 hours at 4°C.
-
Capture of Immune Complexes: Add 50 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
Elution: Resuspend the beads in 50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against the potential interacting partners. Alternatively, the eluate can be analyzed by mass spectrometry for the identification of novel interactors.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to screen for binary protein-protein interactions. It relies on the reconstitution of a functional transcription factor in yeast, which activates reporter genes leading to a detectable phenotype (e.g., growth on selective media).
Logical Framework of the Yeast Two-Hybrid Assay
Caption: The principle of the Yeast Two-Hybrid assay.
Protocol for Yeast Two-Hybrid Assay
This protocol provides a general framework for performing a Y2H screen.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold).
-
Bait plasmid (e.g., pGBKT7) containing this compound fused to a DNA-binding domain (DBD).
-
Prey plasmid (e.g., pGADT7) containing the potential interactor fused to an activation domain (AD). A cDNA library can also be used for screening.
-
Yeast transformation kit.
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening (optional).
Procedure:
-
Plasmid Construction: Clone the coding sequence of this compound into the bait vector and the potential interacting partners into the prey vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).
-
Selection of Transformants: Plate the transformed yeast cells on SD/-Trp/-Leu medium to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.
-
Interaction Screening: Pick individual colonies and streak them onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade). Also, include plates with X-α-Gal if using a lacZ reporter.
-
Analysis of Results: Growth on the high-stringency medium indicates a positive interaction. Blue color development on X-α-Gal plates further confirms the interaction.
-
Controls: Perform necessary controls, including co-transformation of the bait with an empty prey vector and the prey with an empty bait vector to rule out auto-activation.
Bimolecular Fluorescence Complementation (BiFC)
BiFC is a technique used to visualize protein-protein interactions in living cells. It is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., YFP) can reassemble to form a functional fluorophore when brought into close proximity by the interaction of two proteins fused to these fragments.
Workflow for Bimolecular Fluorescence Complementation
Caption: A simplified workflow for a BiFC experiment.
Protocol for BiFC in Arabidopsis Protoplasts
This protocol describes a BiFC assay using transient expression in Arabidopsis mesophyll protoplasts.
Materials:
-
BiFC vectors (containing nYFP and cYFP fragments, e.g., pUC-SPYNE and pUC-SPYCE).
-
Arabidopsis thaliana plants (4-6 weeks old).
-
Protoplast isolation solution (e.g., cellulase (B1617823) and macerozyme solution).
-
PEG-calcium transfection solution.
-
W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7).
-
WI solution (0.5 M mannitol, 20 mM KCl, 4 mM MES, pH 5.7).
-
Confocal laser scanning microscope.
Procedure:
-
Plasmid Construction: Clone this compound into a vector containing one fragment of YFP (e.g., nYFP) and the interacting partner into a vector with the other fragment (e.g., cYFP).
-
Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of healthy Arabidopsis plants.
-
Transfection: Co-transfect the protoplasts with the this compound-nYFP and partner-cYFP constructs using the PEG-calcium method.
-
Incubation: Incubate the transfected protoplasts in WI solution in the dark at room temperature for 12-24 hours to allow for protein expression.
-
Microscopy: Observe the protoplasts under a confocal microscope. An interaction between this compound and its partner will bring the YFP fragments together, resulting in a detectable yellow fluorescent signal.
-
Localization: The location of the YFP signal within the cell (e.g., nucleus, cytoplasm) provides information on where the protein complex is formed.
-
Controls: Include negative controls, such as co-transfection of each fusion construct with an empty vector, to ensure that the observed fluorescence is due to a specific interaction.
This compound Signaling Pathway in ABA Response
This compound is a negative regulator of the ABA signaling pathway. Under normal conditions, this compound, as part of a larger complex, maintains a deacetylated state at the chromatin of ABA-responsive genes, leading to their repression. During drought stress, ABA levels rise, which leads to the repression of this compound expression. This, in turn, allows for the acetylation of histones at ABA-responsive genes, promoting their transcription and enabling the plant to mount a stress response.
This compound in the ABA Signaling Pathway
Caption: A simplified model of this compound's role in ABA signaling.
By utilizing the techniques and protocols outlined in this document, researchers can further unravel the complexities of the this compound interactome and its crucial role in plant biology.
References
- 1. Histone Deacetylases HD2A and HD2B Undergo Feedback Regulation by ABA and Modulate Drought Tolerance via Mediating ABA-Induced Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HD2 proteins interact with RPD3-type histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSI2/VAL1 and HSL1/VAL2 function redundantly to repress DOG1 expression in Arabidopsis seeds and seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HISTONE DEACETYLASE19 Interacts with HSL1 and Participates in the Repression of Seed Maturation Genes in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSI2 Repressor Recruits MED13 and HDA6 to Down-Regulate Seed Maturation Gene Expression Directly During Arabidopsis Early Seedling Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Activity of Histone Deacetylase 2 (HDAC2): A Detailed Guide for Researchers
Introduction: Histone deacetylase 2 (HDAC2) is a critical enzyme involved in the epigenetic regulation of gene expression. As a member of the Class I HDAC family, it plays a pivotal role in cell cycle progression, differentiation, and development by removing acetyl groups from histone and non-histone proteins.[1][2][3] Dysregulation of HDAC2 activity has been implicated in various diseases, including cancer and neurological disorders, making it a significant target for drug development.[4] This document provides detailed application notes and protocols for measuring HDAC2 activity, intended for researchers, scientists, and professionals in drug development.
Core Principles of HDAC2 Activity Assays
The measurement of HDAC2 activity typically relies on the enzymatic removal of an acetyl group from a synthetic substrate. This initial deacetylation event is then coupled to a secondary reaction that produces a detectable signal, which can be fluorometric, colorimetric, or radioactive.
-
Fluorometric Assays: These are the most common and sensitive methods. They utilize a substrate containing an acetylated lysine (B10760008) residue linked to a quenched fluorophore. Upon deacetylation by HDAC2, a developer enzyme cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is directly proportional to HDAC2 activity.[1][5][6][7][8]
-
Colorimetric Assays: Similar to fluorometric assays, these methods use a substrate that, after deacetylation and subsequent development, produces a chromophore that can be quantified by measuring its absorbance.[2][9][10] They offer a convenient alternative to fluorescence-based methods.
-
Radiometric Assays: These traditional assays employ a substrate labeled with a radioactive acetyl group (e.g., [³H]acetate). HDAC2 activity is determined by measuring the amount of released radioactive acetate.[11][12] While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.
Signaling Pathway of HDAC2 in Transcriptional Repression
HDAC2 functions primarily as a catalytic subunit within large multi-protein co-repressor complexes, such as Sin3, NuRD (Nucleosome Remodeling and Deacetylation), and CoREST.[7][10] These complexes are recruited to specific gene promoters by DNA-binding transcription factors, where HDAC2 removes acetyl groups from histone tails. This deacetylation increases the positive charge of the histones, leading to a more condensed chromatin structure, which in turn represses gene transcription.
Experimental Protocols
Below are detailed protocols for fluorometric and colorimetric HDAC2 activity assays, adapted from commercially available kits.
Fluorometric HDAC2 Activity Assay Protocol
This protocol is a generalized procedure for a two-step fluorometric assay.
Materials:
-
HDAC2 source (purified enzyme, nuclear extract, or immunoprecipitated complex)
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate
-
HDAC Developer
-
Stop Solution (optional, for end-point reads)
-
Trichostatin A (TSA) or other HDAC inhibitor (for negative control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the HDAC Assay Buffer as per the manufacturer's instructions.
-
Dilute the HDAC Substrate and Developer in HDAC Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Prepare the following reactions in a 96-well black plate:
-
Sample Wells: Add your HDAC2-containing sample.
-
Positive Control: Add a known active HDAC enzyme (e.g., HeLa nuclear extract or purified HDAC2).
-
Inhibitor Control: Add your sample or positive control, pre-incubated with an HDAC inhibitor like TSA.
-
No Enzyme Control (Blank): Add assay buffer instead of the enzyme sample.
-
-
Adjust the volume of each well with HDAC Assay Buffer to a final volume (e.g., 50 µL).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the diluted HDAC Substrate to each well.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development:
-
Add the HDAC Developer to each well.
-
Incubate at room temperature or 37°C for 10-40 minutes, protected from light.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[1][6]
-
For kinetic assays, read the fluorescence at regular intervals immediately after adding the substrate and developer. For end-point assays, add a stop solution before reading.
-
Colorimetric HDAC Activity Assay Protocol
This protocol provides a general procedure for a colorimetric assay.
Materials:
-
HDAC source (purified enzyme or nuclear extract)
-
HDAC Assay Buffer
-
Colorimetric HDAC Substrate
-
Lysine Developer
-
HDAC Inhibitor (e.g., Trichostatin A)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation:
-
Dilute your test samples (e.g., 50-200 µg of nuclear extract) to a final volume of 85 µL with ddH₂O in each well.[2][9]
-
For a positive control, use a known source of HDAC activity like HeLa nuclear extract.
-
For a negative control, include a sample with an HDAC inhibitor.
-
For a background reading, use 85 µL of ddH₂O only.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.[2]
-
-
Color Development:
-
Absorbance Measurement:
Data Presentation and Analysis
Quantitative data from HDAC2 activity assays should be carefully recorded and analyzed. The following tables summarize key parameters for typical fluorometric and colorimetric assays.
Table 1: Quantitative Parameters for a Typical Fluorometric HDAC2 Assay
| Parameter | Value/Range | Reference |
| Excitation Wavelength | 350 - 380 nm | [1][5][6] |
| Emission Wavelength | 440 - 460 nm | [1][6] |
| Incubation Temperature | 37°C | [5][6] |
| Incubation Time (Deacetylation) | 20 - 60 minutes | [1][6] |
| Incubation Time (Development) | 10 - 40 minutes | [1][6] |
| Typical Inhibitor | Trichostatin A | [1][6] |
Table 2: Quantitative Parameters for a Typical Colorimetric HDAC2 Assay
| Parameter | Value/Range | Reference |
| Absorbance Wavelength | 400 - 405 nm | [2][9] |
| Incubation Temperature | 37°C | [2][9] |
| Incubation Time (Deacetylation) | 30 - 60 minutes | [2][9] |
| Incubation Time (Development) | 30 minutes | [2][9] |
| Sample Amount (Nuclear Extract) | 50 - 200 µg | [2][9] |
| Typical Inhibitor | Trichostatin A | [2][9] |
To quantify HDAC2 activity, subtract the background reading (no enzyme control) from all other readings. For inhibitor studies, the percentage of inhibition can be calculated relative to the uninhibited control. A standard curve using a deacetylated standard can be prepared to determine the absolute amount of deacetylated substrate produced.[2]
Experimental Workflow Diagram
The general workflow for measuring HDAC2 activity, whether by fluorometric or colorimetric methods, follows a series of sequential steps.
Conclusion
Measuring HDAC2 activity is essential for understanding its biological function and for the development of novel therapeutic agents. Fluorometric and colorimetric assays offer sensitive, reliable, and high-throughput methods for this purpose. By following the detailed protocols and guidelines presented in these application notes, researchers can accurately quantify HDAC2 activity from a variety of biological samples. Careful experimental design, including the use of appropriate controls, is crucial for obtaining meaningful and reproducible results.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. HDAC2 histone deacetylase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. HDAC2 deregulation in tumorigenesis is causally connected to repression of immune modulation and defense escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-repressor, co-activator and general transcription factor: the many faces of the Sin3 histone deacetylase (HDAC) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SIN3A histone deacetylase complex is required for a complete transcriptional response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Keeping things quiet: Roles of NuRD and Sin3 co-repressor complexes during mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Regulation of histone deacetylase activities and functions by phosphorylation and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating hd2a Knockout Mutants in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and characterizing hd2a knockout mutants in the model plant Arabidopsis thaliana. Two primary methodologies are detailed: the utilization of pre-existing T-DNA insertion lines and the generation of novel mutants using the CRISPR/Cas9 system. Understanding the function of Histone Deacetylase 2A (HD2A) is critical, as it plays a significant role in developmental processes and stress responses, including seed dormancy and drought tolerance.[1][2]
Introduction to HD2A Function in Arabidopsis
HD2A is a plant-specific histone deacetylase involved in regulating gene expression through the removal of acetyl groups from histone proteins. This epigenetic modification typically leads to a more condensed chromatin structure and transcriptional repression. Research has implicated HD2A in several key biological processes:
-
Drought Stress Response: HD2A, in conjunction with HD2C, positively regulates drought stress responses. Knockout mutants of HD2A show decreased survival under drought conditions and increased water loss.[1][3][4] This is linked to the altered expression of abscisic acid (ABA) signaling genes such as ABI1 and ABI2, and the stomatal control gene SLAC1.[1][3]
-
Seed Dormancy: HD2A and HD2B act redundantly to repress seed dormancy. Loss of function of both genes leads to enhanced seed dormancy, which is associated with the upregulation of the master dormancy regulator, DELAY OF GERMINATION 1 (DOG1).[2][5] HD2A is thought to be recruited to the DOG1 locus by proteins such as HSI2 and HSL1 to deacetylate histones and repress its expression.[2][5]
Method 1: Identification and Characterization of hd2a T-DNA Insertion Mutants
The most straightforward approach to obtaining a loss-of-function mutant is to acquire a pre-existing T-DNA insertion line from public stock centers. Large collections of Arabidopsis mutants with T-DNA insertions in known genomic locations are available.[6]
Experimental Protocol: Screening for Homozygous hd2a T-DNA Mutants
-
Identification of T-DNA Lines:
-
Utilize online resources such as the Salk Institute Genomic Analysis Laboratory (SIGnAL) "T-DNA Express" tool to identify T-DNA insertion lines for the HD2A gene (At5g22650).[7]
-
Order seeds for the identified lines (e.g., SALK_XXXXXX) from a stock center like the Arabidopsis Biological Resource Center (ABRC).
-
-
Plant Growth and Genomic DNA Extraction:
-
Grow the received T3 generation seeds on soil or sterile plates.
-
After 2-3 weeks, harvest leaf tissue from individual plants for genomic DNA extraction using a standard plant DNA extraction protocol.
-
-
Genotyping by PCR:
-
Design three primers for PCR-based genotyping:
-
LP (Left Genomic Primer): A forward primer annealing to the genomic DNA sequence upstream of the T-DNA insertion site.
-
RP (Right Genomic Primer): A reverse primer annealing to the genomic DNA sequence downstream of the T-DNA insertion site.
-
LB (Left Border Primer): A primer specific to the left border of the T-DNA insertion cassette (a common sequence is LBb1.3: 5'-ATTTTGCCGATTTCGGAAC-3').
-
-
Perform two PCR reactions for each plant:[7]
-
Reaction A (Wild-Type Allele): LP + RP primers. This will amplify a product only in the presence of the wild-type HD2A gene.
-
Reaction B (T-DNA Insertion Allele): LB + RP primers. This will amplify a product only if the T-DNA is inserted.[7]
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The expected results for genotyping are summarized in the table below.
-
| Genotype | PCR with LP + RP | PCR with LB + RP |
| Wild-Type (HD2A/HD2A) | Band Present | No Band |
| Heterozygous (HD2A/hd2a) | Band Present | Band Present |
| Homozygous (hd2a/hd2a) | No Band | Band Present |
-
Confirmation of Gene Knockout:
-
For homozygous knockout lines, perform RT-qPCR to confirm the absence of full-length HD2A transcript.
-
Data Presentation: Phenotypic Analysis of hd2a Mutants
The following table summarizes quantitative data from studies on hd2a T-DNA insertion mutants.
| Phenotype | Genotype | Value | Reference |
| Drought Survival Rate | Wild-Type | ~100% | [1] |
| hd2a single mutant | 79% | [1] | |
| hd2c single mutant | 67% | [1] | |
| hd2a hd2c double mutant | 47% | [1] | |
| Germination Rate (Freshly Harvested Seeds) | Wild-Type | ~95% | [2] |
| hd2a single mutant | ~95% | [2] | |
| hd2b single mutant | ~95% | [2] | |
| hd2a hd2b double mutant | ~5% | [2] |
Method 2: Generating hd2a Knockout Mutants using CRISPR/Cas9
If a suitable T-DNA insertion line is unavailable, or if a specific type of mutation is desired (e.g., a large deletion), the CRISPR/Cas9 system offers a powerful alternative for targeted gene editing.[8][9][10]
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of HD2A
-
Design of single-guide RNAs (sgRNAs):
-
Identify target sequences within the HD2A gene, preferably in an early exon, that are followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[11]
-
Use online tools to design two sgRNAs that target different sites to increase the likelihood of creating a knockout mutation, potentially leading to a deletion between the two target sites.[11][12] Ensure high specificity to minimize off-target effects.
-
-
Vector Construction:
-
Synthesize DNA oligonucleotides corresponding to the designed sgRNA target sequences.
-
Clone the sgRNA sequences into a plant-compatible CRISPR/Cas9 vector. These vectors typically contain the Cas9 nuclease under a strong constitutive promoter (e.g., Ubiquitin10) and a plant-selectable marker (e.g., resistance to BASTA or Kanamycin).[8][13][14]
-
The cloning process usually involves annealing the oligos and ligating them into a pre-digested vector.[13]
-
-
Agrobacterium-mediated Transformation:
-
Transform the final CRISPR/Cas9 construct into a competent Agrobacterium tumefaciens strain (e.g., GV3101).[11]
-
Grow a culture of the transformed Agrobacterium.
-
Transform Arabidopsis thaliana plants using the floral dip method.[15][16][17] This involves dipping the developing inflorescences of the plants into a solution containing the Agrobacterium culture, 5% sucrose, and a surfactant like Silwet L-77.[15][17]
-
-
Selection of T1 Transformants:
-
Screening for Mutations in T1 Plants:
-
Extract genomic DNA from the leaves of T1 transformants.
-
Amplify the genomic region of HD2A surrounding the sgRNA target sites using PCR.
-
Sequence the PCR products to identify the presence of mutations (insertions, deletions, or substitutions) at the target sites. T1 plants are often chimeras, meaning they have a mix of different mutations.[8]
-
-
Generation of Stable, Transgene-Free Mutants:
-
Allow the T1 plants with identified mutations to self-pollinate and collect T2 seeds.
-
Grow the T2 generation and screen for plants that are homozygous for the desired mutation and have segregated away the CRISPR/Cas9 T-DNA (i.e., are no longer resistant to the selection agent). This ensures that the mutation is heritable and that the Cas9 enzyme is no longer active, preventing further mutations.[19]
-
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purdue.edu [purdue.edu]
- 10. CRISPR/Cas9-Based Genome Editing Toolbox for Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 11. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Generation of CRISPR /Cas9-Based Mutants Supported by Fluorescent Seed Selection in Different Arabidopsis Accessions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. "Using CRISPR-Cas9 to Construct Knockout Mutants in DNA-Repair Genes in" by David Campbell [digitalcommons.unl.edu]
- 15. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
- 17. abrc.osu.edu [abrc.osu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Using CRISPR-Cas9 to Construct Knockout Mutants in DNA-Repair Genes in Arabidopsis thaliana | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Histone H2A Variants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing chromatin immunoprecipitation (ChIP) to study the genomic localization of Histone H2A variants. The following sections offer a comprehensive guide, from cell preparation to data analysis, designed to be a valuable resource for researchers investigating epigenetic modifications and their roles in gene regulation and disease.
Introduction
Chromatin immunoprecipitation is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context.[1][2] This method is instrumental in identifying the specific genomic regions where a protein of interest, such as a Histone H2A variant, is bound. By capturing a snapshot of these interactions, researchers can gain insights into gene regulation, histone modification patterns, and the mechanisms of action of therapeutic agents that target epigenetic pathways.[1]
Principle of ChIP
The ChIP procedure begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde (B43269).[3][4] This step covalently links the proteins to the DNA sequences they are associated with. Subsequently, the cells are lysed, and the chromatin is sheared into smaller fragments, usually by sonication.[5] An antibody specific to the target protein (e.g., a Histone H2A variant) is then used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. This enriched DNA can then be analyzed by quantitative PCR (qPCR) to assess binding at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.[6][7]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials
-
Reagents:
-
Formaldehyde, 37% solution
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer)[3]
-
Protease inhibitors
-
ChIP-grade antibody against the Histone H2A variant of interest
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, High salt, LiCl)[3]
-
Elution Buffer
-
RNase A
-
Proteinase K[3]
-
DNA purification kit
-
-
Equipment:
-
Cell culture supplies
-
Rocking or shaking platform
-
Centrifuge
-
Sonicator
-
Magnetic rack
-
Thermomixer or water bath
-
qPCR instrument or access to a sequencing facility
-
Procedure
1. Cell Cross-linking and Harvesting [3]
-
Start with approximately 1-5 x 10^7 cells per immunoprecipitation.
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[4]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[3]
-
Scrape the cells and transfer them to a conical tube.
-
Wash the cells twice with ice-cold PBS.
2. Chromatin Preparation
-
Resuspend the cell pellet in Lysis Buffer containing protease inhibitors and incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp. Optimization of sonication conditions is critical.[1][5]
-
Centrifuge the sonicated lysate to pellet cell debris. The supernatant contains the soluble chromatin.
3. Immunoprecipitation
-
Save a small aliquot of the sheared chromatin as the "input" control.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
(Optional) Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Add the primary antibody (or control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. The optimal antibody concentration should be determined empirically.[3]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
4. Washing and Elution
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with a low salt buffer, a high salt buffer, and a LiCl buffer.[3]
-
Elute the chromatin from the beads by incubating with Elution Buffer.
5. Reverse Cross-linking and DNA Purification
-
Add Proteinase K to the eluted chromatin and the input sample and incubate to reverse the cross-links.[3]
-
Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction.[8]
6. Analysis
-
Quantify the purified DNA.
-
Perform qPCR using primers for specific target genes to validate the enrichment of the histone variant at known loci.
-
For genome-wide analysis, prepare a library from the ChIP DNA and perform next-generation sequencing (ChIP-seq).
Data Presentation
Quantitative data from ChIP experiments are crucial for interpreting the results. Below are examples of how to structure data from ChIP-qPCR and ChIP-seq analyses.
Table 1: Example of ChIP-qPCR Data Analysis
This table illustrates the enrichment of a specific Histone H2A variant at the promoter of a target gene compared to a negative control region (a gene desert). The percent input method is a common way to quantify enrichment.
| Sample | Target Locus | Ct Value (average) | % Input | Fold Enrichment (over IgG) |
| Input | Target Gene A | 25.5 | 100% | - |
| Negative Region | 26.0 | 100% | - | |
| IgG Control | Target Gene A | 32.0 | 0.1% | 1.0 |
| Negative Region | 32.5 | 0.07% | 1.0 | |
| Anti-Histone H2A.X | Target Gene A | 28.0 | 2.5% | 25.0 |
| Negative Region | 32.2 | 0.09% | 1.3 |
% Input is calculated as 2^ (Ct_input - Ct_IP) * %dilution_factor
Table 2: Example of ChIP-seq Data Summary
This table provides an overview of the mapping statistics from a ChIP-seq experiment, which is essential for assessing the quality of the sequencing data.
| Sample ID | Total Reads | Mapped Reads | Mapping Rate (%) | Uniquely Mapped Reads | Number of Peaks Identified |
| H2A.Z ChIP Replicate 1 | 55,234,120 | 52,472,414 | 95.0 | 48,605,225 | 15,234 |
| H2A.Z ChIP Replicate 2 | 58,987,654 | 55,448,395 | 94.0 | 51,318,936 | 14,876 |
| Input DNA | 60,112,345 | 56,505,584 | 94.0 | 52,903,194 | 1,250 |
Conclusion
This guide provides a robust framework for performing ChIP experiments to study Histone H2A variants. Adherence to the detailed protocol, along with careful optimization of critical steps such as chromatin shearing and antibody concentration, will contribute to the generation of high-quality and reproducible data. The ability to accurately map the genomic locations of these histone variants is fundamental to advancing our understanding of epigenetic regulation in both normal physiological processes and disease states.
References
- 1. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CUT&Tag recovers up to half of ENCODE ChIP-seq histone acetylation peaks | Semantic Scholar [semanticscholar.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
methods for overexpressing HD-2a in transgenic plants
An overview of the methodologies for overexpressing the HD-2a gene in transgenic plants is provided in these comprehensive application notes and protocols, designed for researchers, scientists, and professionals in drug development.
Introduction
Histone deacetylases (HDACs) are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which leads to a more compact chromatin structure and the repression of transcription.[1][2] In plants, these enzymes are integral to numerous developmental processes and responses to stress.[1][3] The HD-2 family of HDACs is specific to plants.[2][4]
The this compound protein, a member of this family, is involved in various aspects of plant life, including embryogenesis, seed development, and responses to abiotic stress.[5][6] Overexpression of this compound in model organisms like Arabidopsis has been shown to cause a range of developmental changes, including abnormal leaves, delayed flowering, and aborted seed development, highlighting its crucial role in normal plant growth.[5][6]
By overexpressing this compound, researchers can investigate its specific functions, identify the genes it regulates, and potentially engineer plants with enhanced characteristics. This document provides detailed protocols for the creation and analysis of transgenic plants that overexpress this compound.
Key Experimental Protocols
Vector Construction for this compound Overexpression
The initial and most critical phase is the creation of an expression vector that can effectively drive the overexpression of the this compound gene in plant cells. This involves cloning the this compound coding sequence under the control of a potent, constitutive promoter.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate high-quality total RNA from the plant tissue of interest. Subsequently, synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Amplification of this compound Coding Sequence (CDS): Design and synthesize primers that are specific to the start and end of the this compound CDS. These primers should include restriction enzyme sites to facilitate cloning into the expression vector. Use the synthesized cDNA as a template for a polymerase chain reaction (PCR) to amplify the full-length this compound CDS.
-
Cloning into a Plant Expression Vector:
-
Select a suitable plant expression vector. This vector should contain a strong constitutive promoter (e.g., Cauliflower Mosaic Virus 35S - CaMV 35S), a selectable marker gene for identifying transformed plants (e.g., kanamycin (B1662678) or hygromycin resistance), and a transcription terminator (e.g., nopaline (B31955) synthase - NOS).[7]
-
Digest both the PCR-amplified this compound fragment and the expression vector with the chosen restriction enzymes.
-
Ligate the this compound fragment into the linearized vector to create the final overexpression construct.
-
-
Transformation of E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification and verification. Confirm the integrity of the final construct through restriction analysis and DNA sequencing.
Agrobacterium-mediated Plant Transformation
Agrobacterium tumefaciens is a natural genetic engineer and the most common vehicle for introducing genes into plants.[8]
Protocol:
-
Transformation of Agrobacterium: Introduce the verified this compound overexpression vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101 or LBA4404).
-
Explant Preparation: Prepare sterile tissue samples (explants), such as leaf discs or cotyledons, from the target plant species.
-
Co-cultivation: Inoculate the explants with the transformed Agrobacterium carrying the this compound construct. Co-cultivate the explants and bacteria for 2-3 days on a suitable medium to allow for T-DNA transfer.
-
Selection and Regeneration: Transfer the explants to a selection medium containing an appropriate antibiotic (to kill the Agrobacterium) and a selective agent (to select for transformed plant cells). The medium should also contain plant hormones to induce the regeneration of shoots.
-
Rooting and Acclimatization: Once shoots have formed, transfer them to a rooting medium. After roots have developed, acclimatize the plantlets to soil conditions and grow them in a controlled environment.
Molecular Analysis of Transgenic Plants
After regeneration, it is essential to confirm the successful integration and expression of the this compound transgene.
Protocol:
-
Genomic DNA PCR: Isolate genomic DNA from the putative transgenic plants and wild-type controls. Perform PCR with primers specific to the this compound transgene to confirm its presence in the plant genome.
-
Reverse Transcription-Quantitative PCR (RT-qPCR): To quantify the expression level of the this compound transgene, isolate total RNA from transgenic and wild-type plants, synthesize cDNA, and perform qPCR. This will confirm that the gene is being actively transcribed at higher levels than in the wild-type.
-
Western Blot Analysis: To verify the translation of the this compound mRNA into protein, extract total protein from plant tissues. Separate the proteins via SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to the this compound protein. This will confirm the presence and potentially the increased abundance of the this compound protein.
Data Presentation
Quantitative data from this compound overexpression experiments should be systematically recorded to assess the impact on the plant's phenotype and molecular characteristics.
| Transgenic Line | Relative this compound Expression (Fold Change) | H3K9 Acetylation (Relative Level) | Flowering Time (Days to Bolt) | Seed Viability (%) |
| Wild-Type | 1.0 | 1.00 | 28 ± 2 | 98 ± 2 |
| HD2a-OE-1 | 15.4 ± 2.1 | 0.65 ± 0.08 | 35 ± 3 | 75 ± 5 |
| HD2a-OE-2 | 22.8 ± 3.5 | 0.42 ± 0.05 | 39 ± 2 | 62 ± 8 |
| HD2a-OE-3 | 11.2 ± 1.8 | 0.71 ± 0.09 | 33 ± 2 | 81 ± 4 |
Data are presented as mean ± standard deviation. H3K9 acetylation levels are shown relative to the wild-type.[9] Phenotypic data is based on observed effects in published studies.[5][6]
Visualizations
Experimental Workflow
References
- 1. Histone deacetylases and their functions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant Responses to Abiotic Stress Regulated by Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of Histone Deacetylases in Plants - WEST VIRGINIA UNIVERSITY [portal.nifa.usda.gov]
- 5. Expression and function of HD2-type histone deacetylases in Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene Overexpression in Plants - Lifeasible [lifeasible.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the Huntingtin (HTT) Gene
A Note on Terminology: The user query specified the "HD-2a gene." Based on the context of CRISPR/Cas9 gene editing for therapeutic development, it is overwhelmingly likely that the intended target is the gene associated with Huntington's Disease (HD), which is the Huntingtin (HTT) gene . The term "this compound" does not correspond to a standard nomenclature for this gene or the associated disease. These application notes, therefore, focus on the CRISPR/Cas9-mediated editing of the human HTT gene.
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene.[1][2][3][4] This expansion leads to an abnormally long polyglutamine (polyQ) tract in the huntingtin protein (Htt), resulting in a toxic gain-of-function that causes progressive neuronal loss.[1][3][5] CRISPR/Cas9 technology offers a promising therapeutic avenue by enabling the permanent modification of the mutant HTT allele.
Application Notes
Overview of CRISPR/Cas9 Strategies for HTT Gene Editing
CRISPR/Cas9 can be employed to target the HTT gene in several ways:
-
Non-Allele-Specific Gene Disruption: This approach aims to introduce insertions or deletions (indels) via non-homologous end joining (NHEJ) to disrupt the open reading frame of the HTT gene, thereby preventing the production of the huntingtin protein.[6][7][8] While effective at reducing the mutant protein, this strategy also eliminates the wild-type protein, which is essential for various cellular functions.[1][2]
-
Allele-Specific Gene Editing: This is the preferred strategy as it selectively targets the mutant HTT allele while preserving the function of the wild-type allele. This can be achieved by designing guide RNAs (gRNAs) that recognize single nucleotide polymorphisms (SNPs) present only on the mutant allele.[2][9][10][11] These SNPs can create or destroy protospacer adjacent motifs (PAMs) necessary for Cas9 recognition, allowing for precise targeting.[2][12]
-
Exon Deletion: Using a pair of gRNAs, it is possible to excise the entire exon containing the CAG repeat expansion, effectively inactivating the mutant allele.[2][10]
Delivery Systems for CRISPR/Cas9 Components
The delivery of Cas9 nuclease and gRNA into target cells is a critical step. Common methods include:
-
Viral Vectors: Adeno-associated viruses (AAVs) are frequently used for in vivo delivery to the central nervous system due to their ability to transduce neuronal cells.[2][7][13] Lentiviral vectors are also utilized, particularly for in vitro studies.[6][14]
-
Non-Viral Methods: Plasmids and ribonucleoproteins (RNPs) can be delivered to cells in vitro via transfection or electroporation.[15]
Quantitative Data on HTT Gene Editing Efficiency
The efficiency of CRISPR/Cas9-mediated editing of the HTT gene can vary depending on the specific gRNA, delivery method, and cell type.
| Model System | CRISPR/Cas9 Strategy | Delivery Method | Editing Efficiency/Outcome | Reference |
| YAC128 Mouse Model (in vitro) | Non-allele-specific disruption | Lentivirus | ~79% reduction in mHTT mRNA with gRNA1, ~58% with gRNA2 | [6] |
| R6/2 Mouse Model (in vivo) | Non-allele-specific disruption | AAV1 | ~50% reduction in mutant HTT protein | [7] |
| HD Patient-derived Fibroblasts | Allele-specific excision | Plasmid transfection | Complete inactivation of the mutant allele | [10] |
| HD140Q-knockin Mice (in vivo) | Non-allele-specific disruption | AAV | Significant depletion of HTT aggregates | [8] |
| Pig Model of HD | Non-allele-specific disruption | AAV | Significant reduction in mutant HTT protein expression | [13] |
Off-Target Effects
A major consideration for the clinical application of CRISPR/Cas9 is the potential for off-target mutations. Studies have shown that with careful gRNA design, off-target effects can be minimized. For instance, one study identified 29 potential off-target hits for a specific gRNA, with all having at least four mismatches.[6] Another in vivo study using whole-genome sequencing found that genomic mutations occurred predominantly at the target site with rare off-target events.[8]
Experimental Protocols
Protocol for Allele-Specific HTT Gene Editing in Human iPSCs
This protocol outlines a general workflow for the allele-specific disruption of the mutant HTT gene in patient-derived induced pluripotent stem cells (iPSCs).
2.1.1. gRNA Design and Validation
-
SNP Identification: Identify heterozygous SNPs in the patient's HTT gene that can be used for allele-specific targeting. These SNPs should ideally create or destroy a PAM site (e.g., NGG for Streptococcus pyogenes Cas9) on the mutant allele.
-
gRNA Design: Design gRNAs that target the identified SNP-associated PAM site on the mutant allele. Use online design tools to minimize off-target predictions.
-
gRNA Cloning: Synthesize and clone the designed gRNA sequences into a suitable expression vector.
-
Validation: Validate the cleavage efficiency of the gRNA-Cas9 complex in vitro using a cell-free assay or by transfecting a reporter cell line.
2.1.2. Delivery of CRISPR/Cas9 Components to iPSCs
-
Cell Culture: Culture patient-derived iPSCs under standard feeder-free conditions.
-
Transfection: Co-transfect the iPSCs with a plasmid expressing Cas9 and the validated gRNA expression plasmid using a suitable transfection reagent optimized for stem cells.
-
Enrichment: If the Cas9 plasmid contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to enrich for transfected cells 24-48 hours post-transfection.
2.1.3. Validation of Gene Editing
-
Genomic DNA Extraction: Expand the enriched iPSC population and extract genomic DNA.
-
PCR and Sequencing: Amplify the target region of the HTT gene by PCR. Use Sanger sequencing of the PCR product to detect the presence of indels. For clonal analysis, perform single-cell cloning and sequence the target region from individual clones.
-
Allele-Specific PCR: Design PCR primers that specifically amplify either the wild-type or the edited mutant allele to confirm allele specificity.
-
Western Blot: Differentiate the edited iPSCs into neurons and perform a Western blot to confirm the reduction or elimination of the mutant huntingtin protein while preserving the wild-type protein.
Visualizations
Signaling Pathways Affected by Mutant Huntingtin
Caption: Signaling pathways disrupted by mutant huntingtin protein (mHTT).
Experimental Workflow for HTT Gene Editing
Caption: Experimental workflow for CRISPR/Cas9-mediated editing of the HTT gene.
References
- 1. Huntington's disease - Wikipedia [en.wikipedia.org]
- 2. CRISPR/Cas9 Editing of the Mutant Huntingtin Allele In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Huntington's Disease Association - Genetics of Huntington’s disease [hda.org.uk]
- 4. hdsa.org [hdsa.org]
- 5. Huntingtin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. CRISPR-Cas9-Mediated Genome Editing Increases Lifespan and Improves Motor Deficits in a Huntington’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated gene editing ameliorates neurotoxicity in mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. stemcell.com [stemcell.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. AAV CRISPR/Cas9 Gene Editing: A New Horizon in Huntington’s Disease Treatment | PackGene Biotech [packgene.com]
- 14. CRISPR/Cas9-Mediated Genome Editing for Huntington’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Real-Time PCR (qRT-PCR) for HIF-2α (EPAS1) Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor 2-alpha (HIF-2α), encoded by the EPAS1 gene, is a critical transcription factor that mediates cellular adaptation to low oxygen levels (hypoxia).[1][2] Under normal oxygen conditions (normoxia), HIF-2α is targeted for proteasomal degradation.[3] However, under hypoxic conditions, HIF-2α stabilizes, translocates to the nucleus, and dimerizes with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[2] This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and cell proliferation, such as VEGF and PDGF.[1][2]
Given its role as an oncogene in various cancers, particularly in clear cell renal cell carcinoma (ccRCC) associated with Von Hippel-Lindau (VHL) disease, HIF-2α has emerged as a significant target for drug development.[1][2] Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for measuring the expression levels of the EPAS1 gene, making it an indispensable tool for evaluating the efficacy of HIF-2α inhibitors and understanding the molecular response to hypoxia and therapeutic intervention.[4][5] This document provides a detailed protocol for analyzing HIF-2α expression using qRT-PCR.
I. Experimental Workflow
The overall workflow for HIF-2α expression analysis involves several key stages, from sample preparation to data interpretation. This process ensures the generation of reliable and reproducible results.
Caption: Overall workflow for HIF-2α mRNA expression analysis using qRT-PCR.
II. HIF-2α Signaling Pathway
Understanding the basic mechanism of HIF-2α regulation is crucial for interpreting expression data. Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent degradation. Hypoxia inhibits PHDs, allowing HIF-2α to accumulate and activate target gene expression.
Caption: Simplified HIF-2α signaling pathway under normoxia and hypoxia.
III. Detailed Experimental Protocol
This protocol outlines a two-step qRT-PCR procedure using SYBR Green-based detection, a common and cost-effective method.
A. Materials and Reagents
-
RNA Isolation: RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit, Thermo Fisher PureLink RNA Mini Kit).
-
Reverse Transcription: cDNA synthesis kit (e.g., Bio-Rad iScript cDNA Synthesis Kit, Thermo Fisher SuperScript IV VILO Master Mix).
-
qRT-PCR: SYBR Green master mix (e.g., Bio-Rad SsoAdvanced Universal SYBR Green Supermix).
-
Primers: Custom-synthesized forward and reverse primers for EPAS1 (HIF-2α) and selected reference gene(s).
-
Consumables: Nuclease-free water, nuclease-free tubes and pipette tips, qPCR-compatible plates/tubes.
-
Equipment: Microcentrifuge, spectrophotometer (e.g., NanoDrop), real-time PCR detection system.
B. Step 1: Total RNA Isolation and QC
-
Isolation: Isolate total RNA from cell pellets or tissue samples according to the manufacturer's protocol of your chosen RNA extraction kit. Include an on-column DNase digestion step to eliminate contaminating genomic DNA.
-
Quantification: Determine RNA concentration and purity using a spectrophotometer.
-
Measure absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Measure absorbance at 230 nm. An A260/A230 ratio between 2.0 and 2.2 indicates minimal contamination from salts or organic solvents.
-
-
Integrity Check (Optional but Recommended): Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
C. Step 2: Primer Design and Validation
Proper primer design is critical for the specificity and efficiency of the qRT-PCR assay.[6]
Table 1: Primer Design Guidelines
| Parameter | Recommendation | Rationale |
|---|---|---|
| Amplicon Size | 70-200 base pairs | Ensures efficient amplification within short cycling times.[7] |
| Primer Length | 18-24 nucleotides | Provides good specificity without compromising annealing efficiency.[8] |
| Melting Temp (Tm) | 60-65°C | Both forward and reverse primers should have a Tm within 2-3°C of each other.[7][8] |
| GC Content | 40-60% | Promotes stable primer-template binding.[7] |
| 3' End | End with a G or C | A "GC clamp" at the 3' end enhances priming efficiency. Avoid runs of 3 or more Gs/Cs.[7] |
| Specificity | BLAST primers against the relevant genome | Ensures primers are specific to the target gene (EPAS1) and do not have significant off-target binding sites.[9] |
| Exon-Exon Spanning | Design primers to span an exon-exon junction | Prevents amplification of any contaminating genomic DNA.[7] |
Reference Gene Selection: Normalization to a stably expressed reference (housekeeping) gene is essential to correct for variations in RNA input and reverse transcription efficiency.[10] The ideal reference gene's expression should not change across the experimental conditions. It is highly recommended to test multiple candidate reference genes and validate their stability using algorithms like geNorm or NormFinder.[11]
Table 2: Common Reference Genes for Human Samples
| Gene Symbol | Gene Name | Function |
|---|---|---|
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis |
| ACTB | Beta-actin | Cytoskeleton |
| B2M | Beta-2-microglobulin | MHC class I complex |
| RPL13A | Ribosomal protein L13a | Ribosome component |
| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | Purine metabolism |
Note: The expression of classic housekeeping genes like GAPDH can sometimes be affected by hypoxia; therefore, validation is crucial.[12]
D. Step 3: Reverse Transcription (cDNA Synthesis)
-
Prepare the reverse transcription reaction mix according to the manufacturer's protocol. Typically, this involves combining a master mix (containing reverse transcriptase, dNTPs, buffer, and primers) with your RNA template.
-
Use 500 ng to 1 µg of total RNA per 20 µL reaction.
-
Incubate the reactions in a thermal cycler using the manufacturer's recommended program.
-
After the reaction, dilute the resulting cDNA with nuclease-free water (e.g., a 1:5 or 1:10 dilution) for use in the qRT-PCR step. Store cDNA at -20°C.
E. Step 4: qRT-PCR Reaction Setup
-
Thaw all components (SYBR Green master mix, primers, diluted cDNA) on ice.
-
Prepare a master mix for all reactions to minimize pipetting errors. For each reaction, combine the components as described in the table below. Include No-Template Controls (NTC) for each primer set to check for contamination.
-
Run each sample in triplicate.
Table 3: Example qRT-PCR Reaction Setup (per 10 µL reaction)
| Component | Volume | Final Concentration |
|---|---|---|
| 2x SYBR Green Master Mix | 5.0 µL | 1x |
| Forward Primer (10 µM) | 0.4 µL | 400 nM |
| Reverse Primer (10 µM) | 0.4 µL | 400 nM |
| Diluted cDNA Template | 2.0 µL | (e.g., 5-20 ng) |
| Nuclease-Free Water | 2.2 µL | - |
| Total Volume | 10.0 µL | |
-
Aliquot the master mix into your qPCR plate/tubes.
-
Add the appropriate cDNA template to each well.
-
Seal the plate, centrifuge briefly to collect the contents, and place it in the real-time PCR instrument.
F. Step 5: Thermal Cycling Protocol
Set up the instrument with the following standard three-step cycling protocol.
Table 4: Example Thermal Cycling Protocol
| Step | Temperature | Time | Cycles | Purpose |
|---|---|---|---|---|
| Polymerase Activation | 95°C | 2 minutes | 1 | Activates the hot-start DNA polymerase. |
| Denaturation | 95°C | 15 seconds | 40 | Separates the dsDNA template. |
| Annealing/Extension | 60°C | 60 seconds | Primers anneal and polymerase extends. |
| Melt Curve Analysis | 65°C to 95°C | (Instrument default) | 1 | Assesses product specificity (single peak). |
IV. Data Analysis and Presentation
The most common method for relative gene expression analysis is the Comparative Cq (ΔΔCq) Method , also known as the Livak method.[13] This method calculates the fold change in the expression of a target gene (HIF-2α) relative to a reference gene and normalized to a control or calibrator sample.
Caption: Logical workflow for the ΔΔCq method of relative quantification.
Data Presentation
Summarize the final results in a clear and concise table. This allows for easy comparison between different experimental conditions.
Table 5: Example Data Summary for HIF-2α Expression
| Treatment Group | N | Mean HIF-2α Cq (±SD) | Mean Ref Gene Cq (±SD) | Mean ΔCq (±SD) | Mean ΔΔCq | Fold Change (2⁻ΔΔCq) | Std. Deviation of Fold Change | p-value |
|---|---|---|---|---|---|---|---|---|
| Vehicle Control | 3 | 24.5 ± 0.21 | 19.2 ± 0.15 | 5.3 ± 0.26 | 0.00 | 1.00 | 0.18 | - |
| Compound X (10 µM) | 3 | 26.8 ± 0.25 | 19.3 ± 0.18 | 7.5 ± 0.31 | 2.20 | 0.22 | 0.05 | <0.01 |
| Hypoxia (1% O₂) | 3 | 22.1 ± 0.19 | 19.1 ± 0.20 | 3.0 ± 0.28 | -2.30 | 4.92 | 0.85 | <0.001 |
This table presents example data for illustrative purposes.
This comprehensive guide provides the necessary protocols and theoretical background for researchers to successfully perform and analyze HIF-2α gene expression using qRT-PCR, facilitating robust and reliable data generation in basic research and drug development settings.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of primers and probes for quantitative real-time PCR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. idtdna.com [idtdna.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Reference genes in real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Endogenous reference genes | Housekeeping genes [qiagen.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Yeast Two-Hybrid Screening of HD-2a Interacting Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing protein-protein interactions with Histone Deacetylase 2a (HD-2a) using a Yeast Two-Hybrid (Y2H) screening approach. The protocols outlined below are intended for researchers familiar with basic molecular biology and yeast genetics techniques.
Introduction to Yeast Two-Hybrid Screening
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique used to discover protein-protein interactions.[1][2][3][4][5] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2][5] In the Y2H system, a "bait" protein (in this case, this compound) is fused to the DBD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.[2][6] This reconstituted transcription factor then activates the expression of reporter genes, allowing for the selection and identification of interacting partners.[3][5][6]
Advantages of Y2H Screening:
-
High-throughput capability: Allows for the screening of large cDNA libraries to identify novel interactors.[3][5]
-
Detection of transient or weak interactions: The genetic reporter system can amplify weak interaction signals.
-
In vivo context: Interactions are detected within a eukaryotic cell, which can be more representative of the natural cellular environment.[1]
Limitations to Consider:
-
False positives: Some proteins can non-specifically activate the reporter genes, a phenomenon known as auto-activation.[3][7]
-
False negatives: The fusion of the DBD or AD to the proteins of interest can sometimes interfere with their proper folding or interaction.[3] Additionally, interactions that occur outside the nucleus may not be detected.[3][5]
-
Post-translational modifications: Yeast may not perform the same post-translational modifications as mammalian cells, potentially affecting certain interactions.[3]
Specific Considerations for this compound as Bait
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins.[2][8] As a chromatin-modifying enzyme, this compound can present unique challenges and considerations when used as a bait in a Y2H screen.
-
Nuclear Localization: this compound is primarily a nuclear protein, which is a prerequisite for a standard Y2H assay.
-
Potential for Auto-activation: Since HDACs are involved in transcriptional regulation, the this compound bait construct must be tested for auto-activation of the reporter genes in the absence of a prey protein.[7] Strategies to mitigate auto-activation include using lower-stringency reporter systems or creating truncated versions of the this compound bait that lack the transcriptional activation domain.
-
Protein Complexes: this compound is known to exist in large multi-protein complexes.[8] Y2H screens are designed to detect binary interactions, so interactions that are dependent on the presence of other proteins in a complex may not be identified.
Experimental Workflow
The overall workflow for an this compound Y2H screen is depicted below. This process begins with the construction of the bait plasmid and proceeds through library screening to the validation of putative interactors.
Figure 1: Yeast Two-Hybrid Experimental Workflow.
Detailed Protocols
The following protocols are adapted from standard Y2H procedures and should be optimized for your specific laboratory conditions and reagents.
Bait Plasmid Construction (pGBKT7-HD-2a)
-
Gene Amplification: Amplify the full-length coding sequence of human this compound by PCR using primers that introduce appropriate restriction sites (e.g., EcoRI and BamHI) for cloning into the pGBKT7 vector.
-
Vector and Insert Digestion: Digest both the amplified this compound PCR product and the pGBKT7 vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the pGBKT7 vector.
-
Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid amplification.
-
Verification: Verify the correct insertion and sequence of this compound by restriction digest and Sanger sequencing.
Bait Auto-activation Test
-
Yeast Transformation: Transform the pGBKT7-HD-2a construct into the appropriate yeast strain (e.g., Y2HGold).
-
Plating: Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade agar (B569324) plates.
-
Incubation: Incubate the plates at 30°C for 3-5 days.
-
Analysis: The bait auto-activates if colonies grow on the SD/-Trp/-His/-Ade plate. If auto-activation is observed, it may be necessary to use a higher concentration of 3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 reporter, or to re-clone a truncated version of this compound.[7][9]
Yeast Two-Hybrid Library Screening
-
Yeast Transformation: Co-transform the pGBKT7-HD-2a bait plasmid and a pre-made cDNA prey library (e.g., from a relevant human tissue or cell line in the pGADT7 vector) into the Y2HGold yeast strain. A high-efficiency yeast transformation protocol is recommended.[10]
-
Selection of Diploids: Plate the transformation mixture onto SD/-Leu/-Trp (Double Dropout, DDO) plates to select for yeast that have taken up both the bait and prey plasmids. Incubate at 30°C for 3-5 days.
-
Screening for Interactions: Replica-plate the colonies from the DDO plates onto SD/-Leu/-Trp/-His/-Ade (Quadruple Dropout, QDO) plates, and QDO plates supplemented with X-α-Gal for a blue/white colorimetric assay.
-
Incubation and Identification: Incubate the plates at 30°C for 3-7 days. Colonies that grow on the QDO plates and turn blue on the X-α-Gal plates are considered positive interactors.
Validation of Positive Interactions
-
Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies.
-
Sequencing: Sequence the inserts of the rescued prey plasmids to identify the potential interacting proteins.
-
One-on-One Y2H: Re-transform the identified prey plasmid along with the pGBKT7-HD-2a bait plasmid into fresh yeast cells and re-plate on DDO and QDO plates to confirm the interaction.
-
Orthogonal Validation: It is crucial to validate the interactions using an independent method, such as co-immunoprecipitation (Co-IP), GST pull-down assays, or surface plasmon resonance (SPR), to reduce the likelihood of false positives.
Data Presentation
The results of a Y2H screen can be semi-quantitatively assessed by observing the growth on selective media and the intensity of the colorimetric reporter. This data can be organized into a table for clear comparison.
Table 1: Summary of Putative this compound Interacting Proteins from Y2H Screen
| Prey Protein | Gene Symbol | Growth on QDO | β-galactosidase Activity (Miller Units) | Notes |
| Protein A | GENEA | +++ | 150.5 ± 12.3 | Strong interaction |
| Protein B | GENEB | ++ | 85.2 ± 9.8 | Moderate interaction |
| Protein C | GENEC | + | 30.1 ± 5.6 | Weak interaction |
| Negative Control | - | - | < 1.0 | No interaction |
| Positive Control | - | +++ | 200.0 ± 15.1 | Strong interaction |
Growth on QDO is scored as +++ (robust growth), ++ (moderate growth), + (slow/weak growth), or - (no growth). β-galactosidase activity provides a more quantitative measure of interaction strength.[11][12]
Visualization of Potential this compound Signaling Pathway
Based on the identified interacting partners, a hypothetical signaling pathway involving this compound can be constructed. For instance, if the screen identifies proteins involved in cell cycle regulation and apoptosis, a pathway diagram can be generated to visualize these connections. This compound is known to be involved in pathways such as Wnt and p53 signaling.[13]
Figure 2: Hypothetical this compound Signaling Pathway.
This diagram illustrates how external signals could lead to the modification of this compound, which in turn could modulate the activity of an interacting transcription factor, ultimately affecting cellular processes like gene expression, cell cycle, and apoptosis. The specific details of such a pathway would need to be elucidated through further experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. singerinstruments.com [singerinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling HDAC2 Protein-Protein Interactions with Bimolecular Fluorescence Complementation (BiFC)
Introduction
Histone Deacetylase 2 (HDAC2) is a critical enzyme involved in the epigenetic regulation of gene expression through the deacetylation of lysine (B10760008) residues on histones and other non-histone proteins.[1][2] Its activity is integral to various cellular processes, including cell cycle progression, differentiation, and DNA damage repair.[2][3] Dysregulation of HDAC2 function and its interactions with other proteins have been implicated in numerous diseases, including cancer and neurological disorders.[1][4] Consequently, the study of the HDAC2 interactome is of paramount importance for both basic research and therapeutic development.[5]
Bimolecular Fluorescence Complementation (BiFC) is a powerful and widely used technique to visualize protein-protein interactions (PPIs) in living cells.[6][7][8] The principle of BiFC is based on the splitting of a fluorescent protein into two non-fluorescent fragments.[9] These fragments are then fused to two proteins of interest. If the two proteins interact, they bring the non-fluorescent fragments into close proximity, allowing them to reconstitute a functional fluorescent protein, thereby emitting a detectable fluorescent signal.[6][10][11] This methodology not only confirms the interaction but also reveals the subcellular localization of the protein complex.[12][13]
These application notes provide a detailed protocol for utilizing BiFC to study the interactions of HDAC2, a valuable tool for researchers, scientists, and drug development professionals.
Experimental Protocols
Vector Construction for BiFC Assay
The initial and most critical step in a BiFC experiment is the generation of expression vectors encoding the fusion proteins. This involves cloning the coding sequences of HDAC2 and its putative interacting partner (Protein X) into BiFC vectors. These vectors contain the N-terminal (e.g., VN, NYFP) and C-terminal (e.g., VC, CYFP) fragments of a fluorescent protein, such as Venus or Yellow Fluorescent Protein (YFP).
Materials:
-
pBiFC-VN173 and pBiFC-VC155 vectors (or other suitable split fluorescent protein vectors)
-
Full-length cDNA for human HDAC2 and Protein X
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
Plasmid purification kits
Protocol:
-
Primer Design: Design primers for the amplification of the full-length coding sequences of HDAC2 and Protein X. The primers should include appropriate restriction sites that are compatible with the multiple cloning site of the BiFC vectors. It is crucial to ensure that the genes are cloned in-frame with the fluorescent protein fragments.
-
PCR Amplification: Perform PCR to amplify the HDAC2 and Protein X coding sequences.
-
Restriction Digest: Digest both the PCR products and the BiFC vectors (pBiFC-VN173 and pBiFC-VC155) with the selected restriction enzymes.
-
Ligation: Ligate the digested HDAC2 and Protein X fragments into the corresponding digested BiFC vectors. To control for potential steric hindrance, it is advisable to create both N-terminal and C-terminal fusions for each protein.[9] This will result in the following constructs:
-
pBiFC-VN173-HDAC2
-
pBiFC-HDAC2-VN173
-
pBiFC-VC155-ProteinX
-
pBiFC-ProteinX-VC155
-
-
Transformation: Transform the ligation products into competent E. coli cells.
-
Plasmid Purification and Sequence Verification: Select colonies, purify the plasmid DNA, and verify the integrity of the constructs by restriction digestion and Sanger sequencing.
Cell Culture and Transfection
The choice of cell line is dependent on the biological context of the interaction being studied. Human embryonic kidney (HEK293T) or human cervical cancer (HeLa) cells are commonly used due to their high transfection efficiency.
Materials:
-
HEK293T or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom dishes or multi-well plates
Protocol:
-
Cell Seeding: One day prior to transfection, seed the cells onto glass-bottom dishes or plates to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the BiFC constructs. For each interaction pair, transfect the cells with equimolar amounts of the corresponding VN and VC plasmids.
-
Test Interaction: pBiFC-HDAC2-VN173 + pBiFC-ProteinX-VC155
-
Negative Controls:
-
pBiFC-HDAC2-VN173 + empty pBiFC-VC155 vector
-
empty pBiFC-VN173 vector + pBiFC-ProteinX-VC155
-
-
Positive Control: Use a pair of proteins known to interact, fused to the VN and VC fragments.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression and fluorophore maturation.[10]
Fluorescence Microscopy and Imaging
Visualization of the reconstituted fluorescent signal is performed using a fluorescence microscope. Confocal microscopy is recommended for obtaining high-resolution images and determining the subcellular localization of the interaction.[13][14]
Materials:
-
Inverted fluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorescent protein (e.g., YFP).
-
Hoechst 33342 or DAPI for nuclear staining.
Protocol:
-
Nuclear Staining (Optional): 30 minutes before imaging, add Hoechst 33342 to the cell culture medium to a final concentration of 1 µg/mL to visualize the cell nuclei.
-
Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging.
-
Image Acquisition: Acquire images in the bright-field, DAPI/Hoechst, and YFP channels. Use consistent acquisition settings (e.g., laser power, exposure time, gain) across all samples to allow for quantitative comparisons.
Data Analysis and Interpretation
Quantitative analysis of BiFC data provides a more objective measure of the interaction strength. This can be achieved by measuring the percentage of fluorescent cells and the mean fluorescence intensity.
Protocol:
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.
-
Quantification:
-
Percentage of Fluorescent Cells: Count the total number of cells (e.g., using the nuclear stain) and the number of cells exhibiting a positive BiFC signal. Calculate the percentage of fluorescent cells.
-
Mean Fluorescence Intensity: For the fluorescent cells, measure the mean fluorescence intensity of the BiFC signal.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to compare the results from the test interaction with the negative controls. A statistically significant increase in the percentage of fluorescent cells and/or mean fluorescence intensity in the test sample compared to the controls indicates a positive interaction.
Quantitative Data Presentation
The following table is an example of how to present quantitative BiFC data for the interaction between HDAC2 and a hypothetical interacting protein (Protein X) and a non-interacting protein (Lamin).
| Interaction Pair | Mean Percentage of Fluorescent Cells (%) ± SD | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Subcellular Localization |
| HDAC2-VN + ProteinX-VC | 45.2 ± 5.1 | 876.5 ± 98.2 | Nucleus |
| HDAC2-VN + Lamin-VC | 3.1 ± 1.2 | 102.3 ± 25.6 | - |
| Empty-VN + ProteinX-VC | 2.5 ± 0.9 | 98.7 ± 21.4 | - |
| Positive Control | 60.7 ± 6.8 | 1254.1 ± 150.3 | Cytoplasm |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow of the BiFC assay for HDAC2 interactions.
HDAC2 in a Transcriptional Repressor Complex
References
- 1. genecards.org [genecards.org]
- 2. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimolecular fluorescence complementation - Wikipedia [en.wikipedia.org]
- 7. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bimolecular Fluorescence Complementation (BiFC) Assay to Visualize Protein-Protein Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bimolecular Fluorescence Complementation (BiFC) for Live-Cell Imaging of Protein-Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BIMOLECULAR FLUORESCENCE COMPLEMENTATION (BiFC) ANALYSIS AS A PROBE OF PROTEIN INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein–Protein Interactions and Assessment of Subcellular Localization in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Application of RNA Sequencing to Identify HDAC2 Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a critical enzyme involved in the epigenetic regulation of gene expression.[1][2] As a member of the class I histone deacetylases, HDAC2 primarily functions by removing acetyl groups from lysine (B10760008) residues on core histones, leading to a more compact chromatin structure and transcriptional repression.[3][4] HDAC2 does not act alone but is a component of larger multiprotein complexes, such as NuRD, Sin3, and CoREST, which are recruited to specific genomic loci by DNA-binding transcription factors.[3] Dysregulation of HDAC2 activity has been implicated in various diseases, including cancer, cardiac hypertrophy, and neurodegenerative disorders like Alzheimer's disease, making it a significant target for therapeutic intervention.[1][4]
Identifying the direct and indirect target genes of HDAC2 is crucial for understanding its biological functions and the mechanisms of action of HDAC inhibitors.[5][6] RNA sequencing (RNA-seq) is a powerful, high-throughput method for comprehensively profiling the transcriptome.[7] By comparing the gene expression profiles of cells with normal and altered HDAC2 activity (e.g., through knockdown, knockout, or inhibition), researchers can identify genes whose expression is regulated by HDAC2.[8] This application note provides a detailed protocol for utilizing RNA-seq to identify HDAC2 target genes, including experimental design, data analysis, and validation methods.
Signaling Pathways and Experimental Workflow
To elucidate the role of HDAC2 in gene regulation, a combination of transcriptomic analysis and direct binding assays is essential. The following diagrams illustrate a key signaling pathway involving HDAC2 and the general experimental workflow for identifying its target genes.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. CRISPR-mediated HDAC2 disruption identifies two distinct classes of target genes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HD-2a Antibody Specificity in Western Blotting
Welcome to the technical support center for troubleshooting Western blotting experiments with a focus on HD-2a antibody specificity. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments. Given that "this compound" can refer to Histone Deacetylase 2 (HDAC2) or a variant of Histone H2A, this resource provides specific guidance for both possibilities.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of HDAC2 and Histone H2A?
A: HDAC2 has an approximate molecular weight of 55-60 kDa.[1] Histone H2A has a much smaller molecular weight, around 14-15 kDa. It is crucial to select the appropriate percentage gel to resolve your protein of interest.
Q2: My this compound antibody is showing multiple bands. What could be the cause?
A: Multiple bands can arise from several factors:
-
Protein Degradation: Proteolysis of the target protein can lead to bands at a lower molecular weight. Always use fresh samples and protease inhibitors.[2]
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation or ubiquitination can cause shifts in the apparent molecular weight.
-
Splice Variants: Different isoforms of the protein may be present in your sample.
-
Non-Specific Binding: The antibody may be cross-reacting with other proteins. This is a common issue, and optimizing antibody concentration and blocking conditions is essential.[3]
-
Histone Variants (for Histone H2A): Antibodies raised against one Histone H2A variant may cross-react with other closely related variants like H2A.X or H2A.Z.[4]
Q3: I am not seeing any signal for my target protein. What should I do?
A: A lack of signal can be due to several reasons:
-
Low Protein Expression: The target protein may not be highly expressed in your cell or tissue type. Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total lysate).[2]
-
Inefficient Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S. For small proteins like Histone H2A, be cautious of over-transfer (transferring through the membrane).
-
Inactive Antibody: Ensure the primary and secondary antibodies are stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[5]
-
Suboptimal Antibody Concentration: The antibody dilution may be too high. Try a lower dilution (higher concentration).
Q4: The background on my Western blot is very high. How can I reduce it?
A: High background can obscure your bands of interest. To reduce it:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa). Ensure the blocking buffer is fresh.
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to increased background.
-
Increase Washing Steps: Increase the number and duration of washes to remove unbound antibodies.[3]
Troubleshooting Guides
Problem 1: Non-Specific Bands
| Possible Cause | Recommendation |
| Primary antibody concentration too high | Decrease the primary antibody concentration and/or reduce the incubation time. |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies. |
| Contamination of samples or buffers | Use fresh, filtered buffers and handle the membrane with clean forceps. |
| Cross-reactivity with other proteins | For Histone H2A, consider using an antibody validated against other H2A variants. For HDAC2, check for cross-reactivity with other HDAC family members. |
Problem 2: Weak or No Signal
| Possible Cause | Recommendation |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. Use a positive control lysate known to express the target protein. |
| Inefficient transfer to membrane | Optimize transfer time and voltage. Check transfer efficiency with Ponceau S staining. |
| Primary antibody dilution too high | Decrease the dilution of the primary antibody (i.e., increase concentration). Incubate overnight at 4°C. |
| Inactive primary or secondary antibody | Use a fresh aliquot of the antibody. Confirm the secondary antibody is compatible with the primary antibody's host species. |
Problem 3: High Background
| Possible Cause | Recommendation |
| Inadequate blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Try different blocking buffers (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. |
| Membrane dried out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Experimental Protocols
Standard Western Blotting Protocol for HDAC2 and Histone H2A
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone proteins, consider an acid extraction method to enrich for nuclear proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane on an appropriate percentage polyacrylamide gel (e.g., 10-12% for HDAC2, 15% or higher for Histone H2A).
-
Include a pre-stained protein ladder to monitor migration and transfer.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (compatible with the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
HDAC2 Signaling Pathway
References
- 1. Anti-HDAC2 antibody (ab137364) | Abcam [abcam.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Histone H2A Antibody II | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing ChIP-qPCR for HD-2a Targets: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) experiments targeting Histone Deacetylase 2a (HDAC2).
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for chromatin fragmentation when studying HDAC2?
A1: Both enzymatic digestion and sonication can be effective for fragmenting chromatin for HDAC2 ChIP-qPCR.[1] The choice depends on the specific experimental goals and resources.
-
Enzymatic Digestion: This method uses micrococcal nuclease (MNase) to gently digest DNA. It is often preferred for preserving protein epitopes and can yield more consistent fragmentation.[2] This can be advantageous for studying less stable protein-DNA interactions.
-
Sonication: This method uses mechanical force to shear chromatin. While it can be harsher and potentially damage epitopes, it is a widely used and effective method.[1][2] Optimization of sonication conditions is crucial to avoid over- or under-shearing.[3][4]
Q2: How do I choose and validate an antibody for HDAC2 ChIP-qPCR?
A2: Antibody selection is critical for a successful ChIP experiment.
-
Selection: Always use a ChIP-validated antibody.[5][6][7][8] Check the manufacturer's datasheet for evidence of successful use in ChIP or ChIP-seq applications.
-
Validation: Even with a "ChIP-grade" antibody, it is essential to validate its specificity and performance in your experimental system.[8][9] This can be done through:
-
Western Blot: Confirm the antibody recognizes a single band of the correct molecular weight for HDAC2 in your cell or tissue lysate.
-
Antibody Titration: Perform a series of ChIP experiments with varying amounts of antibody to determine the optimal concentration that gives the highest signal-to-noise ratio.[8][10]
-
Peptide Arrays or Competition Assays: For histone modifications, these can confirm specificity, and similar principles can be applied to non-histone proteins where possible.[11]
-
Q3: What are the key considerations for designing primers for HDAC2 ChIP-qPCR?
A3: Well-designed primers are essential for accurate quantification.
-
Amplicon Size: Aim for an amplicon length between 75 and 200 base pairs.
-
Primer Length and Melting Temperature (Tm): Primers should typically be 20-30 bases long with a Tm between 55°C and 60°C.
-
Specificity: Primer pairs should amplify a single product, which can be verified by a melt curve analysis after the qPCR run.
-
Genomic Location: Design primers to amplify specific regions of interest where HDAC2 is expected to bind, such as promoter regions of target genes. Include primer sets for a known positive control locus and a negative control locus (a region where HDAC2 is not expected to bind).
Q4: How can I minimize background signal in my HDAC2 ChIP-qPCR experiment?
A4: High background can obscure true positive signals. Here are some strategies to reduce it:
-
Pre-clearing Chromatin: Incubate your sheared chromatin with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[5]
-
Optimize Antibody Concentration: Using too much antibody can lead to non-specific binding.[5][6][7] Titrate your antibody to find the optimal amount.
-
Washing Steps: Increase the number and/or stringency of your wash steps after immunoprecipitation to remove non-specifically bound proteins.[5]
-
Use High-Quality Reagents: Ensure all buffers and reagents are fresh and free of contaminants.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal | Inefficient cell lysis or chromatin fragmentation.[5][6] | Optimize lysis conditions and confirm chromatin shearing to the 200-1000 bp range via gel electrophoresis. |
| Insufficient starting material.[5][6] | Increase the number of cells or amount of tissue used per immunoprecipitation. A common starting point is 1-4 million cells. | |
| Poor antibody performance.[5][6] | Ensure you are using a ChIP-validated antibody and perform an antibody titration to find the optimal concentration. | |
| Over-crosslinking.[5] | Reduce the formaldehyde (B43269) cross-linking time, as this can mask the epitope recognized by the antibody. | |
| High Background in Negative Control (IgG) | Non-specific binding of chromatin to beads.[5] | Pre-clear the chromatin with beads before adding the antibody. |
| Excessive antibody concentration.[5] | Reduce the amount of antibody used in the immunoprecipitation. | |
| Incomplete washing.[5] | Increase the number and/or stringency of wash steps. | |
| Inconsistent Results Between Replicates | Variation in chromatin preparation. | Ensure consistent cell numbers and handling during cross-linking and shearing for all samples. |
| Pipetting errors in qPCR setup. | Use a master mix for qPCR to minimize pipetting variability. Run technical triplicates for each sample. | |
| Low Resolution (Enrichment at both positive and negative control regions) | Chromatin fragments are too large. | Optimize sonication or enzymatic digestion to achieve a fragment size range of 200-1000 bp. |
Experimental Protocols
Detailed Methodology: Optimizing Sonication for Chromatin Fragmentation
-
Cell Culture and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclear Isolation:
-
Scrape cells in PBS and centrifuge to pellet.
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge to pellet the nuclei.
-
-
Sonication Time Course:
-
Resuspend the nuclear pellet in a sonication buffer containing SDS and protease inhibitors.
-
Divide the nuclear lysate into several aliquots.
-
Sonicate each aliquot for a different number of cycles (e.g., 5, 10, 15, 20, 25, 30 cycles) using a calibrated sonicator. Keep samples on ice throughout the process to prevent overheating.[3]
-
A typical sonication cycle might be 15 seconds "ON" followed by 30-45 seconds "OFF".[3]
-
-
Reverse Cross-linking and DNA Purification:
-
Take a small aliquot from each sonicated sample.
-
Add NaCl to a final concentration of 200 mM and incubate at 65°C for at least 4 hours (or overnight) to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Analysis of Fragmentation:
-
Run the purified DNA on a 1.5% agarose (B213101) gel alongside a DNA ladder to visualize the fragment size distribution.
-
The optimal sonication condition will yield a smear of DNA fragments predominantly in the 200-1000 bp range.[5][6]
-
Data Presentation: Example Sonication Optimization
| Sonication Cycles | Observed Fragment Size Range (bp) | Appearance on Gel | Recommendation |
| 5 | > 10,000 | Bright band at the top of the gel | Under-sonicated |
| 10 | 1,000 - 10,000 | Broad smear with high molecular weight DNA | Needs more sonication |
| 15 | 200 - 1,000 | Dense smear centered around 500 bp | Optimal |
| 20 | 100 - 500 | Dense smear shifted to lower molecular weight | Acceptable, may be slightly over-sonicated |
| 25 | < 200 | Faint smear at the bottom of the gel | Over-sonicated |
Data Presentation: Example Antibody Titration
| Antibody Amount (µg per IP) | % Input (Positive Locus) | % Input (Negative Locus) | Signal-to-Noise Ratio |
| 1 | 0.5% | 0.1% | 5 |
| 2 | 1.2% | 0.15% | 8 |
| 4 | 2.5% | 0.2% | 12.5 |
| 8 | 2.6% | 0.5% | 5.2 |
In this example, 4 µg of antibody provides the best signal-to-noise ratio and would be the optimal amount to use for subsequent experiments.
Visualizations
Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Caption: HDAC2 in a transcriptional repressor complex leading to gene silencing.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. HDAC2 Regulates Site-Specific Acetylation of MDM2 and Its Ubiquitination Signaling in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of histone deacetylase activities and functions by phosphorylation and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Role of HD2 genes in seed germination and early seedling growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]
troubleshooting low yield of recombinant HD-2a protein expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields of recombinant HD-2a protein.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your recombinant this compound protein expression experiments in a question-and-answer format.
Question 1: I am not seeing any or very little expression of my recombinant this compound protein on an SDS-PAGE gel. What are the possible causes and solutions?
Answer:
Low or no protein expression is a common issue that can stem from several factors throughout the experimental workflow. Here's a step-by-step guide to troubleshoot this problem:
-
Plasmid Integrity and Sequence Verification:
-
Potential Problem: Mutations, frameshifts, or a premature stop codon may have been introduced into your this compound gene during PCR or cloning.
-
Solution: Sequence your entire expression construct to ensure the coding sequence is correct and in-frame with any fusion tags.
-
-
Transcription and Translation Issues:
-
Potential Problem: The codon usage of your this compound gene might not be optimal for the E. coli expression host, leading to slow or stalled translation.[1] Additionally, strong secondary structures in the 5' region of the mRNA can block ribosome binding.[1]
-
Solution:
-
Codon Optimization: Synthesize a codon-optimized version of the this compound gene to match the codon bias of E. coli.[1]
-
mRNA Secondary Structure: Use online tools to predict and minimize mRNA secondary structures in the 5' untranslated region.
-
-
-
Host Strain Compatibility:
-
Potential Problem: The chosen E. coli strain may not be suitable for expressing this compound, especially if the protein is toxic to the host.
-
Solution: Use an appropriate expression host strain. While BL21(DE3) is common, consider strains with tighter control over basal expression, such as BL21(DE3)pLysS, for potentially toxic proteins.[1]
-
-
Induction Conditions:
-
Potential Problem: Suboptimal induction parameters can lead to poor expression.
-
Solution: Perform small-scale pilot experiments to optimize the inducer (e.g., IPTG) concentration, the cell density at induction (OD600), induction temperature, and duration.[1]
-
Question 2: My this compound protein is expressed, but it's insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?
Answer:
Inclusion bodies are insoluble aggregates of misfolded proteins, a frequent challenge in recombinant protein expression.[2] Here are several strategies to improve the solubility of your this compound protein:
-
Lower Expression Temperature:
-
Problem: High expression temperatures (e.g., 37°C) can cause rapid protein synthesis, overwhelming the cell's folding machinery and leading to aggregation.[1]
-
Solution: Lower the induction temperature to a range of 15-25°C.[1] This slows down protein synthesis, allowing more time for proper folding. Be prepared to extend the induction time (e.g., overnight) at lower temperatures.
-
-
Optimize Inducer Concentration:
-
Problem: High concentrations of the inducer can lead to a high rate of transcription and translation, promoting aggregation.[1]
-
Solution: Reduce the IPTG concentration. Titrate the concentration from 1.0 mM down to as low as 0.05-0.1 mM to find the optimal level that balances yield and solubility.[3]
-
-
Choice of Expression Vector and Fusion Tags:
-
Problem: The intrinsic properties of this compound may predispose it to aggregation.
-
Solution: Express this compound as a fusion protein with a highly soluble partner, such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Thioredoxin (Trx).[4][5] These tags can enhance the solubility of the target protein.
-
-
Co-expression of Chaperones:
-
Problem: The E. coli folding machinery may be insufficient for the proper folding of a eukaryotic protein like this compound.
-
Solution: Co-express molecular chaperones, such as GroEL/GroES, which can assist in the proper folding of your protein.
-
Question 3: I have a decent expression of this compound, but the final yield after purification is very low. What could be the issue?
Answer:
Low yield after purification can be due to losses at various stages of the process. Here are some common causes and solutions:
-
Inefficient Cell Lysis:
-
Problem: Incomplete disruption of the bacterial cells will result in a significant portion of the protein not being released into the lysate.[1]
-
Solution: Ensure your lysis method is effective. For sonication, optimize the duration, amplitude, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate. Combining methods (e.g., lysozyme (B549824) treatment followed by sonication) can improve efficiency.[1]
-
-
Protein Degradation:
-
Problem: Your protein may be degraded by proteases released during cell lysis.
-
Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer. Using protease-deficient E. coli strains like BL21 can also help.
-
-
Suboptimal Chromatography Conditions:
-
Problem: Issues with the binding, washing, or elution steps during affinity chromatography can lead to significant protein loss.
-
Solution (Binding): Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of your tagged this compound protein to the resin.
-
Solution (Elution): Optimize the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags). A gradient elution can sometimes improve recovery and purity.[1]
-
-
Protein Precipitation:
-
Problem: The protein may be precipitating during purification or after elution due to inappropriate buffer conditions.[1]
-
Solution: Optimize the buffer composition. This can include adjusting the pH, ionic strength, and adding stabilizing agents like glycerol (B35011) or low concentrations of detergents.[1]
-
Data Presentation
Table 1: Effect of Induction Temperature on Recombinant Protein Yield
| Induction Temperature (°C) | Induction Time (hours) | Relative Soluble Protein Yield (%) | Reference |
| 37 | 3-4 | 30-50 | [6] |
| 30 | 4-6 | 50-70 | General Knowledge |
| 25 | 12-16 (overnight) | 70-90 | [6] |
| 18-20 | 16-24 (overnight) | 80-100 | [7] |
Table 2: Comparison of Fusion Tags on Soluble Protein Expression
| Fusion Tag | Size (kDa) | Typical Soluble Protein Yield Improvement | Reference |
| His-tag (6xHis) | ~0.8 | Minimal effect on solubility | [4] |
| GST (Glutathione-S-Transferase) | ~26 | Moderate to High | [5][8] |
| MBP (Maltose-Binding Protein) | ~42 | High | [5][8] |
| Trx (Thioredoxin) | ~12 | Moderate to High | [5][9] |
| SUMO (Small Ubiquitin-like Modifier) | ~12 | High | [5][8][9] |
Table 3: Effect of IPTG Concentration on Recombinant Protein Yield
| IPTG Concentration (mM) | Relative Protein Yield (%) | Observations | Reference |
| 0.05 - 0.1 | 80 - 100 | Often optimal, reduces metabolic burden on host cells. | [3][10] |
| 0.2 - 0.5 | 90 - 100 | Frequently used, provides robust induction for many proteins. | [3][10][11] |
| 0.7 - 1.0 | 70 - 90 | Higher concentrations can sometimes lead to decreased yield due to cellular stress. | [3][12] |
| > 1.0 | 50 - 80 | Generally not recommended, can be toxic to cells and may not improve yield. | [3] |
Experimental Protocols
Protocol 1: IPTG Induction of Recombinant this compound Expression
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the this compound expression plasmid.
-
Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).
-
The next morning, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C) by placing it in an ice-water bath for 15-20 minutes.
-
Add IPTG to the desired final concentration (e.g., 0.1 mM).
-
Incubate the culture at the chosen temperature with shaking for the desired duration (e.g., 16-18 hours at 18°C).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Protocol 2: Cell Lysis by Sonication
-
Thaw the frozen cell pellet on ice.
-
Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail).
-
Place the tube containing the cell suspension in an ice-water bath to keep it cold during sonication.
-
Sonicate the sample using a probe sonicator. Use pulses of 10-15 seconds on and 30-45 seconds off to prevent overheating.[13]
-
Repeat the sonication cycles for a total of 5-10 minutes of "on" time, or until the lysate is no longer viscous.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction, for subsequent purification.
Protocol 3: Purification of His-tagged this compound using Ni-NTA Affinity Chromatography
-
Resin Equilibration:
-
Add 1-2 mL of Ni-NTA agarose (B213101) slurry to a gravity-flow column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of lysis buffer.
-
-
Protein Binding:
-
Load the clarified cell lysate (from Protocol 2) onto the equilibrated Ni-NTA column.
-
Allow the lysate to flow through the column by gravity. Collect the flow-through to check for unbound protein.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound this compound protein with 5-10 column volumes of elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the eluate in fractions of 0.5-1 mL.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified this compound protein.
-
Pool the fractions with the highest purity.
-
If necessary, dialyze the pooled fractions against a suitable storage buffer.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. goldbio.com [goldbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: hd2a Mutant Plants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with hd2a mutant plants. The information is curated from recent studies to help address unexpected phenotypes and experimental variability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with hd2a mutant plants.
Question: Why am I observing enhanced drought resistance in my hd2ahd2b double mutant, contrary to some reports of hd2a single mutants showing decreased tolerance?
Answer: This is a key area of seemingly contradictory findings and can be attributed to functional redundancy and the complexity of the underlying molecular pathways.
-
Functional Redundancy with HD2B: HD2A and HD2B act redundantly as negative regulators of drought resistance.[1] Loss of both genes in the hd2ahd2b double mutant leads to an enhanced drought resistance phenotype.[1] This is in contrast to single hd2a mutants which may show decreased or unchanged tolerance depending on the experimental conditions.[2][3]
-
ABA Hypersensitivity: The hd2ahd2b double mutant exhibits hypersensitivity to abscisic acid (ABA).[1] This leads to reduced stomatal aperture, increased ROS content, and upregulation of drought-resistance-related genes, all contributing to enhanced drought tolerance.[1]
-
Negative Feedback Loop: Under drought conditions, the expression of HD2A and HD2B is typically enhanced to repress ABA biosynthesis and drought responses.[4] In the double mutant, this repression is lost, leading to a stronger drought-resistant phenotype.[1][4]
Question: My hd2a mutant plants are not showing a clear flowering time phenotype. What could be the reason?
Answer: The effect of HD2A on flowering time can be subtle and is influenced by genetic background and environmental conditions.
-
Redundancy with other HD2s: Other HD2 proteins, like HD2D, have been shown to be negative regulators of flowering.[5][6] Functional redundancy within the HD2 family might mask the effect of a single hd2a mutation.
-
Overexpression vs. Knockout: Studies demonstrating a delayed flowering phenotype often involve the overexpression of HD2A.[7][8] Knockout mutants may have a weaker or no discernible phenotype under standard long-day or short-day conditions.
-
Photoperiod Independence: The regulation of flowering by some HD2 members, like HD2D, appears to be independent of the photoperiod.[5][6] It is possible that HD2A's role is also not strongly tied to day length, making it harder to detect under standard screening conditions.
Question: I am seeing significant variability in the root growth of my hd2a mutant plants under drought stress. How can I get more consistent results?
Answer: Root growth in hd2a mutants, especially in combination with other mutations like hd2c, is sensitive to the specific conditions of the drought stress assay.
-
Co-regulation with HD2C: HD2A and HD2C work together to regulate root growth under drought stress.[2][3] The double mutant hd2a hd2c shows a more severe phenotype with decreased root growth compared to single mutants.[3] Ensure your hd2a line is not inadvertently carrying a mutation in HD2C.
-
Gibberellic Acid Catabolism: The hd2a hd2c double mutant has upregulated expression of genes involved in the catabolism of bioactive gibberellic acids (GA), leading to reduced root growth.[3] The concentration of GA in your growth media could influence the phenotype.
-
Assay Conditions: The severity and duration of the drought stress are critical. Use a standardized protocol for inducing drought, for example, by stopping watering for a specific number of days and then re-watering.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the phenotypes of hd2a mutant plants.
Question: What is the established role of HD2A in plant development?
Answer: HD2A is a plant-specific histone deacetylase that plays a role in various developmental processes, often in coordination with other HD2 family members.[7][9][10] Overexpression of HD2A can lead to pleiotropic developmental abnormalities, including abnormal leaves, delayed flowering, and aborted seed development.[7][8] It is also involved in regulating leaf morphology by interacting with ASYMMETRIC LEAVES 1/2 (AS1/AS2).[2][10]
Question: What is the expected phenotype of an hd2a mutant in response to abiotic stress?
Answer: The response of hd2a mutants to abiotic stress, particularly drought, can be complex. While overexpression of HD2A can enhance drought tolerance, single hd2a knockout mutants have shown lower survival and increased water loss under drought conditions.[2][3][4] However, when HD2A function is lost along with its redundant partner HD2B, the resulting hd2ahd2b double mutant displays enhanced drought resistance due to hypersensitivity to ABA.[1] The expression of HD2A is repressed by ABA and high salt treatment.[9]
Question: How does HD2A regulate seed dormancy and germination?
Answer: HD2A and HD2B are involved in regulating seed dormancy.[11][12] Loss of function of both HD2A and HD2B results in enhanced seed dormancy.[11][12] This is linked to the hyperacetylation and increased expression of DELAY OF GERMINATION 1 (DOG1), a master regulator of seed dormancy.[11] Interestingly, hd2a single mutants have been reported to show increased germination on glucose-containing media, suggesting an antagonistic function with HD2C in this context.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on hd2a and related mutants.
Table 1: Drought Stress Survival and Water Loss in hd2a and hd2c mutants
| Genotype | Survival Rate (relative to WT) | Fresh Leaf Water Loss (relative to WT) |
| hd2a | 79% | No significant change |
| hd2c | 67% | Increased |
| hd2a hd2c (Mac16) | 47% | Significantly increased |
Data from[2]
Table 2: Seed Germination in hd2 single and double mutants
| Genotype | Germination Rate (after 3 days) |
| Wild-Type (Col-0) | ~80-85% |
| hd2a | ~80-85% |
| hd2b | ~70% |
| hd2c | ~80-85% |
| hd2d | ~80-85% |
| hd2ahd2b | ~15% |
Data from[12]
Experimental Protocols
Protocol 1: Drought Stress Assay
-
Plant Growth: Grow wild-type, hd2a single mutant, and hd2ahd2b double mutant plants in soil under long-day conditions (16h light/8h dark) for 3 weeks.
-
Drought Induction: Withhold watering for two weeks.
-
Recovery: Re-water the plants for 5 days.
-
Phenotypic Analysis: Record the survival rate for each genotype. Representative photographs should be taken before and after the recovery period.[1]
Protocol 2: Seed Germination Assay
-
Seed Sterilization: Surface sterilize seeds of wild-type and hd2 mutant lines.
-
Plating: Plate the seeds on Murashige and Skoog (MS) medium.
-
Stratification: Keep the plates at 4°C for 3 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber under long-day conditions.
-
Data Collection: Count the number of germinated seeds (radicle emergence) daily for a specified period (e.g., 3 days).[12]
Visualizations
Diagram 1: HD2A and HD2B in ABA-Mediated Drought Response
Caption: Negative feedback loop of HD2A/HD2B in drought response.
References
- 1. Histone Deacetylases HD2A and HD2B Undergo Feedback Regulation by ABA and Modulate Drought Tolerance via Mediating ABA-Induced Transcriptional Repression [mdpi.com]
- 2. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Histone deacetylase HD2D is involved in regulating plant development and flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and function of HD2-type histone deacetylases in Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plant Responses to Abiotic Stress Regulated by Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 [frontiersin.org]
- 12. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HD-2a Gene Transformation Efficiency
Welcome to the technical support center for HD-2a gene transformation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving transformation efficiency. Here you will find frequently asked questions (FAQs), a comprehensive troubleshooting guide, detailed experimental protocols, and key data summarized for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the this compound gene and what is its function?
A1: this compound (Histone Deacetylase 2A) is a plant-specific histone deacetylase. In model organisms like Arabidopsis, it plays a crucial role in gene expression regulation during various developmental processes.[1] HD2A is involved in embryogenesis, seed development, flowering time, and leaf formation.[1] Normal expression patterns of HD2A are essential for proper plant development, and its overexpression can lead to developmental abnormalities.[1]
Q2: What is the most common method for transforming the this compound gene into plants?
A2: The most widely used and effective method for introducing genes like this compound into plant genomes is Agrobacterium-mediated transformation.[2][3][4] This process utilizes the natural ability of the soil bacterium Agrobacterium tumefaciens to transfer a segment of its DNA, known as T-DNA, into the host plant's genome.[5][6] This method is favored for its high efficiency, tendency to produce single-copy insertions, and relatively low cost.[3]
Q3: What are the primary factors that influence the efficiency of Agrobacterium-mediated transformation?
A3: Transformation efficiency is a complex process influenced by numerous factors. Key variables include the Agrobacterium strain and its cell density, the plant species and genotype, the type and quality of the explant (e.g., immature embryos, callus), the composition of the tissue culture media, including plant growth regulators (hormones), and the conditions during co-cultivation like temperature and light.[2][4] Optimizing each of these factors is critical for success.
Q4: How important is the choice of a selection agent and its concentration?
A4: The selection agent is critical for preferentially allowing the growth of transformed cells while inhibiting non-transformed cells.[7] The optimal concentration is highly specific to the plant species, tissue type, and the selectable marker gene used (e.g., nptII for kanamycin (B1662678) resistance, hpt for hygromycin resistance).[8][9] Using a concentration that is too low will result in a high number of non-transgenic "escapes," while a concentration that is too high can be toxic even to transformed cells, inhibiting regeneration.[8][10] It is essential to perform a dose-response or kill-curve experiment to determine the minimal lethal concentration for your specific system.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound gene transformation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Transformed Colonies/Calli | 1. Ineffective Agrobacterium: Low competency of cells, incorrect antibiotic selection for the helper plasmid, or low virulence. | - Use freshly prepared, highly competent Agrobacterium cells for transformation.[11] - Always verify the antibiotic resistance of your Agrobacterium strain (e.g., GV3101) and use the correct antibiotics in the growth media.[12] - Activate the vir genes by adding a phenolic compound like acetosyringone (B1664989) (e.g., 100-200 µM) to the Agrobacterium culture and co-cultivation media.[3][13] |
| 2. Poor DNA Quality or Vector Issues: The plasmid DNA used to transform Agrobacterium is of low quality (contains contaminants like phenol, ethanol) or the vector construction is flawed. | - Ensure the plasmid DNA is highly purified. Use a DNA purification kit or perform a phenol/chloroform extraction followed by ethanol (B145695) precipitation.[14][15] - Verify the integrity of your vector and the this compound insert through restriction digest and sequencing. | |
| 3. Suboptimal Co-cultivation: Duration, temperature, or media composition is not ideal for T-DNA transfer. | - Optimize the co-cultivation period, typically 2-3 days.[16] - Maintain a co-cultivation temperature of around 25-28°C in the dark.[3][17] | |
| High Rate of Escapes (Non-Transformed Plants) | 1. Ineffective Selection Pressure: The concentration of the selection agent (e.g., hygromycin, kanamycin) is too low. | - Perform a kill-curve analysis on non-transformed wild-type explants to determine the minimum inhibitory concentration of your selection agent.[8] - Increase the selection agent concentration in a stepwise manner during the selection phase. |
| 2. Degraded Selection Agent: The antibiotic was added to hot media or has degraded over time. | - Add the filter-sterilized antibiotic to the culture medium only after it has cooled to 45-50°C.[5] - Use freshly prepared selection plates and store them properly (e.g., in the dark at 4°C). | |
| Explant Browning and Necrosis | 1. Oxidative Stress and Phenolic Compounds: Wounding the explant and Agrobacterium infection can cause a defense response, leading to the production of phenolic compounds that are toxic to the tissue and bacterium. | - Add antioxidants such as L-cysteine, dithiothreitol (B142953) (DTT), or polyvinylpolypyrrolidone (PVPP) to the co-cultivation and selection media.[4] - Ensure thorough washing of explants after co-cultivation to remove excess Agrobacterium.[5] |
| Low Regeneration Efficiency of Transformed Calli | 1. Unbalanced Plant Growth Regulators: The hormone balance (auxins and cytokinins) in the regeneration medium is not optimal for shoot induction from transformed cells. | - Optimize the concentrations of auxins (e.g., NAA) and cytokinins (e.g., BA) in your regeneration media.[16] The required ratio is highly species-dependent. - Test different combinations of plant growth regulators to find the best recipe for your specific plant genotype. |
| 2. Tissue Culture Stress: Prolonged exposure to selection agents and antibiotics used to kill residual Agrobacterium (e.g., cefotaxime (B1668864), carbenicillin) can inhibit regeneration. | - Once putative transformed calli are established, consider lowering the concentration of the selection agent. - Test different bacteriostatic antibiotics and concentrations to find one that effectively eliminates Agrobacterium with minimal impact on plant regeneration.[10] |
Data Presentation: Optimizing Selection Conditions
The following tables summarize typical concentration ranges for common selection agents used in plant transformation. The optimal concentration must be determined empirically for your specific experimental system.
Table 1: Common Antibiotic Selection Agents
| Selection Agent | Selectable Marker Gene | Typical Concentration Range (mg/L) | Target Organisms | Reference(s) |
| Hygromycin B | hpt (hygromycin phosphotransferase) | 10 - 50 | Monocots (Rice, Wheat), Dicots | [5][8][9] |
| Kanamycin | nptII (neomycin phosphotransferase II) | 5 - 50 | Dicots, some Monocots | [8][10][16] |
| G418 (Geneticin) | nptII (neomycin phosphotransferase II) | 10 - 50 | Broad range, effective in many plants | [8][9] |
| Paromomycin | nptII (neomycin phosphotransferase II) | 15 - 100 | Monocots (Wheat) | [9][18] |
Table 2: Antibiotics for Agrobacterium Elimination
| Antibiotic | Mode of Action | Typical Concentration Range (mg/L) | Notes | Reference(s) |
| Cefotaxime | Inhibits bacterial cell wall synthesis | 200 - 500 | Commonly used, can have some phytotoxicity. | [10] |
| Carbenicillin | Inhibits bacterial cell wall synthesis | 200 - 500 | Less phytotoxic alternative to cefotaxime for some species. | [5][10] |
| Meropenem | Inhibits bacterial cell wall synthesis | 25 - 50 | Reported to be highly effective at suppressing Agrobacterium overgrowth. | [5] |
| Clavamox | Beta-lactamase inhibitor combination | 125 - 250 | Found to be effective and have low phytotoxicity in some systems. | [10] |
Experimental Protocols & Visualizations
Protocol 1: General Agrobacterium-Mediated Transformation
This protocol provides a generalized workflow for transforming a plant explant, such as rice callus derived from mature seeds.
1. Vector Preparation & Agrobacterium Transformation:
-
Clone the this compound gene into a suitable T-DNA binary vector containing a plant selectable marker (e.g., hpt).
-
Transform the resulting plasmid into a competent Agrobacterium tumefaciens strain (e.g., EHA105, GV3101) via electroporation or heat shock.
-
Select transformed Agrobacterium colonies on YEP agar (B569324) plates with appropriate antibiotics (e.g., rifampicin (B610482) for the bacterial chromosome, spectinomycin (B156147) for the helper plasmid, and kanamycin for your binary vector).
2. Explant Preparation (Example: Rice Callus):
-
Sterilize mature seeds (e.g., with 50% bleach for 30 minutes) and rinse thoroughly with sterile water.[17]
-
Plate seeds on callus induction medium and incubate in the dark at 28°C for 3-4 weeks.[3][17]
-
Subculture the emerging embryogenic calli onto fresh medium every 2 weeks.[17]
3. Agrobacterium Infection and Co-cultivation:
-
Inoculate a single Agrobacterium colony into liquid YEP medium with antibiotics and grow overnight at 28°C.
-
Pellet the bacteria by centrifugation and resuspend in a liquid co-cultivation medium (e.g., AAM) to an OD600 of ~0.1.[3] Add acetosyringone to a final concentration of 100 µM and incubate for at least 4 hours to activate the vir genes.[3]
-
Submerge the embryogenic calli in the Agrobacterium suspension for 15-30 minutes.
-
Blot the calli dry on sterile filter paper and transfer them to solid co-cultivation medium.
-
Incubate in the dark at 25-28°C for 2-3 days.
4. Selection and Regeneration:
-
Wash the calli with sterile water and a solution containing an antibiotic like cefotaxime (e.g., 250 mg/L) to remove Agrobacterium.[5]
-
Transfer the calli to a selection medium containing the appropriate selection agent (e.g., 50 mg/L hygromycin) and the bacteriostatic antibiotic (e.g., cefotaxime).
-
Subculture the calli onto fresh selection medium every 2-3 weeks. Healthy, growing calli are putatively transformed.
-
Transfer resistant calli to a regeneration medium to induce shoot formation. Incubate under a light/dark cycle (e.g., 16h light / 8h dark).[17]
-
Once shoots are well-formed, transfer them to a rooting medium.
5. Acclimatization and Analysis:
-
Transfer rooted plantlets to soil and grow in a greenhouse.
-
Confirm transgene integration and expression in T0 plants using PCR, Southern blot, and qRT-PCR.
Diagram: T-DNA Transfer Mechanism
This diagram illustrates the key steps involved in the transfer of T-DNA from Agrobacterium tumefaciens to the plant cell nucleus.
Diagram: Troubleshooting Logic
This decision tree provides a logical workflow for diagnosing low transformation efficiency.
References
- 1. Expression and function of HD2-type histone deacetylases in Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Factors Affecting Agrobacterium-mediated Transformation of Plants | Semantic Scholar [semanticscholar.org]
- 3. gaolab.genetics.ac.cn [gaolab.genetics.ac.cn]
- 4. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. goldbio.com [goldbio.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Optimization of Selection Agent Concentrations and Expanding G418 Utility for Gentamicin Resistance in Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. intactgenomics.com [intactgenomics.com]
- 12. reddit.com [reddit.com]
- 13. biorxiv.org [biorxiv.org]
- 14. 細菌の形質転換に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. web.uri.edu [web.uri.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: HD-2a (HDAC2) Enzymatic Activity Assays
Welcome to the technical support center for HD-2a (Histone Deacetylase 2; HDAC2) enzymatic activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental challenges encountered during HDAC2 activity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the common types of enzymatic activity assays available for HDAC2?
A1: Several assay formats are commonly used to measure HDAC2 activity, each with its own advantages and disadvantages. The main types include:
-
Fluorogenic Assays: These are the most common and involve a substrate that becomes fluorescent upon deacetylation by HDAC2 and subsequent development.[1][2] They are sensitive and suitable for high-throughput screening (HTS).[3]
-
Luminogenic Assays: These assays, such as the HDAC-Glo I/II assay, utilize a pro-luciferin substrate that is converted to a luminescent signal in a coupled-enzyme reaction following deacetylation.[1][4] They are highly sensitive and have a broad dynamic range.
-
Colorimetric Assays: These assays produce a colored product that can be measured using a spectrophotometer. They are generally less sensitive than fluorogenic or luminogenic assays but can be a cost-effective option.[5]
-
Immunoprecipitation (IP)-Based Assays: These kits allow for the specific immunoprecipitation of HDAC2 from cell or tissue extracts, followed by a measurement of its enzymatic activity, providing a more biologically relevant assessment.[6]
Q2: My HDAC2 inhibitor shows variable IC50 values between experiments. What could be the cause?
A2: Inconsistent IC50 values for HDAC2 inhibitors are a frequent issue. Several factors can contribute to this variability:
-
Compound Solubility and Stability: Poor solubility of the inhibitor in the assay buffer can lead to an overestimation of the IC50 value.[7] Ensure the compound is fully dissolved and consider the final DMSO concentration, which should typically not exceed 1-3%.[3][8] Stock solutions should be stored properly in aliquots to avoid repeated freeze-thaw cycles.[7]
-
Slow-Binding Inhibition: Some potent HDAC inhibitors exhibit slow-binding kinetics, meaning they take longer to reach equilibrium with the enzyme.[9] This can result in an underestimation of potency if the incubation time is too short. Pre-incubating the enzyme and inhibitor before adding the substrate can help achieve equilibrium.[9]
-
Enzyme and Substrate Concentrations: The specific activity of the recombinant HDAC2 enzyme can vary between batches.[7] It is crucial to use a consistent enzyme concentration. The substrate concentration, ideally at or below the Michaelis constant (Km), should also be kept constant.
-
Assay Incubation Time: The reaction should be stopped within the linear range of the assay. A time-course experiment is recommended to determine the optimal incubation period.
Q3: I am observing high background noise in my fluorogenic HDAC2 assay. How can I reduce it?
A3: High background fluorescence can mask the true signal and reduce the assay window. Here are some troubleshooting steps:
-
Reagent Quality: Ensure all buffers and reagents are fresh and of high quality. The fluorogenic substrate can degrade over time, leading to increased background.
-
Autofluorescence of Compounds: Test compounds themselves may be fluorescent at the excitation and emission wavelengths of the assay, leading to false-positive results. Always run a control with the compound alone (no enzyme) to check for autofluorescence.
-
Contaminated Plates or Reagents: Use high-quality, low-fluorescence assay plates. Ensure that there is no cross-contamination between wells.
-
Incomplete Quenching: In some assay formats, the fluorescence of the substrate is quenched until it is deacetylated and cleaved. Incomplete quenching can lead to a high starting background.
Troubleshooting Guide
This guide provides solutions to common problems encountered during HDAC2 enzymatic activity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background Ratio | 1. Low HDAC2 enzyme activity. 2. Sub-optimal substrate concentration. 3. Incorrect assay buffer pH or composition. 4. Short incubation time. | 1. Increase the concentration of the HDAC2 enzyme. Verify enzyme activity with a positive control. 2. Optimize the substrate concentration. Perform a substrate titration to determine the Km value. 3. Ensure the assay buffer is at the optimal pH (typically 7.4-8.0) and contains necessary cofactors like Zn2+.[10][11] 4. Increase the incubation time, ensuring the reaction remains in the linear range. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the assay plate. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all reagents before and after addition to the wells. 3. Incubate the plate in a stable temperature environment. Allow all reagents to equilibrate to room temperature before use. 4. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a shorter incubation time. 2. Check the stability of the HDAC2 enzyme under the assay conditions. Consider adding stabilizing agents like BSA.[3] 3. Dilute the sample to reduce the concentration of the inhibitory product. |
| Inhibitor Appears Inactive | 1. Inhibitor degradation. 2. Incorrect inhibitor concentration. 3. Assay interference. | 1. Check the stability and storage conditions of the inhibitor. 2. Verify the concentration of the stock solution. 3. The inhibitor may be binding to components in the assay buffer or the plate itself. |
Experimental Protocols
General Protocol for a Fluorogenic HDAC2 Activity Assay
This protocol provides a general workflow for measuring HDAC2 activity using a commercially available fluorogenic assay kit. Specific details may vary depending on the kit manufacturer.
-
Reagent Preparation:
-
Thaw all kit components and keep them on ice.
-
Prepare the HDAC Assay Buffer as per the manufacturer's instructions.
-
Dilute the HDAC2 enzyme to the desired concentration in HDAC Assay Buffer.
-
Dilute the fluorogenic substrate to the working concentration in HDAC Assay Buffer.
-
Prepare a serial dilution of the test inhibitor and a positive control inhibitor (e.g., Trichostatin A or SAHA).[2][9]
-
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle control to the wells of a 96-well black plate.
-
Add the diluted HDAC2 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the diluted substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the Developer solution provided in the kit.
-
Incubate at room temperature for 15-20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[12]
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
Table 1: Substrate Specificity and Kinetic Parameters of HDAC Isoforms
| Substrate | Target HDAC Isoform(s) | Km (µM) | Reference |
| Acetylated tetrapeptide (from p53) | HDAC1, HDAC2, HDAC3, SIRT1, SIRT2, SIRT3 | Varies by isoform | [11] |
| Twice acetylated tetrapeptide (from p53) | HDAC8 | Varies | [11] |
| Acetylated polyamine | HDAC10 | Varies | [11] |
| Trifluoroacetyl lysine | HDAC4, HDAC5, HDAC7, HDAC9, HDAC11 | Varies | [11] |
| HDAC-Glo™ I/II Substrate | HDAC1, 2, 3, 6, 8, 10 | 12 (for HDAC2) | [4] |
| HDAC-Glo™ 2 Substrate | HDAC2 | 13 | [4] |
Table 2: IC50 Values of Common HDAC Inhibitors
| Inhibitor | Target HDAC Class(es) | IC50 (HDAC2) | Reference |
| Trichostatin A | Pan-HDAC (Class I/II) | ~0.16 µM | [1] |
| Vorinostat (SAHA) | Pan-HDAC (Class I/II/IV) | ~0.67 µM | [1] |
| Entinostat | Class I (HDAC1, 2, 3) | ~73 nM | [9] |
| Resveratrol | Class I/II (weaker) | Partial inhibition at 20 µM | [1] |
Visualizations
Caption: Workflow for a typical fluorogenic HDAC2 enzymatic activity assay.
Caption: Troubleshooting logic for common issues in HDAC2 assays.
Caption: Simplified signaling pathway of HDAC2 action and inhibition.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 5. Histone Deacetylase (HDAC) Assay | EpigenTek [epigentek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding in Co-Immunoprecipitation (Co-IP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding in co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a Co-IP experiment?
A: Non-specific binding refers to the interaction of proteins or other molecules with the immunoprecipitation antibody or the beads (e.g., Protein A/G-agarose/magnetic beads) in a manner that is not dependent on the specific antigen-antibody recognition. This results in the co-purification of unwanted proteins, leading to false-positive results and making it difficult to identify true protein-protein interactions.
Q2: What are the common causes of high non-specific binding in Co-IP?
A: Several factors can contribute to high background and non-specific binding in Co-IP experiments. These include, but are not limited to:
-
Inappropriate antibody concentration: Using too much primary antibody can lead to its non-specific adsorption to the beads and other proteins.
-
Insufficient blocking: Failure to adequately block the beads before the immunoprecipitation step can leave open binding sites that non-specifically capture proteins.
-
Inadequate washing steps: Insufficiently stringent or too few washing steps may not effectively remove non-specifically bound proteins.
-
Incorrect lysis buffer composition: The salt concentration and detergent type/concentration in the lysis buffer can significantly impact protein-protein interactions and non-specific binding.
-
Cellular abundance of certain proteins: Highly abundant cellular proteins are more likely to be non-specifically pulled down.
Q3: How can I be sure that the interaction I am observing is specific?
A: To confirm the specificity of a protein-protein interaction observed in a Co-IP experiment, it is crucial to include proper controls. The most important control is an isotype control antibody, which is an antibody of the same immunoglobulin class and from the same species as the primary antibody but does not recognize the target antigen. If the protein of interest is pulled down with the isotype control, it indicates non-specific binding. Other essential controls include performing the Co-IP with a cell lysate that does not express the target protein (knockout or knockdown cells).
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and resolving issues with high non-specific binding in your Co-IP experiments.
Problem: High background signal in the negative control lane (isotype control).
This indicates that proteins are binding non-specifically to the antibody or the beads.
| Possible Cause | Recommended Solution |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that maximizes specific immunoprecipitation while minimizing non-specific binding. Start with the manufacturer's recommended concentration and perform a dilution series. |
| Insufficient blocking of beads. | Pre-block the beads with a blocking agent such as bovine serum albumin (BSA) or salmon sperm DNA before adding the antibody. Ensure the blocking step is performed for a sufficient duration (e.g., 1-4 hours at 4°C). |
| Inadequate pre-clearing of the lysate. | Pre-clear the cell lysate by incubating it with the beads before adding the primary antibody. This step removes proteins that non-specifically bind to the beads. |
Problem: Multiple non-specific bands in the experimental lane.
This suggests that the washing steps are not stringent enough or the lysis buffer composition is not optimal.
| Possible Cause | Recommended Solution |
| Insufficient washing. | Increase the number of washes (e.g., from 3 to 5) and/or the duration of each wash. |
| Wash buffer is not stringent enough. | Increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) or the detergent concentration (e.g., from 0.1% to 0.5% NP-40 or Triton X-100) in the wash buffer. Be cautious, as overly stringent conditions can disrupt true protein-protein interactions. |
| Lysis buffer is too mild. | Optimize the lysis buffer composition. The choice of detergent and salt concentration is critical. RIPA buffer is a common starting point due to its stringent nature. |
Experimental Protocols & Data
Table 1: Recommended Antibody Concentrations for Co-IP
| Antibody Type | Starting Concentration Range | Notes |
| Polyclonal Antibody | 1 - 5 µg per 500 µg - 1 mg of total protein lysate | Titration is highly recommended. |
| Monoclonal Antibody | 0.5 - 2 µg per 500 µg - 1 mg of total protein lysate | Generally require lower concentrations than polyclonal antibodies. |
| Isotype Control | Match the concentration of the primary antibody. | Essential for assessing non-specific binding. |
Table 2: Common Lysis and Wash Buffer Components for Co-IP
| Buffer Component | Typical Concentration Range | Purpose |
| Tris-HCl | 20 - 50 mM, pH 7.4 - 8.0 | Buffering agent to maintain pH. |
| NaCl | 150 - 500 mM | Modulates ionic strength to reduce non-specific electrostatic interactions. |
| NP-40 or Triton X-100 | 0.1% - 1.0% (v/v) | Non-ionic detergents for cell lysis and reducing non-specific hydrophobic interactions. |
| SDS | 0.01% - 0.1% (w/v) | Ionic detergent, used in more stringent lysis buffers (e.g., RIPA). |
| Protease Inhibitors | Varies | Prevent protein degradation by endogenous proteases. |
| Phosphatase Inhibitors | Varies | Preserve phosphorylation status of proteins if studying phospho-dependent interactions. |
Visualizing Experimental Workflows and Logic
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Caption: A troubleshooting flowchart for addressing non-specific binding in Co-IP.
Technical Support Center: Refining Nuclear Protein Extraction for HD-2a Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nuclear protein extraction for the analysis of Histone Deacetylase 2 (HDAC2).
Troubleshooting Guides
This section addresses common problems encountered during nuclear protein extraction and subsequent analysis of HDAC2, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nuclear Protein | Incomplete cell lysis.[1] | Ensure complete cell lysis by optimizing the incubation time in hypotonic buffer and using mechanical disruption like douncing or passing the lysate through a narrow-gauge needle. |
| Insufficient lysis of the nuclear membrane.[2][3] | Use a nuclear extraction buffer with an adequate salt concentration (high salt helps lyse the nuclear membrane) and consider sonication to shear genomic DNA and homogenize the lysate.[2][4] | |
| Starting with too few cells. | Increase the number of starting cells. A general guideline is to start with 1-2 x 10^7 cells. | |
| Protein degradation.[1] | Always work on ice and use freshly prepared buffers containing protease and phosphatase inhibitors.[1][5] | |
| High Cytoplasmic Contamination in Nuclear Extract | Incomplete removal of the cytoplasmic fraction. | After the initial gentle lysis to break the plasma membrane, ensure the cytoplasmic supernatant is carefully and completely removed from the nuclear pellet. A wash step of the nuclear pellet with a hypotonic buffer can also help.[5] |
| Overly harsh initial lysis conditions. | Use a mild, non-ionic detergent in the initial lysis buffer to rupture the plasma membrane without disrupting the nuclear envelope.[6] | |
| Weak or No HD-2a Signal in Western Blot | Low abundance of this compound in the loaded sample.[7] | Enrich for nuclear proteins instead of using whole-cell lysates.[1][7] Increase the amount of nuclear protein loaded onto the gel.[8] |
| Poor antibody specificity or activity.[9] | Use a validated antibody specific for this compound. Optimize the primary antibody concentration and incubation time.[8][9] | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of this compound. For high molecular weight proteins, adding a small amount of SDS to the transfer buffer can aid in transfer from the gel to the membrane. | |
| High Background on Western Blot | Non-specific antibody binding.[9] | Optimize blocking conditions by increasing the duration or trying different blocking agents (e.g., non-fat dry milk or BSA).[9] Ensure thorough washing steps between antibody incubations.[9] |
| Secondary antibody issues. | Titrate the secondary antibody to the optimal dilution to avoid non-specific binding.[10] | |
| Inconsistent Enzyme Activity in this compound Assays | Protein denaturation during extraction.[11] | Avoid harsh detergents like SDS in the nuclear extraction buffer.[3][6] Use buffers with low salt concentrations and non-ionic detergents to preserve enzyme activity.[6] |
| Presence of interfering substances. | Ensure the final nuclear extract is free of contaminants that might inhibit enzyme activity. Consider dialysis or buffer exchange if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular location of this compound?
A1: this compound, also known as HDAC2, is primarily localized in the nucleus.[12][13] It is a key component of transcriptional repressor complexes that regulate gene expression.[14]
Q2: Which type of lysis buffer is best for extracting nuclear proteins for this compound analysis?
A2: For Western blotting, a RIPA buffer may be sufficient to lyse both the plasma and nuclear membranes.[2][15] However, for enzymatic assays or to minimize cytoplasmic contamination, a two-step fractionation protocol using a hypotonic buffer to first isolate the nuclei followed by a high-salt nuclear extraction buffer is recommended.[6]
Q3: How can I confirm the purity of my nuclear extract?
A3: To confirm the purity of your nuclear extract, you should perform a Western blot and probe for both nuclear and cytoplasmic markers. A good nuclear marker is Lamin B1 or PCNA, and a common cytoplasmic marker is GAPDH or alpha-tubulin.[15][16] A pure nuclear fraction should show a strong signal for the nuclear marker and a very weak or absent signal for the cytoplasmic marker.[16]
Q4: Is sonication necessary for nuclear protein extraction?
A4: Sonication can be a useful step to shear genomic DNA, which can otherwise make the nuclear lysate viscous and difficult to handle.[1] It also helps to ensure complete lysis of the nuclear envelope.[2] However, it should be performed on ice and in short bursts to avoid heating and denaturing the proteins.
Q5: Can I store my nuclear extracts? If so, how?
A5: Yes, you can store your nuclear extracts. It is best to aliquot the extracts into single-use volumes and store them at -80°C to avoid multiple freeze-thaw cycles, which can lead to protein degradation.[5]
Experimental Protocols
Protocol 1: Nuclear Protein Extraction for Western Blotting
This protocol is designed to isolate nuclear proteins for subsequent analysis by Western blotting.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9)
-
Nuclear Extraction Buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, pH 7.9)
-
Protease and Phosphatase Inhibitor Cocktails
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.[17]
-
Resuspend the cell pellet in 5 volumes of ice-cold Hypotonic Lysis Buffer with freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes to allow cells to swell.[5]
-
Homogenize the cell suspension with 10-20 strokes in a Dounce homogenizer.[4]
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.[4]
-
Carefully remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 2 volumes of ice-cold Nuclear Extraction Buffer with freshly added inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.[4]
-
Centrifuge at 24,000 x g for 20 minutes at 4°C.[4]
-
Collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).[5]
-
Store aliquots at -80°C.[5]
Protocol 2: Nuclear Extraction for this compound Activity Assays
This protocol is optimized to preserve the enzymatic activity of this compound.
Materials:
-
PBS
-
Cytoplasmic Extraction Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, pH 7.9)
-
Nuclear Extraction Buffer for Activity Assays (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, pH 7.9)
-
Protease Inhibitor Cocktail (without EDTA if it inhibits the assay)
-
Dithiothreitol (DTT)
-
Refrigerated centrifuge
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Resuspend the cell pellet in ice-cold Cytoplasmic Extraction Buffer with freshly added protease inhibitors and DTT.
-
Incubate on ice for 10-15 minutes.
-
Add a mild, non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with Cytoplasmic Extraction Buffer without detergent.
-
Resuspend the nuclear pellet in Nuclear Extraction Buffer for Activity Assays with freshly added inhibitors and DTT.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the active nuclear proteins.
-
Proceed immediately with the activity assay or store at -80°C after adding a cryoprotectant like glycerol.
Visualizations
Caption: Workflow for nuclear protein extraction and subsequent this compound analysis.
Caption: Simplified signaling pathway of this compound (HDAC2) in gene regulation.
References
- 1. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 2. reddit.com [reddit.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 6. researchgate.net [researchgate.net]
- 7. PROBLEM: Western blot of a 220 kd nuclear protein - Protein and Proteomics [protocol-online.org]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Nuclear Extraction | EpigenTek [epigentek.com]
- 12. Class IIa HDACs: from important roles in differentiation to possible implications in tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Overcoming Gene Silencing of Transgenes
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving transgene expression.
| Issue | Potential Cause | Recommended Action |
| No or very low transgene expression after selection | Transcriptional Gene Silencing (TGS): The promoter of your transgene may be methylated, or the surrounding chromatin may be in a condensed, inactive state (heterochromatin).[1][2][3] | 1. Analyze DNA Methylation: Perform bisulfite sequencing or Methylation-Specific PCR (MSP) to check the methylation status of the transgene promoter. 2. Assess Chromatin State: Use techniques like ATAC-seq or ChIP-qPCR to determine if the chromatin at the integration site is accessible. 3. Use Epigenetic Modifiers: Treat cells with DNA methyltransferase (DNMT) inhibitors (e.g., 5-Aza-2'-deoxycytidine, Zebularine) or histone deacetylase (HDAC) inhibitors (e.g., Trichostatin A, Sodium Butyrate) to reactivate expression.[4][5][6][7][8][9][10] |
| Position Effect Variegation (PEV): The transgene may have integrated into a region of the genome that is naturally heterochromatic or prone to silencing.[11][12] | 1. Generate and Screen More Clones: The integration site is random, so screening a larger number of independent clones may yield ones with favorable expression.[13] 2. Targeted Integration: Use genome editing tools (CRISPR/Cas9, TALENs) to insert the transgene into a known "safe harbor" locus (e.g., AAVS1, ROSA26) that supports stable expression.[14] 3. Use Insulators: Flank your transgene cassette with chromatin insulator elements (e.g., cHS4) to shield it from the influence of surrounding chromatin.[15][16][17][18] | |
| Post-Transcriptional Gene Silencing (PTGS): The transgene's mRNA may be targeted for degradation, often triggered by the production of double-stranded RNA (dsRNA).[1][19][20] | 1. Check for siRNAs: Perform small RNA sequencing or Northern blotting to detect siRNAs corresponding to your transgene. 2. Codon Optimization: Synthesize the transgene with codons optimized for the host organism. This can alter the mRNA sequence enough to prevent homology-dependent silencing without changing the protein sequence. 3. Avoid Inverted Repeats: Ensure your vector construct does not contain sequences that could form hairpin structures, which can trigger PTGS.[19] | |
| Transgene expression is initially high but decreases over time | Progressive Silencing: Epigenetic modifications can accumulate over cell divisions, leading to gradual silencing.[2] This is common with strong viral promoters like CMV.[13] | 1. Switch Promoters: Use a promoter known for more stable, long-term expression, such as EF1α or a housekeeping gene promoter.[13][21] 2. Incorporate S/MARs: Scaffold/Matrix Attachment Regions can help maintain an open chromatin state and stabilize expression over time.[1] 3. Re-select the Population: If using a pooled population of cells, consider re-selecting for high-expressing cells to eliminate those where silencing has occurred. |
| High variability in expression between different clones/animals | Random Integration Effects: Each integration event occurs in a different genomic context, leading to varied expression levels.[11][22] | 1. Use Insulators: This is a primary strategy to normalize expression by buffering against different genomic environments.[15][16][17][18] 2. Target to a Safe Harbor Locus: This ensures all clones have the transgene in the same genomic location, leading to more consistent expression.[14][23] 3. Analyze Copy Number: Use qPCR or Southern blotting to determine the transgene copy number in each clone, as this can also contribute to expression variability.[24][25] |
Frequently Asked Questions (FAQs)
Q1: What is transgene silencing?
A1: Transgene silencing is an epigenetic phenomenon where the expression of an introduced gene (transgene) is partially or completely inhibited.[2][3] This is often a host defense mechanism against foreign genetic elements like viruses and transposons.[1] Silencing can occur at the transcriptional level (TGS), where gene transcription is blocked, or at the post-transcriptional level (PTGS), where the mRNA is degraded.[1][20]
Q2: How does the integration site affect transgene expression?
A2: The genomic location of transgene integration has a profound impact on its expression level and stability.[11][22] Integration into transcriptionally active, open chromatin regions (euchromatin) generally leads to higher and more stable expression.[22][26] Conversely, integration into condensed, inactive regions (heterochromatin) often results in low or no expression due to a phenomenon called Position Effect Variegation (PEV).[12]
Q3: What are chromatin insulators and how do they work?
A3: Chromatin insulators are DNA sequences that act as boundary elements, dividing the genome into independent regulatory domains.[15][18] They can function in two main ways: 1) as enhancer-blockers, preventing a distant enhancer from inappropriately activating a promoter, and 2) as barriers, protecting a transgene from the spread of repressive heterochromatin from adjacent genomic regions.[17][27] A commonly used insulator is the chicken β-globin hypersensitivity site 4 (cHS4).[2][15]
Q4: Can I reactivate a silenced transgene?
A4: Yes, it is often possible to reactivate a silenced transgene.[5] This is typically achieved by treating the cells with small molecule inhibitors of epigenetic enzymes. DNA methyltransferase (DNMT) inhibitors, such as 5-Aza-2'-deoxycytidine, can reverse DNA methylation.[7][28] Histone deacetylase (HDAC) inhibitors, like Trichostatin A (TSA) or sodium butyrate, can remodel chromatin into a more open and transcriptionally permissive state.[4][5][29][30][31]
Q5: How can I design my experiment to minimize the risk of gene silencing from the start?
A5: Proactive experimental design is key. Consider the following:
-
Vector Design: Use a promoter known for stability (e.g., EF1α).[21] Flank your expression cassette with insulator sequences like cHS4.[15][16]
-
Integration Strategy: Whenever possible, use targeted integration (e.g., CRISPR-mediated) to insert your transgene into a pre-validated genomic "safe harbor" site.[14]
-
Screening: If using random integration, plan to screen a sufficient number of independent clones to find one with optimal and stable expression.
-
Copy Number: Aim for single-copy integration, as multiple copies can sometimes trigger silencing mechanisms.[32]
Quantitative Data Summary
The effectiveness of different strategies to overcome transgene silencing can be highly variable depending on the cell type, transgene, and integration locus. The following tables summarize representative quantitative data from the literature.
Table 1: Effect of HDAC Inhibitors on Transgene Reactivation
| Cell Type | HDAC Inhibitor | Vector/Promoter | Fold Increase in Expression (Approx.) | Reference |
| Mouse Embryonic Stem Cells | Trichostatin A (TSA) | Retroviral vector/CMV | Up to 1.8x (180%) increase in GFP+ cells | [4] |
| Human Dermal Fibroblasts | Various (FK228, CHAP31, TSA) | pCAGGS-lacZ | Up to 20x | [31] |
| Human Cancer Cell Lines | Sodium Butyrate, TSA | Adenoviral vector | Dose-dependent reactivation | [4] |
| T-cells | Sodium Butyrate | Lentiviral/Retroviral | Maintained expression vs. untreated | [30] |
Table 2: Impact of Insulators and Genomic Loci on Expression Stability
| Strategy | Cell Type | Key Finding | Reference |
| cHS4 Insulator | Human Embryonic Stem Cells | Prevented silencing during differentiation; reduced promoter methylation. | [15] |
| Targeting CLYBL Locus | Human iPSCs | Improved promoter activity compared to the AAVS1 locus. | [6] |
| Pre-selection of Sites | Mouse Embryonic Stem Cells | Pre-screening integration sites improved the repeatability of transgene expression. | [11] |
Experimental Protocols
Protocol 1: Reactivation of Silenced Factor-X Transgene using HDAC Inhibitors
Objective: To determine if treatment with a histone deacetylase (HDAC) inhibitor can restore the expression of a silenced Factor-X transgene.
Materials:
-
Cells with silenced Factor-X transgene
-
Complete cell culture medium
-
Trichostatin A (TSA) or Sodium Butyrate (NaB)
-
DMSO (vehicle control)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Plating: Plate the cells at a density that will not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare stock solutions of TSA (e.g., 1 mM in DMSO) and NaB (e.g., 1 M in water).
-
On the day of treatment, dilute the stock solutions in fresh culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., TSA: 50-500 nM; NaB: 1-10 mM).
-
Include a vehicle control (medium with DMSO equivalent to the highest TSA concentration) and an untreated control.
-
Remove the old medium from the cells and replace it with the treatment or control media.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal time may vary.
-
Harvesting:
-
For RNA analysis: Harvest cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
For protein analysis: Harvest cells, lyse them in an appropriate buffer, and determine the total protein concentration.
-
-
Analysis:
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR to measure the relative expression level of the Factor-X mRNA. Normalize to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Western Blot: Analyze the expression of Factor-X protein by Western blot. Use an antibody specific to Factor-X and a loading control (e.g., β-actin).
-
-
Data Interpretation: Compare the expression levels of Factor-X in the treated samples to the vehicle control. A significant increase in expression suggests that histone deacetylation is involved in the silencing of your transgene.
Protocol 2: Analysis of Transgene Promoter Methylation by Bisulfite Sequencing
Objective: To determine the DNA methylation status of CpG dinucleotides within the promoter region of the Factor-X transgene.
Materials:
-
Genomic DNA from cells with both expressing and silenced Factor-X transgene
-
Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit)
-
PCR primers designed to amplify the bisulfite-converted promoter region
-
Taq polymerase suitable for amplifying bisulfite-treated DNA
-
Reagents for PCR product purification and cloning (e.g., TOPO TA Cloning Kit)
-
Bacterial transformation supplies
-
Plasmid DNA miniprep kit
-
Sanger sequencing services
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from your cell populations.
-
Bisulfite Conversion:
-
Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. Follow the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Design primers specific to the bisulfite-converted sequence of the Factor-X promoter. Note: The DNA is no longer complementary, so primers must be designed for a specific strand.
-
Perform PCR using the converted DNA as a template. Use an annealing temperature gradient to optimize amplification.
-
-
Cloning and Sequencing:
-
Purify the PCR product.
-
Ligate the PCR product into a cloning vector (e.g., pCR4-TOPO) and transform into competent E. coli.
-
Plate the transformation and grow overnight.
-
Pick 8-12 individual colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit.
-
Sequence the plasmid inserts using a standard primer (e.g., M13 Forward).
-
-
Data Analysis:
-
Align the obtained sequences with the original promoter sequence (in silico converted).
-
For each sequenced clone, determine the status of each CpG site. If the sequence shows a 'C', the original cytosine was methylated. If it shows a 'T', it was unmethylated.
-
Calculate the percentage of methylation for each CpG site across all sequenced clones. Compare the methylation patterns between the expressing and silenced cell populations. A higher percentage of methylation in the silenced population indicates that DNA methylation is a likely cause of silencing.
-
Visualizations
References
- 1. Frontiers | Epigenetic silencing in transgenic plants [frontiersin.org]
- 2. The sound of silence: transgene silencing in mammalian cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Enhancement of Transgene Expression by HDAC Inhibitors in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors reactivate silenced transgene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 7. Epigenetic reactivation of tumor suppressor genes by a novel small-molecule inhibitor of human DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Inhibition of DNA methylation and reactivation of silenced genes by zebularine. | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of DNA methylation and reactivation of silenced genes by zebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pre-selection of integration sites imparts repeatable transgene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin Insulator Elements Block Transgene Silencing in Engineered Human Embryonic Stem Cell Lines at a Defined Chromosome 13 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insulators prevent transcriptional interference between two promoters in a double gene construct for transgenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (TRANS)GENE SILENCING IN PLANTS: How Many Mechanisms? | Annual Reviews [annualreviews.org]
- 21. researchgate.net [researchgate.net]
- 22. Single Copy Transgene Integration in a Transcriptionally Active Site for Recombinant Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of a New Integration Site and Study on Site-Specific Integration in CHO-K1 Cells [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Levels and Stability of Expression of Transgenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural analysis of random transgene integration in CHO manufacturing cell lines by targeted sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Histone deacetylase inhibition activates transgene expression from integration-defective lentiviral vectors in dividing and non-dividing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. HDAC inhibition prevents transgene expression downregulation and loss-of-function in T-cell-receptor-transduced T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Interpreting Pleiotropic Effects of HD-2a Overexpression
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the pleiotropic effects of Histone Deacetylase-2a (HD-2a) overexpression.
Troubleshooting Guides
This section addresses common issues encountered during this compound overexpression experiments.
| Symptom | Possible Cause | Suggested Solution |
| Low or no this compound expression after transfection/transduction | Low transfection/transduction efficiency. | Optimize transfection/transduction protocol for your specific cell line. Consider using a different transfection reagent or viral vector. Ensure the cell passage number is not too high, as this can affect efficiency.[1][2] |
| Incorrect plasmid construct. | Verify the integrity of your this compound expression vector by restriction digest and sequencing.[3] | |
| Cell toxicity due to this compound overexpression. | Use an inducible expression system to control the timing and level of this compound expression.[3] | |
| High background in Western Blots | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[4] |
| Primary or secondary antibody concentration is too high. | Optimize antibody concentrations by performing a titration.[4][5] | |
| Inadequate washing. | Increase the number and duration of wash steps.[4] | |
| Inconsistent qPCR results | Poor RNA quality. | Ensure RNA is not degraded and is free of contaminants. Use freshly prepared RNA for reverse transcription.[6] |
| Inefficient primer design. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve.[6] | |
| Incorrect baseline and threshold settings. | Manually set the baseline and threshold for each run to ensure accurate Cq value determination.[6] | |
| Unexpected phenotypes or off-target effects | Pleiotropic nature of this compound. | Perform a thorough literature review to understand the known functions of this compound. Use multiple downstream assays to characterize the observed phenotype. |
| Clonal variability in stable cell lines. | Screen multiple stable clones to identify those with consistent this compound expression and phenotype.[7] | |
| Off-target effects of the overexpression construct. | Use a control vector (e.g., empty vector) to distinguish between effects caused by the vector backbone and those caused by this compound overexpression. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to generate a stable cell line overexpressing this compound?
A1: Both transfection and transduction can be used to generate stable cell lines.[1] Lentiviral transduction is often more efficient, especially for difficult-to-transfect cells.[1] After introducing the this compound expression construct, select for stable integrants using an appropriate antibiotic. It is crucial to perform a kill curve to determine the optimal antibiotic concentration for your cell line.[2]
Q2: How can I confirm that the observed effects are specific to this compound overexpression?
A2: To ensure specificity, include proper controls in your experiments. A vector-only control will help differentiate effects of the plasmid from the effects of this compound. Additionally, performing rescue experiments by knocking down this compound in the overexpressing cells can further validate that the observed phenotype is this compound-dependent.
Q3: My RNA-seq data shows widespread changes in gene expression. How do I identify the direct targets of this compound?
A3: Differentiating direct from indirect targets of a pleiotropic protein like this compound can be challenging. One approach is to integrate your RNA-seq data with ChIP-seq (Chromatin Immunoprecipitation sequencing) data for this compound. Genes that are both differentially expressed and show this compound binding at their regulatory regions are more likely to be direct targets.
Q4: I am observing conflicting results between my qPCR and Western blot data for a downstream target of this compound. What could be the reason?
A4: Discrepancies between mRNA and protein levels can arise from post-transcriptional, translational, or post-translational regulation.[8] this compound overexpression might be affecting the transcription of the target gene, but the protein levels could be regulated by other mechanisms such as microRNA-mediated silencing or protein degradation. It is important to investigate these possibilities to fully understand the regulatory network.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments involving this compound overexpression in a human cancer cell line.
Table 1: qPCR Analysis of Target Gene Expression
| Gene | Fold Change (this compound OE vs. Control) | p-value |
| Cyclin D1 | -2.5 | < 0.01 |
| p21 | 3.2 | < 0.01 |
| E-cadherin | -4.1 | < 0.001 |
| Vimentin | 5.8 | < 0.001 |
Table 2: Western Blot Analysis of Target Protein Expression
| Protein | Fold Change (this compound OE vs. Control) | p-value |
| Cyclin D1 | -2.1 | < 0.05 |
| p21 | 2.8 | < 0.05 |
| E-cadherin | -3.5 | < 0.01 |
| Vimentin | 4.9 | < 0.01 |
Table 3: Cell Proliferation Assay (MTT)
| Condition | Absorbance (570 nm) | % Inhibition |
| Control | 1.25 ± 0.08 | - |
| This compound OE | 0.82 ± 0.05 | 34.4% |
Detailed Experimental Protocols
1. Generation of Stable this compound Overexpressing Cell Line
-
Vector Construction : Clone the full-length human this compound cDNA into a lentiviral expression vector containing a puromycin (B1679871) resistance gene.
-
Lentivirus Production : Co-transfect HEK293T cells with the this compound expression vector and lentiviral packaging plasmids.
-
Transduction : Infect the target cancer cell line with the harvested lentivirus.
-
Selection : 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation : Isolate single clones by limiting dilution or by using cloning cylinders.
-
Validation : Screen individual clones for this compound overexpression by qPCR and Western blot.
2. Western Blot Analysis
-
Protein Extraction : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis : Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer : Transfer proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize protein bands using an ECL detection reagent and an imaging system.
3. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction : Isolate total RNA from cells using a commercial RNA extraction kit.
-
Reverse Transcription : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.
Signaling Pathways and Workflows
Caption: Signaling pathway illustrating the pleiotropic effects of this compound overexpression.
Caption: Experimental workflow for studying this compound overexpression effects.
References
- 1. bosterbio.com [bosterbio.com]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating HIF-2α Target Genes Identified by RNA-Seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods for validating putative Hypoxia-Inducible Factor-2α (HIF-2α) target genes initially identified through RNA sequencing (RNA-seq). We present a structured overview of common validation techniques, supporting experimental data, and detailed protocols to aid in the rigorous confirmation of genuine HIF-2α transcriptional targets.
Introduction to HIF-2α and Target Gene Identification
RNA-seq has emerged as a powerful, unbiased tool for identifying novel HIF-2α target genes on a genome-wide scale. By comparing the transcriptomes of cells with and without functional HIF-2α (e.g., through siRNA-mediated knockdown or in VHL-deficient versus VHL-reconstituted cell lines), researchers can identify genes whose expression is significantly altered in a HIF-2α-dependent manner. However, changes in mRNA levels identified by RNA-seq are correlational and require further experimental validation to confirm direct transcriptional regulation by HIF-2α.
Comparison of Validation Methods for HIF-2α Target Genes
Following the identification of putative HIF-2α target genes by RNA-seq, several orthogonal methods should be employed to validate these findings. The most common and robust techniques include Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR), Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR), and Luciferase Reporter Assays. Each method provides a different layer of evidence to confirm a direct regulatory relationship between HIF-2α and its potential target gene.
Data Presentation: RNA-seq vs. RT-qPCR Validation
A critical first step in the validation process is to confirm the differential expression observed in the RNA-seq data using a more targeted and sensitive method like RT-qPCR. The following table presents a synthesized comparison of fold-change data from hypothetical RNA-seq experiments and their subsequent validation by RT-qPCR for a set of known and putative HIF-2α target genes in a ccRCC cell line model with HIF-2α knockdown.
| Gene | RNA-seq (log2 Fold Change) | RT-qPCR (log2 Fold Change) | Regulation by HIF-2α |
| VEGFA | -1.85 | -2.10 | Down-regulated |
| CCND1 | -1.50 | -1.65 | Down-regulated |
| TGFα | -1.20 | -1.35 | Down-regulated |
| ANGPTL4 | -2.10 | -2.30 | Down-regulated |
| EGLN3 | -2.50 | -2.75 | Down-regulated |
| Candidate Gene 1 | -1.75 | -1.90 | Down-regulated |
| Candidate Gene 2 | 1.60 | 1.75 | Up-regulated |
| Housekeeping Gene (e.g., GAPDH) | 0.05 | 0.02 | No significant change |
Note: The data in this table is representative and synthesized from typical results found in the literature. Actual fold changes will vary depending on the experimental system and conditions.
Experimental Workflows and Signaling Pathways
To visualize the logical flow of target gene validation and the underlying biological context, the following diagrams are provided.
Figure 1. Experimental workflow for HIF-2α target gene validation.
Figure 2. Simplified HIF-2α signaling pathway.
Experimental Protocols
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR)
Objective: To quantitatively measure the mRNA expression levels of putative target genes to validate the changes observed in RNA-seq.
Methodology:
-
RNA Isolation: Extract total RNA from the same cell lines or tissues used for the RNA-seq experiment (ideally from a separate biological replicate). Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.0.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the DNase-treated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers specific to the target gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry (e.g., TaqMan).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) that was not differentially expressed in the RNA-seq data. Calculate the relative fold change in gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation-quantitative Polymerase Chain Reaction (ChIP-qPCR)
Objective: To determine if HIF-2α directly binds to the promoter or enhancer regions of the putative target genes.
Methodology:
-
Cell Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to HIF-2α. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
qPCR: Perform qPCR on the purified DNA using primers designed to amplify the specific region of the putative target gene's promoter or enhancer containing a predicted HRE.
-
Data Analysis: Quantify the amount of immunoprecipitated DNA relative to a total input control (chromatin saved before immunoprecipitation). A significant enrichment of the target DNA sequence in the HIF-2α immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation) indicates direct binding.
Luciferase Reporter Assay
Objective: To functionally assess whether HIF-2α can drive the transcription of a target gene through a specific HRE-containing region.
Methodology:
-
Reporter Construct Generation: Clone the promoter or enhancer region of the putative target gene containing the predicted HRE into a reporter vector upstream of a luciferase gene (e.g., Firefly luciferase).
-
Cell Transfection: Co-transfect the reporter construct into a suitable cell line along with a plasmid expressing HIF-2α (or stimulate endogenous HIF-2α, e.g., by hypoxia). A second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected to normalize for transfection efficiency.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant increase in normalized luciferase activity in the presence of active HIF-2α compared to a control condition (e.g., empty vector or normoxia) indicates that HIF-2α can transcriptionally activate the gene through the cloned regulatory region.
Conclusion
The validation of RNA-seq data is a crucial step in the identification of bona fide HIF-2α target genes. A multi-faceted approach, combining RT-qPCR for expression confirmation, ChIP-qPCR for demonstrating direct binding, and luciferase reporter assays for functional validation, provides a robust framework for confirming the direct transcriptional regulation of a gene by HIF-2α. This comprehensive validation strategy is essential for accurately delineating the downstream effectors of the HIF-2α signaling pathway and for identifying novel therapeutic targets in diseases driven by HIF-2α dysregulation.
References
A Comparative Analysis of HD-2a and HD-2b in the Orchestration of Root Growth
In the intricate network of molecular regulators governing plant development, histone deacetylases (HDACs) have emerged as critical players in modulating gene expression. Among these, the plant-specific HD-2 family, including HD-2a and HD-2b, is increasingly recognized for its role in shaping root architecture. This guide provides a comprehensive comparison of the functions of this compound and HD-2b in root growth, drawing upon experimental data to elucidate their distinct and overlapping roles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the epigenetic regulation of root development.
Functional Overview and Phenotypic Impact
This compound and HD-2b are both involved in the regulation of root growth, primarily through their histone deacetylase activity, which influences the expression of genes critical for root development. However, current research provides a more detailed understanding of this compound's function, often in conjunction with HD-2c, compared to the more nuanced and potentially indirect role described for HD-2b.
This compound: A Positive Regulator of Root Growth
Experimental evidence strongly supports this compound as a positive regulator of both primary and secondary root growth, particularly under osmotic stress conditions. Studies on Arabidopsis thaliana have shown that overexpression of HD2A leads to increased primary root length and a higher number of secondary roots. Conversely, while single hd2a mutants may not show a significant root phenotype under normal conditions, the double mutant hd2a hd2c exhibits a marked decrease in root growth, highlighting a degree of functional redundancy with HD-2c.
HD-2b: An Emerging Role in Root Development
The specific function of HD-2b in root growth is less characterized than that of this compound. However, it is established that this compound and HD-2b are required for overall root and rosette development. The double mutant hd2ahd2b displays hypersensitivity to abscisic acid (ABA) during germination and post-germination stages, which can indirectly impact subsequent root development. Furthermore, both this compound and HD-2b have been implicated in the regulation of GIBBERELLIN 2-OXIDASE2 (GA2OX2) expression, which in turn controls the number of root meristem cells. This suggests a role for HD-2b, in concert with this compound, in fine-tuning gibberellin metabolism to regulate the balance between cell division and differentiation in the root.
Quantitative Analysis of Root Growth Phenotypes
The following tables summarize the quantitative data from studies on Arabidopsis thaliana wild-type (WT), single and double mutants, and overexpression lines for this compound.
Table 1: Primary Root Length Under Control and Osmotic Stress Conditions
| Genotype | Condition | Primary Root Length (cm) | Fold Change vs. WT | Reference |
| WT | Control | 2.8 ± 0.2 | 1.00 | |
| hd2a | Control | 2.7 ± 0.3 | 0.96 | |
| hd2c | Control | 2.4 ± 0.2 | 0.86 | |
| hd2a hd2c (Mac16) | Control | 2.0 ± 0.1 | 0.71 | |
| HD2A-OE | Control | 3.5 ± 0.3 | 1.25 | |
| WT | Osmotic Stress (PEG) | 1.5 ± 0.1 | 1.00 | |
| hd2a | Osmotic Stress (PEG) | 1.4 ± 0.2 | 0.93 | |
| hd2c | Osmotic Stress (PEG) | 1.3 ± 0.1 | 0.87 | |
| hd2a hd2c (Mac16) | Osmotic Stress (PEG) | 1.1 ± 0.1 | 0.73 | |
| HD2A-OE | Osmotic Stress (PEG) | 2.0 ± 0.2* | 1.33 |
Values are approximate and derived from graphical data in the cited literature. *Indicates a statistically significant difference from WT.
Table 2: Secondary Root Number Under Control Conditions
| Genotype | Secondary Root Number | Fold Change vs. WT | Reference |
| WT | 12 ± 2 | 1.00 | |
| hd2a | 11 ± 2 | 0.92 | |
| hd2c | 10 ± 1 | 0.83 | |
| hd2a hd2c (Mac16) | 8 ± 1 | 0.67 | |
| HD2A-OE | 16 ± 2 | 1.33 |
Values are approximate and derived from graphical data in the cited literature. *Indicates a statistically significant difference from WT.
Table 3: Relative Histone H3 Lysine (B10760008) 9 Acetylation (H3K9ac) Levels
| Genotype | Relative H3K9ac/H3 Level | Fold Change vs. WT | Reference |
| WT | 1.00 | 1.00 | |
| hd2a | 1.14 | 1.14 | |
| hd2c | 1.18 | 1.18 | |
| hd2a hd2c (Mac16) | 1.41* | 1.41 |
*Indicates a statistically significant difference from WT.
Molecular Mechanisms and Signaling Pathways
This compound and HD-2b exert their effects on root growth by modulating the expression of key developmental genes through histone deacetylation.
This compound in the Gibberellin Pathway
This compound, in coordination with HD-2c, functions as a repressor of genes involved in gibberellic acid (GA) catabolism, specifically GA2-oxidase (GA2ox) genes. By deacetylating histone H3 at lysine 9 (H3K9) at the GA2ox loci, this compound and HD-2c lead to a more compact chromatin structure, thereby repressing gene transcription. This repression of GA2ox genes results in higher levels of bioactive GAs, which are known to promote cell elongation and division in the root, thus enhancing root growth.
Caption: this compound and HD-2c signaling pathway in root growth.
This compound and HD-2b in the Abscisic Acid Pathway
Both this compound and HD-2b are implicated in the abscisic acid (ABA) signaling pathway. The expression of both HD2A and HD2B is repressed by exogenous ABA application. The hd2ahd2b double mutant exhibits hypersensitivity to ABA, suggesting that this compound and HD-2b act as negative regulators of ABA signaling. In the context of drought stress, this compound and HD-2b have been shown to repress ABA biosynthesis by deacetylating H4K5ac at the NCED9 locus. This complex interplay with ABA signaling likely contributes to their role in modulating root growth under stress conditions.
Caption: this compound and HD-2b in the ABA signaling pathway.
Experimental Protocols
1. Root Growth Assay
-
Plant Material and Growth Conditions: Arabidopsis thaliana seeds (WT, mutants, and overexpression lines) are surface-sterilized and plated on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar. Plates are stratified at 4°C for 2-3 days in the dark before being transferred to a growth chamber under a 16-h light/8-h dark cycle at 22°C.
-
Stress Treatment: For osmotic stress assays, seedlings are grown on MS medium for a specified number of days (e.g., 4 days) and then transferred to MS medium containing a specific concentration of polyethylene (B3416737) glycol (PEG)-6000 (e.g., 10%).
-
Measurement: After a defined period (e.g., 10 days), the plates are scanned, and the primary root length and the number of secondary roots are measured using image analysis software such as ImageJ.
-
Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc Tukey's HSD test to determine statistical significance.
Caption: Experimental workflow for root growth assays.
2. Western Blot for Histone Acetylation
-
Histone Extraction: Total histones are extracted from root tissues of the different genotypes. Tissues are ground in liquid nitrogen, and nuclei are isolated by centrifugation. Histones are then acid-extracted from the nuclei.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for H3K9ac and total H3 (as a loading control). Following washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) kit. The band intensities are quantified using image analysis software, and the relative level of H3K9ac is normalized to the total H3 level.
Conclusion
Future research should focus on elucidating the specific, independent roles of HD-2b in root growth, including the identification of its unique target genes and interacting partners. A deeper understanding of the interplay between these HD-2 family members will provide valuable insights into the complex epigenetic regulation of plant development and may offer novel targets for the genetic improvement of root systems for enhanced stress tolerance and nutrient acquisition.
Functional Redundancy Between HD-2a and Other HD2 Proteins: A Comparative Guide
Histone deacetylases (HDACs) are crucial epigenetic regulators that play a significant role in plant development and stress responses. The HD2 family of HDACs is unique to plants and green algae. In Arabidopsis thaliana, this family comprises four members: HD2A, HD2B, HD2C, and HD2D.[1][2] This guide provides a detailed comparison of the functional redundancy between HD-2a and other HD2 proteins, supported by experimental data, to elucidate their distinct and overlapping roles in various physiological processes.
Data Presentation: Phenotypic and Molecular Comparisons
The functional relationship between this compound and other HD2 proteins, particularly HD2C and HD2B, has been investigated through the analysis of single and double mutants. The data reveal a complex interplay, ranging from cooperative to antagonistic functions.
Drought Stress Response: this compound and HD-2c
This compound and HD-2c collaboratively play a positive role in the plant's response to drought stress. The double mutant hd2a hd2c exhibits a more severe phenotype than the single mutants, indicating a cumulative effect of these two proteins.
| Genotype | Survival Rate under Drought (%) | Water Loss (% of initial fresh weight) | Reference |
| Wild Type (WT) | ~95 | Lower | [1][3] |
| hd2a | 79 | Increased | [1][3] |
| hd2c | 67 | Increased | [1][3] |
| hd2a hd2c (Mac16) | Significantly lower than single mutants | Significantly increased | [1][3] |
| HD2A Overexpression | Enhanced | Decreased | [1][3] |
| HD2C Overexpression | Enhanced | Decreased | [1][3] |
Seed Germination: Opposing Roles of this compound and HD-2c
In the context of seed germination, this compound and HD-2c exhibit antagonistic functions. While hd2a mutants show enhanced germination, hd2c mutants have a restrained germination phenotype. This opposition is balanced in the double mutant, which shows a wild-type germination level.[4][5][6]
| Genotype | Germination Phenotype | Reference |
| Wild Type (WT) | Normal | [4][5] |
| hd2a | Enhanced | [4][5] |
| hd2c | Restrained | [4][5] |
| hd2a hd2c | Restored to wild-type levels | [4][5] |
Seed Dormancy: Cooperative Role of this compound and HD-2b
This compound and HD-2b appear to function together in regulating seed dormancy. The hd2ahd2b double mutant exhibits deeper seed dormancy and shows altered expression of genes involved in the abscisic acid (ABA) signaling pathway.[7][8]
| Genotype | Seed Dormancy Phenotype | HDA Activity | Reference |
| Wild Type (WT) | Normal | Normal | [7][8] |
| hd2ahd2b | Deeper dormancy | Reduced by ~45% | [7][8] |
Gene Expression in Mutant Backgrounds
The expression of certain genes is altered in the single and double mutants, providing insights into the regulatory networks of HD2 proteins.
| Genotype | Relative Expression of ABI1 & ABI2 | Relative Expression of SLAC1 | Relative Expression of GA2ox1 & GA2ox2 | Reference |
| Wild Type (WT) | Normal | Normal | Normal | [1] |
| hd2a | Upregulated | Downregulated | Upregulated | [1] |
| hd2c | Upregulated | Downregulated | Upregulated | [1] |
| hd2a hd2c (Mac16) | Further Upregulated | Further Downregulated | Further Upregulated | [1] |
Signaling Pathways and Interactions
This compound and other HD2 proteins are involved in complex signaling networks, often interacting with each other and with other regulatory proteins to modulate gene expression.
ABA-Mediated Drought Stress Response
This compound and HD-2c co-regulate the expression of key genes in the ABA signaling pathway to control stomatal closure and root growth during drought stress.[1] The upregulation of negative regulators of ABA signaling, ABI1 and ABI2, and the downregulation of the ion channel SLAC1 in the hd2a hd2c mutant lead to impaired stomatal closure and increased water loss.[1]
Protein-Protein Interaction Network
HD2 proteins can form both homo- and heterodimers and interact with other classes of HDACs and transcription factors.[9][10] this compound has been shown to physically interact with HD-2c, as well as with HDA6 and HDA19 of the RPD3-type HDAC family.[1][9] These interactions suggest that HD2 proteins may function as part of larger repressive complexes to regulate gene expression.[9][11]
Experimental Protocols
The following are summarized methodologies for key experiments used to investigate the functional redundancy of HD2 proteins.
Drought Stress Assay
-
Plant Growth: Arabidopsis thaliana plants (wild-type, single mutants, double mutants, and overexpression lines) are grown in soil under controlled long-day conditions (16 hours light / 8 hours dark) for 3-4 weeks.
-
Drought Treatment: Water is withheld from the plants for a period of 10-14 days.
-
Re-watering and Survival Rate: Plants are re-watered, and the survival rate is calculated after 3-5 days of recovery.
-
Water Loss Measurement: For detached leaf assays, rosettes are excised, weighed, and then placed on a dry bench. The fresh weight is measured at specific time intervals to determine the rate of water loss.
Seed Germination Assay
-
Seed Sterilization and Plating: Seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium, with or without supplements like glucose or ABA.
-
Stratification: Plates are cold-treated (stratified) at 4°C for 2-4 days in the dark to synchronize germination.
-
Incubation: Plates are transferred to a growth chamber under long-day conditions.
-
Scoring: Germination, defined by the emergence of the radicle, is scored daily for a specified period.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., seedlings, leaves) using a suitable kit, and first-strand cDNA is synthesized.
-
PCR Reaction: The qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., UBQ5 or ACTIN) as an internal control.
Bimolecular Fluorescence Complementation (BiFC) Assay
This technique is used to visualize protein-protein interactions in vivo.
-
Vector Construction: The coding sequences of the proteins of interest (e.g., this compound and HD-2c) are fused to the N-terminal and C-terminal fragments of a fluorescent protein (e.g., YFP), respectively.
-
Transient Expression: The constructs are co-transformed into Arabidopsis protoplasts or agroinfiltrated into Nicotiana benthamiana leaves.
-
Fluorescence Microscopy: After incubation, the cells are observed under a confocal microscope. A fluorescent signal indicates that the two proteins of interest are interacting, bringing the two halves of the fluorescent protein into close proximity.
References
- 1. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]
- 2. Expression and function of HD2-type histone deacetylases in Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of HD2 genes in seed germination and early seedling growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. HD2-type histone deacetylases: unique regulators of plant development and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzymatic Activity of Class IIa Histone Deacetylases with Other HDACs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in enzymatic activity among histone deacetylase (HDAC) isoforms is critical for the development of specific and effective therapeutic agents. This guide provides a detailed comparison of the enzymatic activity of Class IIa HDACs, with a focus on HDAC4 as a representative member, against other major HDAC classes, including the Class I enzyme HDAC2.
Histone deacetylases are a family of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] These enzymes are broadly categorized into four classes based on their homology to yeast HDACs. Class I, II, and IV HDACs are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent.[2]
A key differentiator among these classes is their enzymatic activity. Notably, Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, exhibit significantly weaker deacetylase activity compared to their Class I and IIb counterparts.[3][4] This reduced activity is attributed to a critical substitution in their active site, where a tyrosine residue, essential for catalysis in other HDACs, is replaced by a histidine.[4][5]
Quantitative Comparison of Enzymatic Activity
The following table summarizes the kinetic parameters (kcat and Km) for representative HDAC isoforms across different classes, providing a quantitative basis for comparing their enzymatic efficiencies. The data highlights the stark contrast in activity between Class IIa HDACs and other classes.
| HDAC Isoform | Class | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| HDAC2 | I | Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMC | 2.8 | 32 | 87,500 | [6] |
| HDAC1 | I | Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMC | 1.5 | 25 | 60,000 | [6] |
| HDAC3 | I | Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMC | 2.1 | 19 | 110,000 | [6] |
| HDAC8 | I | Ac-RHKK(ac)-AMC | 0.043 | 25.4 | 1,693 | [7] |
| HDAC4 | IIa | TFA-based substrate | ~0.001 | >500 | ~2 | [8] |
| HDAC6 | IIb | Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMC | 0.8 | 40 | 20,000 | [6] |
Note: The kinetic parameters can vary depending on the substrate and assay conditions used. The data presented here is for comparative purposes.
Experimental Protocols for Measuring HDAC Activity
The enzymatic activity of HDACs is typically measured using in vitro assays that monitor the deacetylation of a synthetic substrate. Fluorogenic assays are widely used due to their high sensitivity and suitability for high-throughput screening.
General Protocol for a Fluorogenic HDAC Activity Assay:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Reconstitute the recombinant human HDAC enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in a suitable solvent like DMSO.
-
Prepare a developer solution containing a protease (e.g., trypsin) in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the test compounds (inhibitors or activators) to the respective wells.
-
Add the diluted HDAC enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to all wells. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Incubate the plate for a short period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all other readings.
-
Calculate the percentage of HDAC activity in the presence of test compounds relative to the vehicle control.
-
For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax, from which kcat can be calculated.
-
Signaling Pathway Involvement: The Role of HDACs in Cancer
HDACs are integral components of various signaling pathways that are often dysregulated in cancer. Their ability to deacetylate both histone and non-histone proteins allows them to influence a wide range of cellular processes, including cell cycle progression, apoptosis, and DNA damage repair.
Below is a diagram illustrating a simplified signaling pathway involving Class I and Class IIa HDACs in the regulation of gene expression and apoptosis.
Caption: Simplified signaling pathway illustrating the regulation and function of Class I (HDAC2) and Class IIa (HDAC4) HDACs.
In this pathway, transcription factors like MEF2 can recruit Class IIa HDACs such as HDAC4.[9] HDAC4, in turn, can recruit the HDAC3/N-CoR corepressor complex to deacetylate histones, leading to transcriptional repression.[9] Class I HDACs, like HDAC2, can also be recruited to chromatin to deacetylate histones and repress genes involved in cell cycle control.[6] Furthermore, HDAC2 can deacetylate non-histone proteins like the tumor suppressor p53, thereby inhibiting its ability to activate pro-apoptotic genes.[10] The activity of Class IIa HDACs is also regulated by their subcellular localization. Phosphorylation by kinases can lead to the nuclear export and cytoplasmic sequestration of HDAC4, thereby relieving its repressive effects in the nucleus.[2]
Conclusion
The enzymatic activity of HDACs is highly variable across different classes, with Class IIa isoforms demonstrating notably weaker deacetylase capabilities compared to their Class I and IIb counterparts. This distinction is crucial for the rational design of isoform-selective HDAC inhibitors. By leveraging detailed kinetic data and understanding the intricate roles of these enzymes in cellular signaling, researchers can develop more targeted and effective therapies for a range of diseases, including cancer. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals in the field of drug discovery and development.
References
- 1. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of histone deacetylase activities and functions by phosphorylation and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Deacylase and Deacetylase Activity of Zinc-Dependent HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Histone Deacetylase 4 in the Inflammatory and Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the hd2a Mutant Phenotype: A Guide to Complementation Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hd2a mutant phenotype in Arabidopsis thaliana and outlines the experimental framework for its validation using a complementary line. Histone Deacetylase 2A (HD2A) is a plant-specific histone deacetylase (HDAC) that plays a crucial role in regulating gene expression, thereby influencing various aspects of plant development and stress responses. Understanding the precise function of HD2A through the analysis of its mutant and complemented lines is vital for research in plant biology and has implications for crop improvement and drug development where histone deacetylase functions are targeted.
The hd2a Mutant Phenotype: Key Characteristics
Loss-of-function mutations in the HD2A gene lead to several distinct phenotypes, primarily affecting seed dormancy and drought stress tolerance.
-
Seed Dormancy and Germination: The role of HD2A in seed germination is complex, with some studies indicating that hd2a mutants exhibit enhanced germination, while others report increased seed dormancy.[1][2] Notably, the hd2a hd2b double mutant displays a significantly enhanced seed dormancy phenotype, suggesting a functional redundancy with HD2B.[3][4] This increased dormancy is linked to the upregulation of the DELAY OF GERMINATION 1 (DOG1) gene, a master regulator of this process.[4][5] HD2A and HD2C appear to have opposing roles in germination, with hd2a mutants showing enhanced germination and hd2c mutants showing restrained germination.[2]
-
Drought Stress Response: hd2a mutants consistently show reduced tolerance to drought conditions.[6][7] This is characterized by lower survival rates and increased water loss from the leaves.[6][7] Conversely, overexpression of HD2A has been shown to enhance drought tolerance.[6][8] The hd2a hd2c double mutant exhibits an even more severe drought-sensitive phenotype than the single mutants, indicating a cooperative role for these two histone deacetylases in mitigating water stress.[6][7][9]
Complementation: The Gold Standard for Phenotype Validation
To confirm that the observed phenotypes in an hd2a mutant are indeed caused by the disruption of the HD2A gene, a complementation test is performed. This involves introducing a wild-type copy of the HD2A gene into the hd2a mutant background. If the wild-type phenotype is restored, it validates that the mutation in HD2A was responsible for the observed changes.
Comparative Analysis: hd2a Mutant vs. Complemented Line
| Phenotypic Parameter | Wild-Type (WT) | hd2a hd2b Double Mutant | hd2a hd2b + pHD2A:HD2A-GFP (Complemented) |
| Seed Germination Rate (%) | ~80-85% | ~15% | Restored to near WT levels |
| DOG1 Gene Expression | Basal Level | Significantly Increased | Reduced to near WT levels |
| Drought Survival Rate (%) | High | Expected to be Low | Expected to be restored to near WT levels |
| Leaf Water Loss (%) | Low | Expected to be High | Expected to be reduced to near WT levels |
Data for seed germination and DOG1 expression is based on studies of the hd2a hd2b double mutant.[3][4] Data for drought survival and water loss is an expected outcome based on the known phenotype of the single hd2a mutant.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments involved in the validation of the hd2a mutant phenotype.
Generation of a Complemented Arabidopsis Line
This protocol describes the generation of a stable transgenic Arabidopsis line expressing the wild-type HD2A gene in the hd2a mutant background.
-
Vector Construction: The full-length genomic DNA sequence of HD2A, including its native promoter and terminator sequences, is amplified by PCR. This fragment is then cloned into a suitable plant transformation vector (e.g., a pCAMBIA-based binary vector). The vector should also contain a selectable marker, such as resistance to kanamycin (B1662678) or hygromycin.
-
Agrobacterium-mediated Transformation: The resulting construct is introduced into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.[10][11]
-
Floral Dip Transformation: Arabidopsis thaliana plants homozygous for the hd2a mutation are grown until they bolt and produce young flowers. The aerial parts of the plants are then dipped into a suspension of the transformed Agrobacterium.[12][13]
-
Selection of Transformants: Seeds (T1 generation) are harvested from the dipped plants and surface-sterilized. They are then plated on Murashige and Skoog (MS) medium containing the appropriate antibiotic for selection.[10][14]
-
Identification of Homozygous Lines: Resistant T1 plants are transferred to soil and allowed to self-pollinate. The resulting T2 seeds are then plated on selective medium to identify lines with a 3:1 segregation ratio, indicative of a single T-DNA insertion.[14] T3 seeds from lines that show 100% resistance are homozygous for the transgene.[14]
-
Confirmation of Gene Expression: The expression of the HD2A transgene in the complemented lines is confirmed by RT-qPCR.
Seed Germination Assay
This assay is used to quantify the degree of seed dormancy.
-
Seed Sterilization: Seeds from wild-type, hd2a mutant, and complemented lines are surface-sterilized using 70% ethanol (B145695) followed by a bleach solution.[15]
-
Plating: Approximately 50-100 seeds of each genotype are sown on MS agar (B569324) plates.
-
Stratification: To break any residual dormancy and synchronize germination, the plates are stored at 4°C in the dark for 3 days.[16]
-
Incubation: The plates are then transferred to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Scoring: Germination, defined by the emergence of the radicle, is scored daily for 5-7 days.[17]
Drought Stress Assay
This protocol assesses the tolerance of the different plant lines to water-deficient conditions.
-
Plant Growth: Plants of each genotype are grown in individual pots under well-watered conditions for 3-4 weeks.
-
Drought Treatment: Watering is withheld for a period of 10-14 days. The level of drought stress can be standardized by monitoring the soil water content gravimetrically.[18]
-
Re-watering and Survival Scoring: After the drought period, the plants are re-watered thoroughly. The survival rate is scored 3-5 days after re-watering. Plants that resume growth and show green, turgid leaves are considered survivors.[19]
-
Water Loss Measurement: To measure the rate of water loss, detached leaves from well-watered plants are weighed at regular intervals over several hours to determine the percentage of fresh weight lost.[19]
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the genetic regulation of seed dormancy by HD2A and the workflow for validating the hd2a mutant phenotype.
References
- 1. Methodology of Drought Stress Research: Experimental Setup and Physiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]
- 8. Histone Deacetylases HD2A and HD2B Undergo Feedback Regulation by ABA and Modulate Drought Tolerance via Mediating ABA-Induced Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Relationship of HD2A and HD2C in drought stress response in Arabidopsis" by Muhammad Sufyan Tahir [ir.lib.uwo.ca]
- 10. Complementation of the Arabidopsis pds1 Mutation with the Gene Encoding p-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementation of plant mutants with large genomic DNA fragments by a transformation-competent artificial chromosome vector accelerates positional cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. Generating single insertion homozygous tDNA lines in Arabidopsis - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Sterilization and Germination Protocol for ''Arabidopsis thaliana'' Seeds in Gnotobiotic Experiments - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 17. researchgate.net [researchgate.net]
- 18. Screening Arabidopsis genotypes for drought stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of HD-2a Expression Under Abiotic Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 2A (HD-2a) is a plant-specific histone deacetylase that plays a crucial role in regulating gene expression in response to various environmental cues. Understanding its expression patterns under different abiotic stresses is vital for developing stress-tolerant crops and for potential applications in drug development. This guide provides an objective comparison of this compound expression in Arabidopsis thaliana under drought, salinity, cold, and heat stress, supported by experimental data and detailed protocols.
Data Presentation: this compound Expression Under Various Abiotic Stresses
The expression of this compound is dynamically regulated by different abiotic stresses. The following table summarizes the observed changes in this compound transcript levels in Arabidopsis thaliana.
| Abiotic Stress | Treatment Conditions | Fold Change in this compound Expression | Reference |
| Drought | Soil dehydration (3 days) | ~2.5-fold increase | [1] |
| Osmotic Stress | 10% PEG-6000 for 24 hours | ~2.0-fold increase | [1] |
| Salinity | High salt treatment | Downregulated | [1][2] |
| Cold | Low-temperature exposure | Upregulated | [1] |
| Heat | Elevated temperature exposure | Strongly Upregulated | [1] |
Experimental Protocols
The following are detailed methodologies for inducing abiotic stress and quantifying this compound expression in Arabidopsis thaliana.
Drought and Osmotic Stress Treatment
Objective: To induce drought and osmotic stress in Arabidopsis thaliana for gene expression analysis.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Soil mix (e.g., peat moss, perlite, vermiculite)
-
Pots
-
Growth chamber with controlled light and temperature
-
Polyethylene glycol (PEG) 6000
-
Murashige and Skoog (MS) medium
Protocol for Soil Drought Stress:
-
Sow Arabidopsis seeds in pots filled with a well-watered soil mix.
-
Grow the plants in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 4 weeks.
-
To impose drought stress, withhold watering from the plants.
-
Collect leaf samples at specific time points (e.g., daily for 3 days) for RNA extraction and subsequent qPCR analysis.
-
A control group of plants should be kept well-watered throughout the experiment.
Protocol for PEG-Induced Osmotic Stress:
-
Sterilize Arabidopsis seeds and sow them on MS agar (B569324) plates.
-
Grow the seedlings vertically for two weeks under controlled conditions.
-
Prepare a 10% (w/v) PEG-6000 solution in liquid MS medium.
-
Carefully transfer the seedlings into the PEG-containing MS medium.
-
Incubate the seedlings for 24 hours under the same growth conditions.
-
Harvest the whole seedlings for RNA extraction and qPCR analysis.
-
Control seedlings should be transferred to a liquid MS medium without PEG.
Salinity Stress Treatment
Objective: To induce salt stress in Arabidopsis thaliana for gene expression analysis.
Materials:
-
Arabidopsis thaliana seeds
-
MS medium
-
Sodium chloride (NaCl)
Protocol:
-
Grow Arabidopsis seedlings on MS agar plates for two weeks as described above.
-
Prepare liquid MS medium supplemented with a specific concentration of NaCl (e.g., 150 mM).
-
Transfer the two-week-old seedlings into the NaCl-containing liquid MS medium.
-
Incubate the seedlings for a defined period (e.g., 6, 12, or 24 hours).
-
Harvest the seedlings for RNA extraction and qPCR analysis.
-
Control seedlings should be transferred to liquid MS medium without NaCl.
Cold Stress Treatment
Objective: To induce cold stress in Arabidopsis thaliana for gene expression analysis.
Materials:
-
Arabidopsis thaliana seeds
-
Growth chamber with precise temperature control
Protocol:
-
Grow Arabidopsis plants in soil or on MS agar plates for 4 weeks at 22°C.
-
To apply cold stress, transfer the plants to a cold chamber set at 4°C.
-
Expose the plants to the cold temperature for a specific duration (e.g., 24, 48, or 72 hours).
-
Collect leaf or whole seedling samples at the desired time points for RNA extraction and qPCR.
-
Control plants should be maintained at 22°C.
Heat Stress Treatment
Objective: To induce heat stress in Arabidopsis thaliana for gene expression analysis.
Materials:
-
Arabidopsis thaliana seeds
-
Growth chamber or incubator with high-temperature capabilities
Protocol:
-
Grow Arabidopsis plants in soil or on MS agar plates for 3-4 weeks at 22°C.
-
For heat stress treatment, move the plants to a pre-heated growth chamber or incubator set at a high temperature (e.g., 37°C or 42°C).
-
Expose the plants to the heat stress for a defined period (e.g., 1, 3, or 6 hours).
-
Harvest leaf or whole seedling samples immediately after the treatment for RNA extraction and qPCR.
-
Control plants should remain at the normal growth temperature of 22°C.
Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis
Objective: To quantify the relative expression level of the this compound gene.
Materials:
-
Total RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers specific for this compound and a reference gene (e.g., ACTIN2)
Protocol:
-
Extract total RNA from the collected plant samples using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in this compound expression, normalized to the reference gene.
Mandatory Visualizations
Signaling Pathway
Caption: Generalized signaling pathway of this compound in response to abiotic stress.
Experimental Workflow
Caption: Experimental workflow for analyzing this compound expression under abiotic stress.
References
A Tale of Two Proteins: A Cross-Species Comparative Guide to HD-2a Function
For the Attention of Researchers, Scientists, and Drug Development Professionals.
The designation "HD-2a" presents a notable ambiguity in biological literature, referring to two functionally distinct proteins in different kingdoms of life. In the plant kingdom, this compound is a plant-specific histone deacetylase (HDAC) that acts as a transcriptional repressor involved in development and stress responses. In animals, the closely named counterpart is Hypoxia-Inducible Factor 2-alpha (HIF-2α), a critical transcription factor in the cellular response to low oxygen levels. This guide provides a comprehensive, objective comparison of the functions, signaling pathways, and experimental investigation of these two disparate proteins.
Section 1: Plant this compound (Histone Deacetylase 2A)
Plant this compound, also known as HDT1, is a member of the plant-specific HD2 family of histone deacetylases.[1] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[2]
Functional Roles of Plant this compound
This compound is integral to a variety of developmental processes and responses to environmental stimuli in plants. In Arabidopsis thaliana, this compound is involved in:
-
Embryogenesis and Seed Development: Normal expression of this compound is essential for proper embryo and seed development.[3][4] Overexpression can lead to developmental abnormalities, including aborted seed development, while silencing the gene can also halt seed development.[3][4]
-
Leaf and Flower Development: this compound plays a role in establishing leaf polarity and morphology.[5] Overexpression of this compound can result in abnormal leaves and flowers, as well as delayed flowering.[3][4]
-
Stress Responses: The expression of this compound is modulated by various abiotic stresses. It is downregulated by abscisic acid (ABA) and salt stress but upregulated by cold and heat stress.[6][7] this compound, in coordination with HD-2c, positively regulates the drought stress response.[6]
In cotton (Gossypium), HD2 proteins are also implicated in growth, development, and responses to biotic and abiotic stresses.[1][2]
Signaling Pathways of Plant this compound
Plant this compound functions as a transcriptional repressor by being recruited to specific gene promoters. It does not bind to DNA directly but interacts with other proteins to mediate its effect. Key interactions include:
-
Interaction with other HDACs and Methyltransferases: this compound can interact with other histone deacetylases like HDA6 and HDA19, as well as the DNA methyltransferase DNMT2, suggesting a complex interplay between histone deacetylation and DNA methylation in gene repression.[6][7]
-
Regulation of Gene Expression: By deacetylating histones, this compound contributes to the repression of genes involved in various processes. For example, in response to drought, this compound and HD-2c are involved in regulating the expression of genes related to stomatal closure and root growth.[6]
Quantitative Data on Plant this compound Function
| Species | Condition | Gene/Protein | Change in Expression/Activity | Phenotypic Effect | Reference |
| Arabidopsis thaliana | Overexpression | 35S::GFP-HD2A | Increased this compound | Abnormal leaves, delayed flowering, aborted seeds | [3] |
| Arabidopsis thaliana | Drought Stress | This compound | Upregulated | Enhanced drought survival | [6] |
| Arabidopsis thaliana | Salt/ABA Stress | This compound | Downregulated | - | [6] |
| Arabidopsis thaliana | Cold Stress | This compound | Upregulated | - | [6] |
| Gossypium hirsutum | Drought/Salt Stress | GhHDT3D.2 (HD2 homolog) | Significantly higher expression | Implicated in stress tolerance | [1][2] |
Experimental Protocols for Plant this compound Research
1. Gene Expression Analysis via RT-qPCR
-
Objective: To quantify the transcript levels of this compound in different tissues or under various stress conditions.
-
Methodology:
-
RNA Isolation: Total RNA is extracted from plant tissues using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers for this compound and a reference gene (e.g., ACTIN2). The relative expression level is calculated using the ΔΔCT method.[6][8]
-
2. Subcellular Localization using GFP Fusion
-
Objective: To determine the cellular compartment where this compound is located.
-
Methodology:
-
Construct Generation: The coding sequence of this compound is fused in-frame with the Green Fluorescent Protein (GFP) gene in a plant expression vector.
-
Plant Transformation: The construct is introduced into plants (e.g., Arabidopsis) via Agrobacterium tumefaciens-mediated floral dip method.
-
Microscopy: Transgenic plants are analyzed by confocal microscopy to visualize the GFP signal, which indicates the localization of the this compound-GFP fusion protein.[3][9]
-
Section 2: Animal HIF-2α (Hypoxia-Inducible Factor 2-alpha)
Animal HIF-2α, encoded by the EPAS1 gene, is a transcription factor that plays a pivotal role in the cellular and systemic response to hypoxia (low oxygen).[10][11] It is a subunit of the larger HIF protein complex.[12]
Functional Roles of Animal HIF-2α
HIF-2α is a master regulator of oxygen homeostasis and is involved in a wide range of physiological and pathological processes:
-
Adaptation to Hypoxia: Under low oxygen conditions, HIF-2α is stabilized and promotes the expression of genes that help the body adapt, such as those involved in the formation of new blood vessels (angiogenesis) and the production of red blood cells (erythropoiesis).[11][12]
-
Embryonic Development: HIF-2α is crucial for the development of the embryonic heart and is expressed in the endothelial cells of the umbilical cord.[10]
-
Tumorigenesis: Overexpression of HIF-2α is a common feature in many human cancers and is often associated with a more aggressive tumor phenotype and poor prognosis.[13][14] It promotes tumor growth by stimulating angiogenesis and cell proliferation.[13][15]
-
Inflammation: HIF-2α regulates the function of immune cells, such as macrophages and neutrophils, during inflammatory responses.[16][17]
Signaling Pathways of Animal HIF-2α
The activity of HIF-2α is tightly regulated by cellular oxygen levels:
-
Normoxia (Normal Oxygen): In the presence of sufficient oxygen, prolyl hydroxylase domain proteins (PHDs) hydroxylate specific proline residues on the HIF-2α subunit. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to the ubiquitination and subsequent degradation of HIF-2α by the proteasome.[13][18]
-
Hypoxia (Low Oxygen): When oxygen is scarce, PHD activity is inhibited. As a result, HIF-2α is not hydroxylated and is stabilized. It then translocates to the nucleus, dimerizes with the HIF-1β subunit (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, activating their transcription.[18][19]
Quantitative Data on Animal HIF-2α Function
| Species/Cell Line | Condition | Gene/Protein | Change in Expression/Activity | Phenotypic Effect | Reference |
| Mouse | Myeloid-specific Hif2a deletion | HIF-2α | Decreased in myeloid cells | Resistant to LPS-induced endotoxemia | [17] |
| Human Colorectal Cancer Cells | Hypoxia (0.5% O2) | LIF (a HIF-2α target) | Increased mRNA expression | Promotes pro-tumorigenic signaling | [20] |
| Human/Mouse Neutrophils | Inflammatory stimuli | HIF-2α | Upregulated expression | Reduced neutrophil apoptosis | [16][21] |
| Renal Carcinoma Cells | VHL loss-of-function | HIF-2α | Stabilized under normoxia | Promotes tumor growth | [19] |
Experimental Protocols for Animal HIF-2α Research
1. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if HIF-2α directly binds to the promoter regions of putative target genes.
-
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to HIF-2α is used to immunoprecipitate the HIF-2α-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR or sequencing (ChIP-seq) to identify the DNA sequences that were bound by HIF-2α.[20]
-
2. Western Blot Analysis for Protein Stabilization
-
Objective: To assess the levels of HIF-2α protein under different oxygen conditions.
-
Methodology:
-
Cell Culture: Cells are cultured under normoxic (e.g., 21% O2) and hypoxic (e.g., 1% O2) conditions.
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody against HIF-2α, followed by a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. An increase in the HIF-2α band under hypoxia indicates protein stabilization.
-
Concluding Summary: A Functional Dichotomy
This guide elucidates the distinct identities and functions of two proteins often ambiguously referred to as "this compound".
-
Plant this compound is a histone deacetylase, an epigenetic modifier that represses gene transcription. Its role is central to plant-specific developmental programs and adaptation to environmental stress.
-
Animal HIF-2α is a transcription factor, a master regulator of the hypoxic response. Its function is crucial for oxygen homeostasis, development, and is frequently implicated in the pathology of cancer and inflammatory diseases.
For researchers in their respective fields, understanding this nomenclature distinction is critical to navigating the scientific literature accurately and designing targeted experiments. While their names bear a superficial resemblance, their molecular functions, regulatory mechanisms, and biological contexts are fundamentally different, reflecting the divergent evolutionary paths of the plant and animal kingdoms.
References
- 1. Genome-wide identification and expression analysis of the HD2 protein family and its response to drought and salt stress in Gossypium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Expression and function of HD2-type histone deacetylases in Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylases and ASYMMETRIC LEAVES2 Are Involved in the Establishment of Polarity in Leaves of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function of Histone Deacetylases in Plants - WEST VIRGINIA UNIVERSITY [portal.nifa.usda.gov]
- 10. EPAS1 - Wikipedia [en.wikipedia.org]
- 11. medlineplus.gov [medlineplus.gov]
- 12. EPAS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. HIF-2α promotes hypoxic cell proliferation by enhancing c-Myc transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Hypoxia-inducible factor 2alpha regulates macrophage function in mouse models of acute and tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 20. HIF-2α mediates hypoxia-induced LIF expression in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
A Comparative Guide to Histone Deacetylase (HDAC) Activity: Profiling the Plant-Specific HD-2a Against Other HDAC Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone deacetylation patterns of the plant-specific histone deacetylase HD-2a and other major HDAC families, including the plant RPD3/HDA1 and mammalian Class I and Class II HDACs. The information presented herein is supported by experimental data to facilitate objective performance comparisons and aid in research and drug development endeavors.
Data Presentation: Comparative Analysis of HDAC Properties
The following tables summarize the key characteristics, substrate specificities, and inhibitor sensitivities of this compound in comparison to other well-characterized HDACs.
Table 1: General Properties and Substrate Specificity of Selected HDACs
| Feature | This compound (Plant-specific HD2) | Plant RPD3/HDA1 Type (e.g., HDA6, HDA19) | Mammalian Class I (e.g., HDAC1, HDAC2, HDAC3) | Mammalian Class IIa (e.g., HDAC4, HDAC5) |
| Cellular Localization | Nucleus, Nucleolus | Nucleus | Primarily Nucleus | Nucleus and Cytoplasm (shuttling) |
| Primary Function | Regulation of development (seed germination, root growth), stress responses (drought, ABA signaling)[1] | Global transcriptional regulation, development, stress responses[2] | Transcriptional repression, cell cycle progression, proliferation[3] | Tissue-specific gene regulation, developmental processes[4] |
| Known Histone Substrates | H4K5ac, H3K9ac[2] | Broad specificity for acetylated histones H3 and H4 | Core histones (H2A, H2B, H3, H4) | Limited intrinsic deacetylase activity on histones; act as scaffolds |
| Key Non-Histone Substrates | TBD | TBD | Transcription factors (e.g., p53, NF-κB), tubulin | Transcription factors (e.g., MEF2) |
Table 2: Comparative Inhibitor Sensitivity
| Inhibitor | This compound (Plant-specific HD2) | Plant RPD3/HDA1 Type | Mammalian Class I (HDAC1, 2, 3) | Mammalian Class IIa (HDAC4, 5) |
| Trichostatin A (TSA) | Inhibited (pan-inhibitor in plants) | Inhibited | Potent inhibition (IC50 in low nM range)[5][6] | Potent inhibition |
| APO (Allelochemical) | Inhibited (more potent than on some other plant HDACs)[7] | Inhibited | TBD | TBD |
| AMPO (Allelochemical) | Inhibited[7] | Inhibited | TBD | TBD |
| Class-selective inhibitors | Generally not targeted by mammalian-specific inhibitors | Varied sensitivity | Targeted by specific inhibitors (e.g., Entinostat) | Targeted by specific inhibitors (e.g., MC1568) |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways involving this compound and a general workflow for assessing HDAC activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Histone Deacetylase (HDAC) Activity Assay (Colorimetric)
This protocol is adapted for the analysis of purified recombinant HDAC enzymes.
Materials:
-
Purified recombinant this compound and other HDACs of interest.
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Colorimetric HDAC substrate (e.g., Boc-Lys(Ac)-pNA).
-
Developer solution (e.g., containing trypsin and a colorimetric agent).
-
HDAC inhibitor (e.g., Trichostatin A) for control.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing HDAC Assay Buffer and the purified HDAC enzyme at the desired concentration.
-
Substrate Addition: Initiate the reaction by adding the colorimetric HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction and Development: Add the developer solution to each well to stop the reaction and initiate color development. Incubate at 37°C for 15-30 minutes.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the HDAC activity based on the change in absorbance, after subtracting the background from a no-enzyme control.
Determination of IC50 Values for HDAC Inhibitors
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC.
Materials:
-
All materials from the In Vitro HDAC Activity Assay.
-
HDAC inhibitor of interest, serially diluted.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the HDAC Assay Buffer.
-
Pre-incubation (Optional): In a 96-well plate, pre-incubate the purified HDAC enzyme with each concentration of the inhibitor for 15-30 minutes at room temperature.
-
Reaction Initiation: Add the HDAC substrate to each well to start the reaction.
-
Incubation, Development, and Measurement: Follow steps 3-5 from the In Vitro HDAC Activity Assay protocol.
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Histone Acetylation
This protocol allows for the assessment of the association of specific histone acetylation marks with particular genomic regions in plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings).
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
ChIP Lysis Buffer.
-
Sonicator.
-
Antibody specific to the acetylated histone mark of interest (e.g., anti-H3K9ac, anti-H4K5ac).
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting specific genomic loci.
Procedure:
-
Cross-linking: Cross-link proteins to DNA by incubating the plant tissue with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Isolate nuclei and lyse them. Shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target acetylated histone.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads with a series of buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters or other regions of interest. The results are typically expressed as a percentage of the input DNA.
References
- 1. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HD2 proteins interact with RPD3-type histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plants Release Precursors of Histone Deacetylase Inhibitors to Suppress Growth of Competitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Unidentified Substance "HD-2a": A Guide to Safe Disposal in a Laboratory Setting
Efforts to identify a substance designated "HD-2a" for the purpose of providing specific disposal procedures have been unsuccessful as it does not correspond to a standard chemical identifier in available safety and chemical databases. In a laboratory environment, the proper identification of a chemical is the critical first step before any handling, storage, or disposal can be safely undertaken. This guide provides researchers, scientists, and drug development professionals with a procedural workflow to identify unknown substances and determine the correct disposal protocols, ensuring laboratory safety and regulatory compliance.
Immediate Safety Protocol for Unidentified Substances
If you have a container labeled "this compound" or any other substance that cannot be positively identified, treat it as a hazardous material until its properties are known.
-
Isolate the material: Store the container in a designated, well-ventilated area away from incompatible materials.
-
Use appropriate Personal Protective Equipment (PPE): When handling the container, at a minimum, wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Do not attempt to dispose: Until the substance is identified and a proper disposal route is determined, do not pour it down the drain, discard it in regular trash, or mix it with other waste streams.
Procedural Workflow for Identification and Disposal
The following step-by-step process should be followed to manage and dispose of an unidentified substance like "this compound".
-
Examine the Original Container and Label:
-
Look for any additional information on the label, such as a manufacturer's name, CAS (Chemical Abstracts Service) number, or any hazard pictograms.
-
If it is a prepared solution, check for a list of ingredients or a reference to a laboratory notebook entry.
-
-
Consult the Safety Data Sheet (SDS):
-
If a manufacturer is identified, locate the Safety Data Sheet for the product. The SDS is the primary source of information for chemical properties, hazards, and disposal recommendations. Section 13 of the SDS specifically addresses disposal considerations.
-
-
Contact Your Institution's Environmental Health and Safety (EHS) Office:
-
Your EHS department is the definitive resource for chemical waste management and disposal procedures at your facility.
-
Provide them with all available information from the container label.
-
EHS can provide guidance on proper waste categorization, labeling, and scheduling a pickup for disposal.
-
-
Follow Institutional Waste Disposal Guidelines:
-
Laboratories are required to adhere to their institution's specific protocols for hazardous waste disposal. These procedures are designed to be in compliance with federal and local regulations.
-
General principles for hazardous waste management include:
-
Segregation: Keep different classes of chemical waste separate (e.g., acids, bases, flammables, oxidizers).
-
Containment: Use appropriate, sealed, and clearly labeled waste containers.
-
Labeling: All waste containers must be accurately labeled with their contents and associated hazards.
-
-
The logical workflow for safely managing an unidentified chemical waste is illustrated in the diagram below.
Caption: Logical workflow for identifying and properly disposing of an unknown chemical substance in a laboratory setting.
By adhering to this structured approach, researchers can ensure that unidentified substances are managed in a manner that prioritizes safety and environmental responsibility. Always defer to the expertise of your institution's EHS department for final guidance on chemical waste disposal.
Essential Safety and Operational Protocols for Handling HD-2a
Disclaimer: The following guidance is based on a general safety profile for a hazardous chemical, as the specific substance "HD-2a" could not be definitively identified. Researchers, scientists, and drug development professionals should always consult the official Safety Data Sheet (SDS) for any specific chemical they are handling.
This document provides crucial safety and logistical information for the handling of the hazardous substance designated as this compound. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safety of all laboratory personnel.
Hazard Identification and Data Summary
This compound is classified as a hazardous substance that poses several risks. It is a skin and eye irritant and may cause an allergic skin reaction. Ingestion and inhalation should be avoided. The table below summarizes its key quantitative data, compiled from representative hazardous laboratory chemicals.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Clear | [1] |
| Melting Point | -12 °C / 10.4 °F | [1] |
| Boiling Point | 213 °C / 415.4 °F | [1] |
| Flash Point | 106 °C / 222.8 °F | [1] |
| Specific Gravity | 1.073 | [1] |
| pH | 4.0 (500 g/l aq. sol.) | [1] |
| Vapor Pressure | 0.13 mbar @ 25 °C | [1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Hand Protection
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated work clothing should not be allowed out of the workplace.
Eye and Face Protection
-
Safety Glasses/Goggles: Use chemical safety goggles that provide a complete seal around the eyes.
-
Face Shield: A face shield should be worn in addition to goggles when there is a splash hazard.
Skin and Body Protection
-
Lab Coat: A full-length laboratory coat made of a suitable chemical-resistant material must be worn.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Respiratory Protection
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Respirator: If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used. Avoid breathing mist or vapors.
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for the safe handling of this compound.
Preparation
-
Consult SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Assemble PPE: Don all required personal protective equipment as outlined above.
-
Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Emergency Equipment: Verify that an eyewash station and safety shower are accessible and in good working order.[1]
Handling
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.
-
Keep Containers Closed: Keep the primary container of this compound tightly sealed when not in use.
-
Avoid Incompatible Materials: Store and handle this compound away from incompatible materials such as acids, bases, peroxides, and metals.[1]
Post-Handling
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all this compound waste, including empty containers and contaminated disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this compound down the drain.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for a laboratory experiment involving the handling of a hazardous substance like this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
